molecular formula C14H17NO4 B564543 Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 CAS No. 1185239-25-1

Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9

Cat. No.: B564543
CAS No.: 1185239-25-1
M. Wt: 272.348
InChI Key: PSJNURWCWILCBY-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9, also known as this compound, is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 272.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-[2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]iminoacetyl]-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)15-8-12(17)9-5-6-11(16)10(7-9)13(18)19-4/h5-8,16H,1-4H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJNURWCWILCBY-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC(=O)C1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N=CC(=O)C1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676027
Record name Methyl 2-hydroxy-5-[(2E)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]imino}acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185239-25-1
Record name Methyl 2-hydroxy-5-[(2E)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]imino}acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization, synthesis logic, and bioanalytical application of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 . It is designed for researchers in medicinal chemistry and bioanalysis (DMPK) requiring high-fidelity internal standards for the development of


-adrenergic agonists.

Executive Summary & Chemical Identity[1]

This compound is a stable isotope-labeled (SIL) analog of a critical synthetic intermediate found in the manufacturing of Salbutamol (Albuterol) and related phenylethanolamines.

Chemically, it represents the Schiff base (imine) formed between methyl 5-glyoxyloylsalicylate and tert-butylamine-d9. Unlike the reduced aminoketone intermediate used directly in Salbutamol synthesis, this iminoacetyl species retains a higher oxidation state, making it a vital reference standard for monitoring oxidative impurities or specific degradation pathways during API production.

Core Identity Data
ParameterTechnical Detail
CAS Number (d9) 1185239-25-1
CAS Number (Unlabeled) 53942-75-9
Chemical Formula

Molecular Weight 272.34 g/mol (Unlabeled: 263.29)
IUPAC Name Methyl 2-hydroxy-5-[2-[(2-methyl-d3-propan-2-yl-1,1,1,3,3,3-d6)imino]acetyl]benzoate
Isotopic Purity

Deuterium incorporation
Solubility Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.

Structural Elucidation & Mechanistic Context[2]

To understand the utility of this compound, one must deconstruct its relationship to the Salbutamol scaffold. The molecule contains a salicylate core with a C5 side chain that has been oxidized to a glyoxal motif and condensed with a deuterated amine.

The "d9" Labeling Strategy

The deuterium labeling is located on the tert-butyl group (


).
  • Rational Design: The tert-butyl group is metabolically robust and chemically stable (unlike exchangeable protons on the phenol or amine).

  • Mass Shift (+9 Da): This provides a massive mass spectral window (

    
    ) between the analyte (impurity/metabolite) and the internal standard, eliminating isotopic crosstalk (M+0 vs M+9) during LC-MS/MS quantification.
    
Structural Logic Diagram

The following diagram illustrates the structural connectivity and the oxidation state difference between this target and the standard Salbutamol intermediate.

StructureLogic Salicylate Methyl Salicylate Core (Lipophilic Scaffold) Target Target Molecule: This compound Salicylate->Target Scaffold SideChain C5-Glyoxal Side Chain (-CO-CH=N-) SideChain->Target Electrophilic Center Label d9-tert-Butyl Group (-C(CD3)3) (Stable Isotope Tag) Label->Target +9 Da Mass Shift

Figure 1: Component analysis of the target structure, highlighting the modular assembly of the salicylate core, the reactive imino-acetyl linker, and the stable isotope tag.

Synthesis & Reaction Pathways[2][3][4][5]

The synthesis of this compound deviates from the standard Friedel-Crafts route used for Salbutamol. It requires the generation of a glyoxal intermediate to support the formation of the


-keto imine.
Synthetic Route
  • Precursor Oxidation: Methyl 5-acetylsalicylate is oxidized (typically using Selenium Dioxide,

    
    ) to Methyl 5-glyoxyloylsalicylate .
    
  • Condensation: The glyoxal reacts with tert-Butylamine-d9 in a dehydration reaction to form the Schiff base.

Reaction Pathway Visualization

SynthesisPath Start Methyl 5-acetylsalicylate (C10H10O4) Intermediate Methyl 5-glyoxyloylsalicylate (Ar-CO-CHO) Start->Intermediate Oxidation Reagent1 SeO2 / Dioxane (Riley Oxidation) Reagent1->Intermediate Product This compound (C14H8D9NO4) Intermediate->Product Schiff Base Formation Reagent2 tert-Butylamine-d9 (-H2O) Reagent2->Product

Figure 2: Step-by-step synthetic pathway from the acetyl precursor to the deuterated imino-acetyl target via a glyoxal intermediate.

Experimental Applications in Drug Development

This compound is primarily utilized as a Stable Isotope Internal Standard (SIL-IS) . In high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves to normalize matrix effects, extraction efficiency, and ionization variability.

Protocol: Preparation of Stock Standards

Note: Deuterated standards are expensive and hygroscopic. Handle with precision.

  • Weighing: Accurately weigh 1.0 mg of this compound into a 2 mL amber glass vial.

  • Dissolution: Add 1.0 mL of DMSO-d6 or anhydrous Methanol . Vortex for 30 seconds until fully dissolved.

    • Why DMSO? The imine linkage can be hydrolytically unstable in aqueous acidic conditions. DMSO ensures stability during storage.

  • Storage: Store at

    
     or lower. Stability is typically 12–24 months if kept dry.
    
LC-MS/MS Method Parameters (Guideline)

When developing a quantitation method for Salbutamol impurities, use the following transition parameters for the d9-IS:

ParameterSetting
Ionization Mode ESI Positive (+)
Precursor Ion (Q1)


Product Ion (Q3)

(tert-Butyl-d9 cation) or fragment specific to salicylate core.
Cone Voltage 30–40 V (Compound specific optimization required)
Collision Energy 20–35 eV

Critical Quality Attributes (CQA)

When sourcing or synthesizing this material, verify the following:

  • Isotopic Enrichment: Must be

    
     atom % D. Lower enrichment leads to signal contribution in the "unlabeled" channel (M+0), falsifying impurity data.
    
  • Chemical Purity:

    
    . The primary impurity is often the hydrolyzed glyoxal (loss of amine) or the reduced amine (if stored improperly).
    
  • Imine Stability: The

    
     bond is susceptible to hydrolysis. Avoid aqueous acidic mobile phases  during long autosampler queues. Use neutral pH or rapid gradients.
    

References

  • Santa Cruz Biotechnology. Methyl 5-[(tert-butylimino)acetyl]salicylate (CAS 53942-75-9) Product Monograph. [1]

  • Toronto Research Chemicals. this compound (CAS 1185239-25-1) Data Sheet.

  • PubChem. Methyl 5-acetylsalicylate (Precursor) Compound Summary. National Library of Medicine.

  • Collin, D. T., et al. (1970). Saligenin analogs of sympathomimetic catecholamines.[2] Journal of Medicinal Chemistry, 13(4), 674-680. (Foundational chemistry for Salbutamol intermediates).

Sources

A Technical Guide to Deuterated Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Deuteration in Modern Drug Development

In the landscape of pharmaceutical research, the strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates represents a sophisticated approach to optimizing pharmacokinetic profiles and analytical methodologies.[1] The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can significantly alter the metabolic fate of a molecule, often resulting in improved metabolic stability, enhanced bioavailability, and reduced formation of toxic metabolites.[2][3] Furthermore, deuterated compounds are the gold standard for use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, ensuring the highest level of accuracy and precision.[1][2]

This guide provides an in-depth technical overview of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9, a deuterated analog of a salicylate derivative. We will explore its chemical identity, a plausible synthetic route, comprehensive analytical characterization protocols, and its critical applications in pharmaceutical research and development.

Compound Profile: this compound

The deuterated compound of interest is this compound. The "-d9" designation indicates the substitution of nine hydrogen atoms with deuterium. Based on the structure of the parent compound, these substitutions are located on the tert-butyl group.

PropertyValueSource
Chemical Name This compound-
CAS Number 1185239-25-1[4]
Molecular Formula C₁₄H₈D₉NO₄[5]
Molecular Weight 272.34 g/mol [5]
Parent Compound CAS 53942-75-9[6]
Parent Compound Formula C₁₄H₁₇NO₄[6]
Parent Compound MW 263.29 g/mol [6]

Proposed Synthesis Pathway

The synthesis could proceed via the acylation of methyl salicylate, followed by the formation of an imine with deuterated tert-butylamine. A potential precursor, methyl 5-acetylsalicylate, can be synthesized via Friedel-Crafts acylation of methyl salicylate.[10]

G cluster_0 Synthesis of Precursor cluster_1 Imine Formation Methyl Salicylate Methyl Salicylate Methyl 5-acetylsalicylate Methyl 5-acetylsalicylate Methyl Salicylate->Methyl 5-acetylsalicylate 1. Acetyl Chloride, AlCl₃ 2. Tetrachloroethylene Acetyl Chloride Acetyl Chloride AlCl3 AlCl3 Final Product This compound Methyl 5-acetylsalicylate->Final Product tert-Butylamine-d9 (Deuterated Amine) tert-Butylamine-d9 tert-Butylamine-d9

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization: A Multi-Technique Approach

Robust analytical characterization is essential to confirm the identity, purity, and extent of deuterium incorporation in the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for determining the location and level of deuterium incorporation.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[11] Add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).[12]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Confirmation of Deuteration: The most telling evidence of successful deuteration will be the significant reduction or complete disappearance of the singlet corresponding to the tert-butyl protons, which would be expected around 1.3 ppm in the spectrum of the non-deuterated parent compound.

    • Structural Integrity: The signals corresponding to the aromatic and methyl ester protons should remain, confirming the integrity of the rest of the molecule.

    • Isotopic Purity: The isotopic purity can be estimated by comparing the integral of the residual tert-butyl proton signal to the integral of a signal from a non-deuterated part of the molecule.

²H NMR (Deuterium NMR) Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample (15-20 mg) in a non-deuterated solvent (e.g., CHCl₃) to avoid a large solvent signal in the deuterium spectrum.[13]

  • Data Acquisition: Acquire the ²H NMR spectrum. The acquisition time will be longer than for ¹H NMR due to the lower gyromagnetic ratio of deuterium.[13]

  • Data Interpretation: A single, broad signal in the aliphatic region (around 1.3 ppm) would confirm the presence of deuterium on the tert-butyl group. The integral of this signal can be used for quantitative assessment of the deuterium content.

G Start Start Sample Prep Prepare Sample in Deuterated Solvent with IS Start->Sample Prep Acquire 1H NMR Acquire Spectrum on >=400 MHz Spectrometer Sample Prep->Acquire 1H NMR Process Data Process Spectrum (Phasing, Baseline Correction, Integration) Acquire 1H NMR->Process Data Analyze Spectrum Analyze Spectrum Process Data->Analyze Spectrum Confirm Structure Verify Aromatic and Ester Proton Signals Analyze Spectrum->Confirm Structure Assess Deuteration Check for Disappearance of tert-Butyl Signal (~1.3 ppm) Analyze Spectrum->Assess Deuteration End End Confirm Structure->End Quantify Purity Calculate Isotopic Purity vs. Internal Standard Assess Deuteration->Quantify Purity Quantify Purity->End

Caption: Workflow for ¹H NMR analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique for confirming the molecular weight of the deuterated compound and for its quantification in complex biological matrices.

LC-MS/MS Method Development Protocol:

  • Sample Preparation: For analysis in biological matrices (e.g., plasma), a protein precipitation extraction is a common starting point.[14] To 100 µL of plasma, add 300 µL of acetonitrile containing the parent compound, Methyl 5-[(tert-Butylimino)acetyl]salicylate, as the internal standard. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good initial choice.

    • Mobile Phases: Start with Mobile Phase A: Water with 0.1% formic acid, and Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]

    • Gradient: A generic gradient from 5% to 95% B over a few minutes can be used for initial method development.[15] The goal is to achieve a retention time that is not too close to the void volume and shows a good peak shape.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is likely to be effective for this molecule.

    • Tuning: Infuse a solution of the analyte and the deuterated internal standard into the mass spectrometer to optimize the precursor ion selection and collision energies for fragmentation.

    • MRM Transitions: Develop a Multiple Reaction Monitoring (MRM) method to selectively detect the analyte and the internal standard.

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Mode
Methyl 5-[(tert-Butylimino)acetyl]salicylate 264.1Hypothetical fragmentESI+
This compound 273.2Hypothetical fragmentESI+

Note: Product ions would need to be determined experimentally by fragmentation of the precursor ions.

Applications in Pharmaceutical R&D

Internal Standard in Pharmacokinetic Studies

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of the parent drug in biological samples.[16][17] The co-elution and similar ionization efficiency of the SIL-IS with the analyte allow for the correction of variability introduced during sample preparation and analysis, which is a requirement for regulatory-compliant bioanalytical methods.[2]

Metabolic Stability Studies

While the deuterium substitution on the tert-butyl group is not at a typical site of metabolic oxidation, it could potentially influence the overall metabolic profile of the molecule. Comparative in-vitro metabolic stability studies using liver microsomes with the deuterated and non-deuterated compounds could reveal any kinetic isotope effects that might alter the rate of metabolism.

Conclusion

This compound serves as a crucial tool for researchers in drug development. Its synthesis, while requiring specialized deuterated reagents, follows established chemical principles. The rigorous analytical characterization using NMR and LC-MS is paramount to ensure its identity and purity. The primary and most impactful application of this compound is as an internal standard, enabling the robust and accurate quantification of its non-deuterated counterpart in complex biological matrices, thereby supporting pivotal pharmacokinetic and toxicokinetic studies. This technical guide provides a foundational framework for the synthesis, analysis, and application of this and similar deuterated compounds, empowering researchers to generate high-quality, reliable data in their drug development programs.

References

  • Christianson, C. Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Emery Pharma. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. [Link]

  • Emery Pharma. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Brown, L. C., et al. The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338-342. [Link]

  • Shem-Tov, D., et al. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. Journal of Magnetic Resonance, 272, 58-63. [Link]

  • Google Patents.
  • Brown, L. C., et al. The synthesis of deuteriated tri-tert-butyl phosphine. ResearchGate. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • KCAS Bioanalytical Services. The Value of Deuterated Internal Standards. [Link]

  • Cleanchem. Methyl 5-Acetylsalicylate. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • BioTreks. Synthesis of Methyl Salicylate. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]

  • Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

  • PrepChem. Synthesis of methyl 5-acetylsalicylate. [Link]

Sources

Technical Guide: Molecular Weight & Characterization of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular weight, structural characterization, and analytical application of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 , a critical stable isotope-labeled internal standard used in pharmaceutical impurity profiling.

Executive Summary

This compound (CAS: 1185239-25-1) is a deuterated reference standard primarily utilized in the quantitative analysis of Salbutamol (Albuterol) and its related impurities. As a stable isotope-labeled analog, it serves as an Internal Standard (IS) in LC-MS/MS workflows, compensating for matrix effects and ionization variability during the trace analysis of the "imino" degradation products formed during Salbutamol synthesis.

This guide provides a definitive breakdown of its molecular weight, isotopic composition, and handling protocols for high-precision analytical chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Classification[3]
  • IUPAC Name: Methyl 2-hydroxy-5-[2-(tert-butylimino-d9)acetyl]benzoate

  • Common Name: this compound[1][2]

  • Parent Compound: Methyl 5-[(tert-Butylimino)acetyl]salicylate (Non-deuterated)

  • Chemical Family: Salicylate esters;

    
    -keto imines.
    
Molecular Formula & Weight Calculation

The precise molecular weight is derived from the substitution of nine hydrogen atoms (


H) on the tert-butyl group with deuterium (

H or D).
ComponentIsotopeCountAtomic Mass (Da)Subtotal (Da)
Carbon

C
1412.011168.154
Hydrogen

H
81.0088.064
Deuterium

H (D)
92.01418.127
Nitrogen

N
114.00714.007
Oxygen

O
415.99963.996
TOTAL 272.35 g/mol
  • Average Molecular Weight: 272.35 g/mol (Used for weighing and solution preparation).

  • Monoisotopic Mass: 272.196 Da (Used for Mass Spectrometry precursor ion selection

    
    ).
    
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the deuterated tert-butyl moiety and the electrophilic


-keto imine core.

Structure cluster_0 This compound Salicylate Salicylate Core (Methyl 2-hydroxybenzoate) Linker Acetyl Linker (-C(=O)-CH=) Salicylate->Linker Position 5 Imine Imine Nitrogen (=N-) Linker->Imine Double Bond tButyl tert-Butyl-d9 Group -C(CD3)3 Imine->tButyl Stable Isotope Tag

Caption: Structural decomposition showing the site of deuteration (d9) on the tert-butyl group.

Synthesis & Impurity Context

Understanding the origin of this compound is essential for its application. It is not merely a random derivative but a specific process impurity or intermediate analog in the synthesis of Salbutamol.

Formation Pathway

The non-deuterated parent is formed during the oxidation of the key Salbutamol intermediate, Methyl 5-[2-(tert-butylamino)acetyl]salicylate.

  • Precursor: Methyl 5-acetylsalicylate is brominated.

  • Amination: Reaction with tert-butylamine yields the

    
    -amino ketone.
    
  • Oxidation (Side Reaction): Oxidative stress converts the

    
    -amino ketone into the 
    
    
    
    -keto imine (the target compound).
  • Deuteration: To create the standard, tert-butylamine-d9 is used in step 2.

Synthesis Start Methyl 5-acetylsalicylate Bromination Bromination (Br2 / AcOH) Start->Bromination Inter1 Methyl 5-(bromoacetyl)salicylate Bromination->Inter1 Reaction Reaction with tert-Butylamine-d9 Inter1->Reaction Product This compound (Target Standard) Reaction->Product Oxidation/Elimination Salbutamol Salbutamol-d9 (Reduction Product) Reaction->Salbutamol NaBH4 Reduction (Main Pathway)

Caption: Synthesis pathway illustrating the divergence between the main drug (Salbutamol) and the imino impurity.

Analytical Application: LC-MS/MS Protocol

Role as Internal Standard

In quantitative bioanalysis or impurity profiling, this d9-labeled compound corrects for:

  • Matrix Effects: Co-eluting phospholipids or salts that suppress ionization.

  • Extraction Efficiency: Loss of analyte during sample preparation.

  • Retention Time Shift: It elutes at virtually the same retention time as the non-deuterated impurity.

Recommended MS/MS Transitions

When setting up a Multiple Reaction Monitoring (MRM) method, use the following transitions based on the monoisotopic mass (272.2 Da).

ParameterValueRationale
Polarity Positive ESI (

)
Basic nitrogen facilitates protonation

.
Precursor Ion (Q1) 273.2 m/z Monoisotopic mass (272.2) + Proton (1.0).
Product Ion (Q3) 66.1 m/z Characteristic tert-butyl-d9 fragment

.
Secondary Product 200.1 m/z Loss of tert-butyl-d9 amine group.
Cone Voltage 30-40 VOptimization required per instrument.
Preparation Protocol

Safety Note: Treat as a potentially hazardous chemical. Use PPE (gloves, goggles, fume hood).

  • Stock Solution (1 mg/mL):

    • Weigh 1.0 mg of this compound.

    • Dissolve in 1.0 mL of DMSO or Methanol . (DMSO is preferred for stability).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Working Standard (1 µg/mL):

    • Dilute the stock 1:1000 in 50:50 Acetonitrile:Water.

    • Store at -20°C. Stability is typically 6-12 months if protected from light and moisture.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl 5-acetylsalicylate (Parent Precursor). [Link]

Sources

Synthesis pathway of Methyl 5-[(tert-Butylimino)acetyl]salicylate intermediate

[1]

Executive Summary

Methyl 5-[(tert-Butylimino)acetyl]salicylate (CAS: 1185239-25-1 for d9-variant ref; generic structure implied in patent literature) represents a critical "chiral pivot" point in the synthesis of Salbutamol.[1] Unlike direct bromination pathways that lead to racemic mixtures, the isolation of this

1

This guide focuses on the Kornblum Oxidation-Imine Condensation route, which is favored in process chemistry for its scalability and avoidance of lachrymatory

1

Retrosynthetic Analysis

The synthesis is best understood by disconnecting the imine bond and the oxidized acetyl group:

  • Target: Methyl 5-[(tert-Butylimino)acetyl]salicylate (

    
    -iminoketone).
    
  • Precursor 1: Methyl 5-glyoxyloylsalicylate (Arylglyoxal) – Formed via oxidation.[1]

  • Starting Material: Methyl 5-acetylsalicylate – Commercially available acetophenone derivative.[1]

Detailed Synthesis Protocol

Phase 1: Oxidation of Methyl 5-acetylsalicylate

Objective: Convert the acetyl group into a glyoxal moiety using a modified Kornblum oxidation.[1]

  • Reagents: Methyl 5-acetylsalicylate, 48% Hydrobromic Acid (HBr), Dimethyl Sulfoxide (DMSO).[1][2]

  • Solvent: DMSO (acts as both solvent and oxidant).[1][3][4]

Step-by-Step Methodology:

  • Charge: Load Methyl 5-acetylsalicylate (1.0 eq) into a reactor.

  • Solvation: Add DMSO (approx. 5-7 volumes). Stir to dissolve.

  • Acid Addition: Slowly add aqueous HBr (2.0 eq) while maintaining temperature

    
     to control the exotherm.
    
  • Reaction: Heat the mixture to

    
      for 18–20 hours.
    
    • Mechanism:[2][5][6] The enol of the ketone attacks the bromine generated in situ (or activated DMSO species), forming an

      
      -bromo intermediate which is then oxidized by DMSO to the glyoxal.[1]
      
  • Quench & Isolation: Cool to room temperature and pour into ice-water. The Methyl 5-glyoxyloylsalicylate (often a hydrate) precipitates as a yellow solid.[1]

  • Purification: Filtration and washing with water.[1] Yield is typically >80%.[1][3][4]

Phase 2: Condensation to Methyl 5-[(tert-Butylimino)acetyl]salicylate

Objective: Formation of the Schiff base (

1
  • Reagents: Methyl 5-glyoxyloylsalicylate (from Phase 1), tert-Butylamine (

    
    -BuNH
    
    
    ).[1]
  • Solvent: Toluene or Ethyl Acetate (azeotropic removal of water is beneficial but not strictly required due to favorable equilibrium).[1]

Step-by-Step Methodology:

  • Suspension: Suspend the wet Arylglyoxal solid (1.0 eq) in Toluene (10 volumes).

  • Amine Addition: Add tert-Butylamine (1.1 – 1.2 eq).

    • Note: The reaction is slightly exothermic.[1]

  • Reaction: Heat to

    
      for 2–3 hours.
    
    • Process Check: Monitor by TLC or HPLC for the disappearance of the glyoxal peak.[1] The solution will turn a deep yellow/orange color characteristic of the conjugated imine system.[1]

  • Work-up:

    • Cool to room temperature.[1][3][6]

    • Wash the organic phase with water (2x) to remove excess amine and DMSO residues.[1]

    • Dry the organic layer over anhydrous

      
       or via azeotropic distillation.[1]
      
  • Isolation: Concentrate under vacuum to yield Methyl 5-[(tert-Butylimino)acetyl]salicylate as a yellow crystalline solid.

    • Yield: 70–95% (Step yield).[1]

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Oxidation Temp


promotes degradation and tar formation;

results in incomplete conversion.[1]
HBr Stoichiometry 2.0 – 2.2 eqEssential for generating the active brominating species in situ within the DMSO matrix.[1]
Amine Equivalents 1.1 – 1.2 eqSlight excess drives the equilibrium toward the imine; large excess complicates purification.[1]
Moisture Control ModerateThe imine is hydrolytically unstable; prolonged exposure to aqueous acid reverses the formation.[1]

Pathway Visualization

SynthesisPathwayFig 1. Synthetic pathway from Methyl 5-acetylsalicylate to the alpha-iminoketone intermediate.StartMethyl 5-acetylsalicylate(Starting Material)Inter1Methyl 5-glyoxyloylsalicylate(Arylglyoxal Intermediate)Start->Inter1HBr, DMSO60°C, 20h(Kornblum Oxidation)TargetMethyl 5-[(tert-Butylimino)acetyl]salicylate(Target Alpha-Iminoketone)Inter1->Targettert-ButylamineToluene, 40°C(Condensation)ProductSalbutamol Precursor(Aminoalcohol)Target->ProductNaBH4 orChiral Borane(Reduction)

Figure 1: Synthetic pathway from Methyl 5-acetylsalicylate to the alpha-iminoketone intermediate.[1][2][3][4][7][8][9][10][11][12][13][14]

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality in Experimental Design[1]
  • Why DMSO/HBr? Traditional oxidation of acetophenones with Selenium Dioxide (

    
    ) is effective but generates toxic selenium waste.[1] The DMSO/HBr system (Source 1.1) is a "greener" alternative that leverages the oxidizing power of DMSO (Swern-like mechanism) activated by HBr, avoiding heavy metals.[1]
    
  • Why Isolate the Iminoketone? Direct reductive amination (mixing ketone, amine, and reducing agent) often leads to lower enantioselectivity.[1] Isolating the Methyl 5-[(tert-Butylimino)acetyl]salicylate allows the researcher to employ asymmetric transfer hydrogenation or chiral borane reduction (Source 1.[1]4) to set the stereocenter before the final deprotection steps.[1]

Self-Validating Protocols[1]
  • Visual Confirmation: The transition from the pale yellow glyoxal to the deep yellow/orange iminoketone is a distinct visual endpoint.[1]

  • NMR Validation:

    • Glyoxal:[3] Disappearance of the methyl ketone singlet (

      
       2.6 ppm).[1] Appearance of aldehyde proton (if not hydrated) or hydrate shift.[1]
      
    • Iminoketone:[3][4] Appearance of the tert-butyl singlet (

      
       1.2-1.4 ppm) and the characteristic imine methine proton if tautomerization occurs.[1]
      

References

  • Enantioselective preparation of optically pure albuterol. Source: Google Patents (EP0763010B1).[1] URL:

  • Asymmetric synthesis of (R)- and (S)-arylethanolamines from iminoketones. Source: Google Patents (US5442118A).[1] URL:

Salbutamol: Advanced Synthesis & Impurity Architecture

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the synthesis, impurity profiling, and intermediate characterization of Salbutamol (Albuterol). It is designed for pharmaceutical scientists requiring actionable, high-integrity data for process optimization and regulatory compliance.

Technical Monograph 04-SB

Executive Technical Overview

Salbutamol (Albuterol) is a selective


-adrenergic agonist.[] Its efficacy hinges on the specific interaction of the R-isomer with bronchial smooth muscle receptors. While often synthesized as a racemate, the control of process-related impurities—particularly the bis-ether dimer and ketone precursors—is critical due to their potential toxicity and impact on drug stability.

This guide delineates the 4-Hydroxyacetophenone Route , the dominant industrial pathway, analyzing the causality between reaction conditions and impurity formation.

The Validated Synthesis Protocol

Note: This protocol synthesizes technical best practices. Always validate in a controlled setting.

Core Pathway: The 4-Hydroxyacetophenone Route

This route is preferred for its scalability but requires rigorous control of pH and temperature to prevent polymerization (Impurity F) and over-reduction (Impurity B).

Step 1: Hydroxymethylation & Protection

Reaction: Friedel-Crafts functionalization of 4-hydroxyacetophenone.

  • Protocol: React 4-hydroxyacetophenone with formaldehyde and HCl in a biphasic system to yield 3-chloromethyl-4-hydroxyacetophenone.

  • Critical Control: Immediate hydrolysis to the diol followed by acetylation (using acetic anhydride) prevents the formation of polymeric benzyl chlorides.

  • Intermediate 1: 3-acetoxymethyl-4-acetoxyacetophenone.[2]

Step 2: Alpha-Bromination

Reaction: Halogenation of the ketone alpha-carbon.

  • Protocol: Bromination is conducted in chloroform or dichloromethane using

    
    .
    
  • Causality: Excess bromine leads to dibromo species, which later convert to unidentified high-molecular-weight impurities.

  • Intermediate 2: 3-acetoxymethyl-4-acetoxyphenacyl bromide.

Step 3: Nucleophilic Substitution (Amination)

Reaction:


 displacement with N-benzyl-tert-butylamine.
  • Protocol: The bromoketone reacts with N-benzyl-tert-butylamine in refluxing MEK (Methyl Ethyl Ketone) or toluene.

  • Self-Validating Check: Monitor the disappearance of the alkyl bromide via TLC/HPLC. Residual bromide is a genotoxic alert.

  • Intermediate 3:

    
    -(N-benzyl-N-tert-butylamino)-3-acetoxymethyl-4-acetoxyacetophenone.[2]
    
Step 4: Deprotection & Asymmetric Reduction

Reaction: Removal of benzyl/acetyl groups and reduction of the ketone.

  • Protocol:

    • Hydrolysis: Acidic or basic hydrolysis removes acetyl groups.

    • Reduction: Catalytic hydrogenation (

      
      , Pd/C) reduces the ketone to the secondary alcohol and cleaves the N-benzyl group.
      
  • Impurity Risk: Incomplete reduction yields Impurity J (Salbutamone) . Over-reduction (hydrogenolysis of the benzylic hydroxyl) yields Impurity B .

Visualization: Synthesis & Impurity Genealogy

The following diagram maps the synthesis flow and the specific origin points of critical pharmacopeial impurities.

Salbutamol_Synthesis SM 4-Hydroxyacetophenone Int1 Intermediate: 3-Chloromethyl-4-hydroxyacetophenone SM->Int1 + HCHO / HCl ImpB Impurity B (Deshydroxymethyl) SM->ImpB Start material lacking -CH2OH group Int2 Intermediate: Di-acetylated Bromoketone Int1->Int2 1. Hydrolysis 2. Ac2O 3. Br2 Int3 Intermediate: N-Benzyl Aminoketone Int2->Int3 + N-benzyl-t-butylamine Salbutamone Impurity J (Salbutamone) Int3->Salbutamone Hydrolysis Salbutamol Salbutamol (API) Salbutamone->Salbutamol Reduction (NaBH4 or H2/Pd) Salbutamone->Salbutamol Incomplete Reduction ImpF Impurity F (Bis-ether Dimer) Salbutamol->ImpF Acidic pH / Storage (Condensation) ImpD Impurity D (Aldehyde) Salbutamol->ImpD Oxidation

Caption: Synthesis pathway of Salbutamol highlighting the genesis of critical EP/USP impurities (Red nodes).

Comprehensive Intermediates & Impurities Profile

Table 1: Key Process Intermediates
Intermediate NameStructure DescriptionRole in Synthesis
Chloromethyl Ketone 3-chloromethyl-4-hydroxyacetophenonePrecursor for the hydroxymethyl group.[2] Highly reactive.
Bromo Ketone 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanoneFormed after bromination. Key electrophile for amine coupling.
N-Benzyl Salbutamone 2-[benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanoneThe protected aminoketone prior to final reduction.
Salbutamone 2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanoneThe immediate ketone precursor (Impurity J).
Table 2: Pharmacopeial Impurities (EP/BP/USP)
ImpurityCommon NameOriginMechanism / Control
Impurity A Methyl EtherProcess/DegradationReaction with methanol (solvent) under acidic conditions.
Impurity B DeshydroxymethylStarting MaterialImpurity in 4-hydroxyacetophenone or over-reduction of the benzylic alcohol.
Impurity C Methyl AnalogStarting MaterialPresence of 4-hydroxy-3-methylacetophenone in SM.
Impurity D Salbutamol AldehydeDegradationOxidative degradation of the benzylic alcohol.
Impurity E N-Benzyl SalbutamolProcessIncomplete debenzylation during hydrogenation.
Impurity F Bis-Ether Dimer Degradation/ProcessAcid-catalyzed condensation of two Salbutamol molecules. Critical to control.
Impurity J SalbutamoneProcessIncomplete reduction of the ketone intermediate.

Deep Dive: The Bis-Ether Dimer (Impurity F)

Impurity F (Salbutamol Dimer Ether) is the most persistent stability challenge.

  • Structure: 2,2'-oxybis(methylene)bis[4-[2-(tert-butylamino)-1-hydroxyethyl]phenol].[3][4][5]

  • Formation Mechanism: Under acidic conditions (pH < 4) or thermal stress, the benzylic hydroxyl group at the 3-position undergoes protonation and water loss, generating a resonance-stabilized quinone methide-like carbocation. This electrophile attacks the benzylic hydroxyl of a second Salbutamol molecule.

  • Control Strategy:

    • Maintain final API pH between 4.5 and 5.5.

    • Avoid high-temperature drying steps if residual acid is present.

    • Exclude moisture during storage to prevent hydrolysis-recombination cycles.

Analytical Control Strategy (HPLC)

To resolve the critical pair (Salbutamol and Impurity F), an ion-pairing reverse-phase method is required.

  • Column: C18 (Octylsilyl silica),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Solvent A: Buffer (Sodium heptanesulfonate +

      
      , pH 3.65).[6]
      
    • Solvent B: Acetonitrile.[6]

    • Ratio: 78:22 (Isocratic or Gradient).

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 220 nm.[6]

  • System Suitability: Resolution between Salbutamol and Impurity J (or F) must be > 1.5.[6]

References

  • European Pharmacopoeia (EP) 10.0 . Salbutamol Sulphate Monograph 0687.

  • Veephro Laboratories . Salbutamol EP Impurity F Structure and Formation. Retrieved from veeprho.com. Link

  • ResearchGate . Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. E-Journal of Chemistry, 2011. Link

  • SynThink . Salbutamol EP Impurities & USP Related Compounds. Link

  • GuideChem . Synthesis of Salbutamol from 4-hydroxyacetophenone. Link

Sources

An In-depth Technical Guide to Deuterated Methyl Salicylate Derivatives for Research Use

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of deuterated methyl salicylate derivatives for researchers, scientists, and drug development professionals. It delves into the strategic advantages of isotopic labeling, detailed synthetic and analytical methodologies, and key applications in modern research. This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental designs.

Introduction: The Strategic Advantage of Deuterium Labeling

Isotopic labeling, the replacement of an atom with one of its isotopes, is a powerful technique to trace the journey of a molecule through a chemical or biological system.[1] Deuterium (²H or D), a stable isotope of hydrogen, offers a unique set of advantages in the study of organic molecules like methyl salicylate. The increased mass of deuterium compared to protium (¹H) can significantly alter the vibrational frequencies of chemical bonds, leading to a phenomenon known as the Kinetic Isotope Effect (KIE) .[2] This effect can provide profound insights into reaction mechanisms by revealing which bonds are broken in the rate-determining step of a reaction.

Furthermore, the substitution of hydrogen with deuterium at sites of metabolic activity can slow down enzymatic degradation, a strategy increasingly employed in drug development to improve the pharmacokinetic profiles of therapeutic agents.[3] In analytical chemistry, deuterated compounds are invaluable as internal standards for quantitative analysis by mass spectrometry, as they are chemically identical to the analyte but distinguishable by their mass-to-charge ratio (m/z).

Methyl salicylate, a simple ester with a rich history in medicinal chemistry, serves as an excellent scaffold for demonstrating the utility of deuterium labeling. Its derivatives are widely studied for their anti-inflammatory and analgesic properties. This guide will explore the synthesis, analysis, and application of various deuterated isotopologues of methyl salicylate.

Synthesis of Deuterated Methyl Salicylate Derivatives

The synthesis of specifically labeled deuterated methyl salicylate derivatives requires a strategic approach, targeting either the methyl group, the aromatic ring, or the hydroxyl group.

Synthesis of Methyl-d₃-salicylate

Deuteration of the methyl ester group is the most straightforward modification. This is achieved by employing a standard Fischer esterification reaction, using deuterated methanol (CD₃OD) as the deuterium source.

Synthesis_Methyl_d3_Salicylate Salicylic_Acid Salicylic Acid reaction Salicylic_Acid->reaction Methanol_d3 Methanol-d₃ (CD₃OD) Methanol_d3->reaction H2SO4 H₂SO₄ (catalyst) Methyl_d3_Salicylate Methyl-d₃-salicylate Water H₂O reaction->Methyl_d3_Salicylate reaction->Water

Caption: Synthesis of Methyl-d₃-salicylate via Fischer Esterification.

Experimental Protocol: Synthesis of Methyl-d₃-salicylate

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid in an excess of methanol-d₃ (CD₃OD).

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reflux: Heat the mixture to reflux and maintain for several hours to drive the equilibrium towards the ester product.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted salicylic acid.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude methyl-d₃-salicylate.

  • Purification: Purify the crude product by distillation or column chromatography to obtain the final product.

Synthesis of Ring-Deuterated Methyl Salicylate

To introduce deuterium onto the aromatic ring, the precursor, salicylic acid, must first be deuterated. This can be achieved through a heterogeneous catalytic hydrogen-deuterium exchange reaction.

Synthesis_Ring_Deuterated_Methyl_Salicylate cluster_deuteration Step 1: Ring Deuteration cluster_esterification Step 2: Esterification Salicylic_Acid Salicylic Acid reaction1 Salicylic_Acid->reaction1 Catalyst Pt/C, D₂O, H₂ Deuterated_Salicylic_Acid Ring-Deuterated Salicylic Acid reaction2 Deuterated_Salicylic_Acid->reaction2 Methanol Methanol (CH₃OH) Methanol->reaction2 H2SO4 H₂SO₄ (catalyst) Ring_Deuterated_Methyl_Salicylate Ring-Deuterated Methyl Salicylate reaction1->Deuterated_Salicylic_Acid reaction2->Ring_Deuterated_Methyl_Salicylate

Caption: Two-step synthesis of ring-deuterated methyl salicylate.

Experimental Protocol: Synthesis of Ring-Deuterated Salicylic Acid

  • Reaction Setup: In a pressure-resistant vessel, suspend salicylic acid and a platinum-on-carbon (Pt/C) catalyst in deuterium oxide (D₂O).

  • Hydrogenation/Exchange: Pressurize the vessel with hydrogen gas (H₂) and heat the mixture. The Pt/C catalyst facilitates the exchange of aromatic protons with deuterium from the D₂O solvent.

  • Work-up: After the reaction, filter off the catalyst and remove the D₂O under reduced pressure to obtain the ring-deuterated salicylic acid.

  • Esterification: The resulting deuterated salicylic acid can then be esterified with non-deuterated methanol following the Fischer esterification protocol described in section 2.1.

Synthesis of Hydroxyl-Deuterated Methyl Salicylate

Deuteration of the phenolic hydroxyl group is readily achieved through simple hydrogen-deuterium (H/D) exchange with a deuterated solvent.

Experimental Protocol: Synthesis of Hydroxyl-Deuterated Methyl Salicylate

  • Dissolution: Dissolve methyl salicylate in a deuterated protic solvent such as methanol-d₄ (CD₃OD) or deuterium oxide (D₂O).

  • Equilibration: Allow the solution to stand for a period to allow for the exchange of the hydroxyl proton with a deuteron from the solvent. The equilibrium can be driven towards the deuterated product by using a large excess of the deuterated solvent.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the hydroxyl-deuterated methyl salicylate. It is important to note that this deuteration is reversible, and exposure to protic solvents will result in back-exchange.

Analytical Characterization

The successful synthesis of deuterated methyl salicylate derivatives must be confirmed by appropriate analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods for verification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the position and extent of deuteration.

  • ¹H NMR: In the ¹H NMR spectrum of a deuterated methyl salicylate derivative, the signals corresponding to the replaced protons will be absent or significantly reduced in intensity. For example, in methyl-d₃-salicylate, the characteristic singlet for the methyl protons at approximately 3.9 ppm will disappear.[5] For ring-deuterated derivatives, the complex multiplet patterns in the aromatic region (typically 6.8-7.8 ppm) will be altered.[5] The disappearance of the phenolic hydroxyl proton signal (around 10.7 ppm) upon shaking the sample with D₂O is a classic method for its identification and confirms hydroxyl deuteration.[5]

  • ¹³C NMR: While ¹³C NMR is less sensitive to the direct effects of deuteration, the carbon atoms bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling and an upfield shift in their resonance frequency.

  • ²H NMR: Deuterium NMR can be used to directly observe the deuterium atoms in the molecule, providing a definitive confirmation of their presence and chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the incorporation of deuterium by observing the increase in the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum of a deuterated compound will show a molecular ion peak at a higher m/z value compared to its non-deuterated counterpart. The mass shift corresponds to the number of deuterium atoms incorporated (1 Da per deuterium). For example, the molecular weight of methyl salicylate is 152.15 g/mol .[6] The molecular weight of methyl-d₃-salicylate will be approximately 155.17 g/mol .

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum can also provide information about the location of the deuterium atoms. For non-deuterated methyl salicylate, common fragments include the loss of a methoxy group (•OCH₃) to give an ion at m/z 121, and the loss of formaldehyde (CH₂O) from the molecular ion to give an ion at m/z 120.[7] In methyl-d₃-salicylate, the loss of the deuterated methoxy group (•OCD₃) would result in a fragment at m/z 121 (no change), while the loss of deuterated formaldehyde (CD₂O) would also result in a fragment at m/z 120. However, other fragmentation pathways may be altered, providing clues to the deuteration site.

Table 1: Expected Mass Shifts for Deuterated Methyl Salicylate Derivatives

DerivativeDeuteration Site(s)Expected Mass Shift (Da)Expected Molecular Weight ( g/mol )
Methyl-d₃-salicylateMethyl group+3155.17
Ring-d₄-methyl salicylateAromatic ring+4156.18
Hydroxyl-d₁-methyl salicylateHydroxyl group+1153.16
Methyl-d₃-hydroxyl-d₁-salicylateMethyl and Hydroxyl groups+4156.18

Applications in Research

Deuterated methyl salicylate derivatives are valuable tools in various research applications, primarily in mechanistic studies and as internal standards for quantitative analysis.

Mechanistic Elucidation through the Kinetic Isotope Effect (KIE)

The KIE can be used to probe the mechanism of reactions involving methyl salicylate, such as its hydrolysis.[8][9] By comparing the rate of hydrolysis of non-deuterated methyl salicylate with that of a deuterated analogue, researchers can determine if the C-H bond at the site of deuteration is broken in the rate-determining step.

KIE_Hydrolysis cluster_non_deuterated Non-deuterated Hydrolysis cluster_deuterated Deuterated Hydrolysis MS_H Methyl Salicylate reaction_H MS_H->reaction_H KIE KIE = k_H / k_D OH_H OH⁻ OH_H->reaction_H Products_H Salicylate + Methanol reaction_H->Products_H k_H MS_D Methyl-d₃-salicylate reaction_D MS_D->reaction_D OH_D OH⁻ OH_D->reaction_D Products_D Salicylate + Methanol-d₃ reaction_D->Products_D k_D

Caption: Probing the hydrolysis mechanism of methyl salicylate using the KIE.

For the base-catalyzed hydrolysis of methyl salicylate, if the reaction proceeds through a mechanism where the C-O bond of the ester is cleaved in the rate-determining step, a significant primary KIE would not be expected upon deuteration of the methyl group. However, a small secondary KIE might be observed due to changes in the vibrational modes of the transition state.

Internal Standards for Quantitative Analysis

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the "gold standard" for internal standards.

Workflow: Quantitative Analysis using a Deuterated Internal Standard

  • Sample Preparation: A known amount of the deuterated methyl salicylate derivative (the internal standard) is added to the sample containing the non-deuterated methyl salicylate (the analyte).

  • Extraction and Analysis: The sample is processed and analyzed by LC-MS. The analyte and the internal standard will co-elute from the liquid chromatography column but will be detected as two distinct peaks in the mass spectrometer due to their mass difference.

  • Quantification: Any sample loss during extraction or variations in instrument response will affect both the analyte and the internal standard equally. Therefore, the ratio of the analyte signal to the internal standard signal can be used to accurately quantify the amount of analyte in the original sample.

Quantitative_Analysis_Workflow Sample Sample containing Methyl Salicylate (Analyte) Spiked_Sample Spiked Sample Sample->Spiked_Sample IS Deuterated Methyl Salicylate (Internal Standard) IS->Spiked_Sample Extraction Sample Extraction Spiked_Sample->Extraction LC_MS LC-MS Analysis Extraction->LC_MS Data Data Acquisition (Analyte and IS signals) LC_MS->Data Quantification Quantification (Ratio of Analyte/IS) Data->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

Deuterated methyl salicylate derivatives are versatile and powerful tools for chemical and biological research. Their synthesis, while requiring careful planning and execution, is achievable through established organic chemistry methodologies. The ability to selectively introduce deuterium at specific sites within the molecule provides researchers with the means to conduct sophisticated mechanistic studies and to achieve highly accurate and precise quantitative measurements. As the fields of drug metabolism, pharmacokinetics, and metabolomics continue to advance, the demand for and application of such isotopically labeled compounds are set to expand.

References

  • PubChem. Methyl salicylate. National Center for Biotechnology Information. [Link]

  • Maeda, H., et al. (2009). Efficient and Selective Pt/C-Catalyzed H--D Exchange Reaction of Aromatic Rings. Chemical and Pharmaceutical Bulletin, 57(9), 949-953.
  • Chem-Station. (2024). Solvent Isotope Effect. [Link]

  • Allen. When phenol is treated with D_(2)SO_(4)//D_(2)O, some of the hydrogens get exchanged. The final product in the exchange reaction is. [Link]

  • Piras, M., et al. (2021).
  • Chemistry Stack Exchange. (2018). Phenol and Deuterated Sulphuric Acid. [Link]

  • Yamabe, T., et al. (1977). Application of Carbon-13 NMR Spectroscopy for Hydrogen-Deuterium Exchange between Nuclear Protonsof Phenol and D2 or D20. The Journal of Physical Chemistry, 81(8), 742-746.
  • Neverov, A. A., & Brown, R. S. (2002). Solvent deuterium kinetic isotope effects for the methanolyses of neutral C O, P O and P S esters catalyzed by a triazacyclododecane : Zn2+-methoxide complex. Organic & Biomolecular Chemistry, 1(1), 148-153.
  • Singh, B., et al. (2010). Specific-Base Catalysed Hydrolysis of Methyl Salicylate and Isoamly Salicylate in Water-Ethanol Binary Solvent System. Asian Journal of Chemistry, 11, 1323-1328.
  • Kahn, K. (2013). Chemical Kinetics HW1. [Link]

  • Chemistry Stack Exchange. (2021). Why do I see two peaks for methyl salicylate in my GC–MS spectrum? [Link]

  • Preparation of Methyl Salicylate. [Link]

  • Wikipedia. (2024). Kinetic isotope effect. [Link]

  • PrepChem.com. Preparation of methyl salicylate (wintergreen oil; salicylic acid methyl ester; methyl 2-hydroxybenzoate). [Link]

  • McCormick, K., et al. (2017).
  • ChemConnections. (2008). Synthesis: Preparation of Salicylic Acid from Methyl Salicylate. [Link]

  • Truman State University. Figure 1. 1H NMR of methyl salicylate in CDCl3. [Link]

  • Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404.
  • PChem Experiment No. 5. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [https://www.docbrown.info/page06/molecule_isomers/C8H8O3 isomers.htm]([Link] isomers.htm)

  • University of Arizona. Interpretation of mass spectra. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. Methyl salicylate. [Link]

  • Wang, D. H., et al. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Journal of the American Chemical Society, 137(17), 5895-5898.
  • Erdmann, L., & Uhrich, K. E. (2000). Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters).
  • Singh, R. B., & Singh, J. (2020). Hydrolysis Product Analysis of Methyl Salicylate in Nitrogenous. IOSR Journal of Applied Chemistry, 13(12), 37-43.
  • Scribd. Hydrolysis of Methyl Salicilate Fin. [Link]

  • Feilden, A. D. (1993). Alkylation of Salicylic Acids. Durham University.
  • Organic Syntheses. Salicylic acid, 3,5-diiodo-. [Link]

Sources

Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 , a deuterated stable isotope standard used primarily in the pharmaceutical development and quantification of beta-agonist impurities.

CAS Registry Number: 1185239-25-1 (Labeled) | Parent CAS: 53942-75-9 Role: Internal Standard (IS) for LC-MS/MS Bioanalysis

Executive Summary

This compound is the stable isotope-labeled analog of the Salbutamol (Albuterol) synthetic intermediate. It functions as a critical Internal Standard (IS) in bioanalytical assays, specifically for monitoring the purity profile of Salbutamol and detecting the presence of alpha-imino ketone impurities.

The compound is characterized by a tert-butyl-d9 group, providing a mass shift of +9 Da relative to the unlabeled analyte, ensuring clean separation in mass spectrometry without deuterium scrambling.

Chemical Identity & Specifications

PropertySpecification
Chemical Name This compound
Synonyms Methyl 2-hydroxy-5-(2-tert-butylimino-1-oxoethyl)benzoate-d9; 5-[2-[(1,1-Dimethylethyl-d9)imino]acetyl]-2-hydroxybenzoic Acid Methyl Ester
Molecular Formula

Molecular Weight 272.34 g/mol
Appearance Pale Yellow to Off-White Solid
Solubility Soluble in DMSO, Methanol, Chloroform
Isotopic Purity

Deuterated forms (

)
Chemical Purity

Structural Insight

The molecule features a salicylate core with a methyl ester at position 1 and a side chain at position 5. The side chain is an


-keto imine  (

), which distinguishes it from the reduced amino-ketone intermediate. The "imino" functionality implies a carbon-nitrogen double bond, making this compound a reactive electrophile and a direct precursor to the amino-ketone via reduction.

Safety Data Sheet (SDS) Highlights

Note: As a specialized research chemical, comprehensive toxicological data is often extrapolated from the non-deuterated parent and related salicylates.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2]

Precautionary Measures[3][13][14]
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P280: Wear protective gloves/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2][3]

Handling & Storage[8][13][14]
  • Storage Conditions: Store at -20°C . Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the imine bond.

  • Stability: Stable under recommended storage conditions. Sensitive to moisture (hydrolysis to glyoxal derivative and tert-butylamine).

Synthesis & Metabolic Pathway

The synthesis of the d9-labeled standard mirrors the industrial route for Salbutamol precursors but utilizes tert-Butylamine-d9 .

Pathway Visualization

The following diagram illustrates the synthesis of the target compound and its relationship to the active pharmaceutical ingredient (Salbutamol).

SynthesisPathway Start Methyl 5-acetylsalicylate (Starting Material) Oxidation Selenium Dioxide Oxidation Start->Oxidation Glyoxal Methyl 5-(2-oxoacetyl)salicylate (Glyoxal Intermediate) Oxidation->Glyoxal Oxidation Target This compound (Target Imine IS) Glyoxal->Target Condensation (-H2O) Reagent tert-Butylamine-d9 (Isotopic Label) Reagent->Target Reduction Reduction (NaBH4) Target->Reduction Metabolic/Syn. Route Salbutamol Salbutamol-d9 (Related API) Reduction->Salbutamol

Caption: Synthesis pathway from Methyl 5-acetylsalicylate to the d9-labeled imine standard.

Experimental Protocol: Preparation of the Standard

This protocol describes the condensation mechanism required to form the imine bond.

Reagents:

  • Methyl 5-(2-oxoacetyl)salicylate (prepared via

    
     oxidation of Methyl 5-acetylsalicylate).
    
  • tert-Butylamine-d9 (99 atom % D).

  • Anhydrous Methanol (

    
    ).
    
  • Molecular Sieves (

    
    ).
    

Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq of Methyl 5-(2-oxoacetyl)salicylate in anhydrous MeOH.

  • Addition: Add activated

    
     molecular sieves to the solution to scavenge water (crucial for driving the equilibrium toward the imine).
    
  • Condensation: Dropwise add 1.1 eq of tert-Butylamine-d9 at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Shift in

    
     due to loss of polarity from the dicarbonyl).
    
  • Workup: Filter off molecular sieves quickly to avoid moisture re-absorption. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from dry Hexane/EtOAc. Note: Avoid silica gel chromatography if possible, as the acidity of silica can hydrolyze the imine back to the ketone.

Analytical Application: LC-MS/MS

This compound is used as an Internal Standard (IS) to correct for matrix effects and recovery losses during the quantification of Salbutamol impurities.

Recommended MS Parameters
  • Ionization Mode: ESI Positive (

    
    )
    
  • MRM Transition (Target):

    
     (Loss of t-butyl-d9 group + fragment).
    
  • Retention Time: The d9-analog will elute slightly earlier than the non-deuterated analog due to the deuterium isotope effect (retention time shift).

Self-Validating Quality Control

To ensure the integrity of the standard before use:

  • Isotopic Purity Check: Inject a dilute solution (1 µg/mL) and monitor the M+0 (263.3 m/z) vs M+9 (272.3 m/z) channels. The M+0 contribution should be

    
    .
    
  • Stability Check: Re-analyze the stock solution after 24 hours at room temperature. Appearance of a peak at the mass of the glyoxal precursor indicates hydrolysis.

References

  • Santa Cruz Biotechnology. this compound Product Data.[4][5] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl 5-acetylsalicylate (Parent Precursor). Retrieved from

  • Toronto Research Chemicals. this compound Safety Data Sheet. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Methyl 5-acetylsalicylate. Retrieved from

Sources

Difference between Methyl 5-acetylsalicylate and tert-butylimino derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 5-acetylsalicylate (the parent ketone scaffold) and its nitrogen-functionalized counterpart, the tert-butylimino derivative (specifically Methyl 5-[(tert-butylimino)acetyl]salicylate).

These two compounds represent distinct stages in the synthetic value chain of salicylates: the former is a stable, oxygenated precursor, while the latter is a reactive, nitrogenous intermediate often employed to access complex amine pharmacophores or specialized ligands.

Part 1: Executive Summary & Chemical Identity

The core difference lies in the functional group at the 5-position of the salicylate scaffold. Methyl 5-acetylsalicylate possesses an acetyl group (ketone) , making it an electrophile at the carbonyl carbon. The tert-butylimino derivative replaces this oxygen with a tert-butylimino group (Schiff base) , altering the molecule's electronics, steric profile, and reactivity, primarily to facilitate the synthesis of secondary amines or metal-coordination complexes.

Comparative Profile
FeatureMethyl 5-acetylsalicylatetert-Butylimino Derivative
CAS Registry 16475-90-453942-75-9
Primary Functional Group Ketone (

)
Imine / Schiff Base (

)
Hybridization (C5-substituent)

(Carbonyl)

(Imino)
Electronic Character Hard Electrophile (Oxygen is highly electronegative)Softer Electrophile; Nitrogen is less electronegative but more basic.
Steric Bulk Low (Methyl group)High (tert-Butyl group)
Stability High (Stable to hydrolysis)Kinetic Stability (due to sterics), but thermodynamically prone to hydrolysis.
Primary Application Precursor for Friedel-Crafts acylations; metabolic intermediate.Intermediate for reductive amination; ligand for proteomics/catalysis.

Part 2: Structural & Mechanistic Analysis

The Parent Scaffold: Methyl 5-acetylsalicylate

This compound is a classic acetophenone derivative embedded within a salicylate framework.

  • Reactivity: The carbonyl carbon is susceptible to nucleophilic attack (e.g., by hydrides to form alcohols). The position of the acetyl group (para to the phenol, meta to the ester) is dictated by the directing effects during its synthesis (typically Friedel-Crafts acetylation of methyl salicylate).

  • Role: It serves as the "anchor" for introducing carbon chains or heteroatoms.

The Derivative: Methyl 5-[(tert-butylimino)acetyl]salicylate

This compound is the condensation product of the parent ketone and tert-butylamine.

  • Steric Shielding: The bulky tert-butyl group (

    
    ) provides a "steric umbrella" over the imine bond (
    
    
    
    ). This is critical because aliphatic imines derived from ketones (ketimines) are generally unstable and prone to rapid hydrolysis. The tert-butyl group kinetically stabilizes the imine, allowing it to be isolated or used in subsequent steps without immediate degradation.
  • Basicity & Coordination: The imine nitrogen has a lone pair available for binding. Unlike the ketone oxygen, this nitrogen can coordinate to transition metals (forming salicylaldimine-type ligands) or be protonated to activate the bond for reduction.

Mechanistic Transformation (The "Why")

Researchers convert the ketone to the imine primarily to perform reductive amination .

  • Pathway: Ketone

    
     Imine 
    
    
    
    Amine.
  • Goal: To install a bulky amine group (

    
    ). This motif is pharmacologically privileged, appearing in beta-adrenergic agonists/antagonists (e.g., related to the pharmacophore of molecules like salbutamol or bupropion analogs), where the bulky group prevents metabolic deamination by monoamine oxidases (MAO).
    

Part 3: Experimental Protocols

Protocol A: Synthesis of the tert-Butylimino Derivative

Objective: Condensation of Methyl 5-acetylsalicylate with tert-butylamine.

Reagents:

  • Methyl 5-acetylsalicylate (1.0 eq)

  • tert-Butylamine (5.0 eq) – Excess required to drive equilibrium.

  • Titanium(IV) ethoxide (

    
    ) (2.0 eq) – Lewis acid catalyst and water scavenger.
    
  • Solvent: Anhydrous THF or Toluene.

Methodology:

  • Setup: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Methyl 5-acetylsalicylate in anhydrous THF (0.5 M).

  • Addition: Add

    
     via syringe. The solution may change color (yellow/orange) due to Lewis acid coordination.
    
  • Amine Addition: Add tert-butylamine slowly.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 12–24 hours. The 
    
    
    
    scavenges the water produced, driving the equilibrium toward the imine (
    
    
    ).
  • Workup (Critical):

    • Cool to room temperature.

    • Do not perform an acidic aqueous wash (this will hydrolyze the imine back to the ketone).

    • Pour into a saturated solution of

      
       or dilute NaOH to precipitate titanium salts. Rapidly filter through Celite.
      
    • Concentrate the filtrate in vacuo to yield the crude imine.

Validation:

  • IR Spectroscopy: Disappearance of the ketone

    
     stretch (
    
    
    
    ) and appearance of the imine
    
    
    stretch (
    
    
    ).
Protocol B: Reactivity Check (Hydrolysis)

Objective: To demonstrate the reversibility of the imine vs. stability of the ketone.

  • Dissolve 10 mg of the tert-butylimino derivative in 1 mL of Methanol/Water (1:1).

  • Add 1 drop of 1M HCl.

  • Monitor via TLC or LC-MS.

  • Result: Within minutes, the peak for the imine (MW ~263) disappears, and the peak for Methyl 5-acetylsalicylate (MW 194) reappears. This confirms the "masked" nature of the functional group.

Part 4: Visualization of Pathways

The following diagram illustrates the synthetic relationship and the divergent reactivity of the two compounds.

G Ketone Methyl 5-acetylsalicylate (Parent Ketone) CAS: 16475-90-4 Imine Methyl 5-[(tert-butylimino)acetyl]salicylate (Reactive Intermediate) CAS: 53942-75-9 Ketone->Imine Condensation + t-BuNH2 + Ti(OEt)4 / -H2O Imine->Ketone Hydrolysis + H3O+ Amine Methyl 5-[1-(tert-butylamino)ethyl]salicylate (Target Pharmacophore) Imine->Amine Reduction (NaBH4 or H2/Pd) MetalComplex Salicylaldimine Metal Complex (Catalysis/Proteomics) Imine->MetalComplex Coordination (+ Metal Salt)

Caption: Synthetic divergence showing the conversion of the stable ketone scaffold to the reactive imine intermediate, enabling access to amine pharmacophores or metal complexes.[1][2][3][4][5]

Part 5: References

  • National Center for Biotechnology Information (NCBI). Methyl 5-acetylsalicylate (CID 85444). PubChem Compound Summary. [Link]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Amines from Ketones and Imines. [Link]

Sources

Technical Guide: Stability and Handling of Methyl 5-[(tert-butylimino)acetyl]salicylate Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Methyl 5-[(tert-butylimino)acetyl]salicylate Isotopes (d9) Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Guide Audience: Analytical Chemists, DMPK Scientists, and Quality Control Researchers.

Executive Summary & Core Directive

In the high-stakes arena of pharmaceutical impurity profiling and quantitative proteomics, Methyl 5-[(tert-butylimino)acetyl]salicylate (CAS 53942-75-9) serves as a critical reference standard, particularly in its stable isotope-labeled form, Methyl 5-[(tert-butylimino)acetyl]salicylate-d9 (CAS 1185239-25-1). This compound often functions as a precursor intermediate or impurity marker in the synthesis of


-adrenergic agonists (e.g., related to salbutamol/albuterol pathways).

The reliability of quantitative data derived from Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) hinges on the structural and isotopic integrity of this internal standard (IS). This guide moves beyond basic safety data sheets to provide a mechanistic understanding of the molecule's stability, defining protocols that prevent the silent degradation—specifically imine hydrolysis and ester cleavage—that compromises analytical accuracy.

Molecular Architecture & Isotopic Integrity

To ensure stability, one must first understand the vulnerability of the scaffold. The molecule consists of a salicylate core (methyl 2-hydroxybenzoate) substituted at the 5-position with a (tert-butylimino)acetyl moiety.[1]

Structural Vulnerabilities[3]
  • The

    
    -Keto Imine Motif:  The side chain contains an imine (
    
    
    
    ) conjugated with a carbonyl. This Schiff base-like structure is thermodynamically unstable in the presence of water and acid, prone to hydrolyzing back to the corresponding
    
    
    -keto aldehyde (or glyoxal derivative) and tert-butylamine.
  • The Phenolic Ester: The methyl salicylate core contains an ester linkage susceptible to hydrolysis under basic conditions or enzymatic action (esterases), converting it to the free acid (salicylic acid derivative).

Isotopic Robustness (The d9 Advantage)

The -d9 isotope label is located on the tert-butyl group (


).
  • Non-Exchangeable: Unlike deuterium labels placed on aromatic rings or

    
    -carbons adjacent to carbonyls, the C-D bonds in the tert-butyl group are chemically inert and non-exchangeable under standard physiological or LC-MS conditions.
    
  • Mass Shift: The +9 Da shift provides excellent separation from the analyte's isotopic envelope, minimizing "cross-talk" in MS detection.

Degradation Mechanisms: The "Why" Behind the Protocols

Understanding the degradation pathways is essential for troubleshooting calibration failures.

Hydrolytic Cleavage (Primary Failure Mode)

Exposure to protic solvents (water, methanol) without pH control accelerates the hydrolysis of the imine bond. This reaction is acid-catalyzed.

  • Reaction:

    
    
    
  • Impact: Loss of the parent signal in MS; appearance of the amine and aldehyde fragments.

Photolytic Degradation

Salicylates are chromophores that absorb UV light. Prolonged exposure can lead to photo-oxidation or decarboxylation, although this is secondary to hydrolytic instability.

Visualization: Degradation Pathways

The following diagram illustrates the critical breakdown pathways that must be mitigated.

DegradationPathways Parent This compound (Intact IS) Hydrolysis_Imine Imine Hydrolysis (Primary Pathway) Parent->Hydrolysis_Imine + H2O / H+ Hydrolysis_Ester Ester Hydrolysis (Secondary Pathway) Parent->Hydrolysis_Ester + OH- / H2O Prod_Aldehyde Degradant A: 5-(2-oxoacetyl)salicylate derivative Hydrolysis_Imine->Prod_Aldehyde Prod_Amine Degradant B: tert-Butylamine-d9 Hydrolysis_Imine->Prod_Amine Prod_Acid Degradant C: Free Acid Derivative (Demethylation) Hydrolysis_Ester->Prod_Acid

Caption: Primary degradation pathways. Imine hydrolysis releases the isotopic label (d9-amine), causing quantification errors.

Experimental Protocols: Self-Validating Systems

Storage and Reconstitution Strategy

Objective: Minimize water activity (


) and proton availability.

Protocol:

  • Dry State Storage:

    • Store lyophilized powder at -20°C or lower.

    • Protect from light using amber vials.

    • Critical: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the hygroscopic solid.

  • Reconstitution Solvent:

    • Do NOT use Methanol or Water as the primary stock solvent. Methanol is protic and can promote solvolysis over time.

    • Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or Acetonitrile (ACN). These aprotic solvents stabilize the imine bond.

  • Working Solutions:

    • Prepare working standards in 50:50 ACN:Water only immediately prior to use.

    • Keep working solutions in autosampler vials at 4°C and analyze within 12 hours.

QC Validation Workflow (LC-MS/MS)

Before running a batch of clinical or stability samples, validate the integrity of the isotope standard.

Methodology:

  • Blank Check: Inject a solvent blank to ensure no carryover.

  • IS Purity Check: Inject the d9-IS alone.

    • Acceptance Criteria: The peak area of the intact parent (M+) must be >95% of the total ion count (TIC) relative to potential hydrolysis peaks.

    • Monitor Transition: Watch for the loss of the tert-butyl group. If the parent mass is

      
      , and the tert-butyl-d9 is lost, a specific fragment will appear.
      
Visualization: QC Decision Logic

QC_Workflow Start Reconstitute IS (DMSO/ACN) Check LC-MS Injection (Purity Check) Start->Check Decision Parent Peak > 95%? Check->Decision Pass Proceed to Sample Prep Decision->Pass Yes Fail FAIL: Detect Hydrolysis Decision->Fail No Action Remake Stock (Check Solvent Water Content) Fail->Action

Caption: Quality Control workflow to verify isotopic stability before batch analysis.

Quantitative Data Summary: Stability Estimates

While specific degradation rates depend on pH and temperature, the following estimates are based on structural analogs (Schiff bases of salicylates) [1, 2].

ConditionSolvent SystemEstimated Half-Life (

)
Recommendation
Solid State None (Lyophilized)> 2 Years (-20°C)Long-term storage
Stock Solution Anhydrous DMSO> 6 Months (-20°C)Primary Stock
Stock Solution Methanol (Protic)~ 1-2 Weeks (4°C)Avoid for storage
Working Solution Water/ACN (pH 3.0)< 24 Hours (RT)Prepare Daily
Working Solution Water/ACN (pH 7.4)< 4 Hours (RT)Unstable (Base hydrolysis)

Note: Acidic pH stabilizes the ester but accelerates imine hydrolysis. Neutral/Basic pH stabilizes the imine but accelerates ester hydrolysis. A slightly acidic mobile phase (0.1% Formic Acid) is a compromise for LC-MS run times.

References

  • Santa Cruz Biotechnology. Methyl 5-[(tert-butylimino)acetyl]salicylate (CAS 53942-75-9) Product Data. Retrieved from

  • Toronto Research Chemicals. this compound (CAS 1185239-25-1) Product Data. Retrieved from

  • Komsta, Ł., et al. (2025). "The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited." ResearchGate.[2][3][4][5] Retrieved from

  • Gerber, M., et al. (2025).[5] "Synthesis and transdermal properties of acetylsalicylic acid and selected esters." PubMed. Retrieved from

Sources

Methodological & Application

Application Note: Quantitative Bioanalysis of Methyl 5-acetylsalicylate in Human Plasma using Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Internal Standards in Bioanalysis

In the realm of drug discovery and development, the accurate quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its inherent selectivity and sensitivity.[1] However, the complexity of biological matrices like plasma can introduce significant variability from effects such as ion suppression or enhancement, extraction inconsistencies, and instrument drift.[2][3] To mitigate these challenges and ensure data integrity, the use of a suitable internal standard (IS) is indispensable.

An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations throughout the analytical workflow. Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for LC-MS/MS bioanalysis.[4][5] These compounds are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier, stable isotopes (e.g., deuterium, carbon-13, nitrogen-15). This subtle mass difference allows for their distinct detection by the mass spectrometer, while their near-identical physicochemical properties ensure they track the analyte's behavior from sample preparation to detection.[6][7]

This application note presents a detailed protocol for the quantitative analysis of Methyl 5-acetylsalicylate, a representative salicylic acid derivative, in human plasma. The method employs Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 as a stable isotope-labeled internal standard. The use of a deuterium-labeled IS with a significant mass shift (d9) minimizes the risk of isotopic cross-talk and ensures robust and reliable quantification. We will provide a comprehensive guide covering sample preparation, LC-MS/MS method development, and a full validation protocol in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[8][9]

Analyte and Internal Standard Profiles

A thorough understanding of the analyte and internal standard is fundamental to developing a robust bioanalytical method.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methyl 5-acetylsalicylate (Analyte) Structure of Methyl 5-acetylsalicylateC₁₀H₁₀O₄194.1816475-90-4
This compound (Internal Standard) Structure of this compoundC₁₄H₈D₉NO₄272.36 (approx.)1185239-25-1

Note: The exact molecular weight of the deuterated internal standard may vary slightly between lots.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the quantitative analysis of Methyl 5-acetylsalicylate in human plasma.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with IS plasma->spike Add IS solution ppt Protein Precipitation (Acetonitrile) spike->ppt Add precipitant centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Injection supernatant->dilute inject Inject Sample dilute->inject lc UPLC Separation inject->lc ms Tandem MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: High-level workflow for the bioanalysis of Methyl 5-acetylsalicylate.

Detailed Protocols

Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical for the accuracy of the entire assay.

Materials:

  • Methyl 5-acetylsalicylate (analyte) reference standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

Protocol:

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Methyl 5-acetylsalicylate reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in methanol and bring to volume. Mix thoroughly.

    • This stock solution should be stored at -20°C.

  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the standard in methanol and bring to volume. Mix thoroughly.

    • Store this stock solution at -20°C.

  • Analyte Working Solutions (for calibration curve and QCs):

    • Perform serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions at appropriate concentrations to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL):

    • Dilute the internal standard stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 50 ng/mL. This working solution will be used to spike all samples, calibrators, and quality controls.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[10][11]

Materials:

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Internal Standard Working Solution (50 ng/mL)

  • Acetonitrile (ice-cold, containing 0.1% formic acid)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Protocol:

  • Label microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples.

  • Pipette 100 µL of human plasma into the appropriately labeled tubes. For calibration standards and QCs, use blank plasma.

  • Spike 10 µL of the appropriate analyte working solution into the calibration standard and QC tubes. For blank and unknown samples, add 10 µL of 50:50 (v/v) methanol:water.

  • Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to all tubes except the blank. To the blank, add 20 µL of 50:50 (v/v) methanol:water.

  • Vortex each tube for 10 seconds to ensure thorough mixing.

  • Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Dilute the supernatant with 200 µL of deionized water containing 0.1% formic acid prior to injection to reduce the organic content of the sample and improve peak shape.

sample_prep start Start: Plasma Sample (100 µL) spike_analyte Spike Analyte (Calibrators & QCs) start->spike_analyte spike_is Spike Internal Standard spike_analyte->spike_is add_acn Add 400 µL Ice-Cold Acetonitrile (+0.1% Formic Acid) spike_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge transfer Transfer 200 µL Supernatant centrifuge->transfer dilute Dilute 1:1 with Water (+0.1% Formic Acid) transfer->dilute end Inject into LC-MS/MS dilute->end

Sources

Protocol for quantifying Salbutamol intermediates using deuterated standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Quantifying Salbutamol Intermediates using Deuterated Standards

Title: Precision Quantitation of Salbutamol Synthetic Intermediates and Impurities via Isotope Dilution LC-MS/MS

Abstract This application note details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of key Salbutamol (Albuterol) synthetic intermediates, specifically Salbutamol Ketone (Impurity B) and Salbutamol Aldehyde (Impurity D) . Utilizing Salbutamol-d3 as a surrogate internal standard, this method overcomes matrix suppression effects common in process streams and biological matrices. This guide is designed for pharmaceutical process chemists and QC scientists adhering to ICH Q3A/B guidelines for impurity profiling.

Introduction & Scientific Rationale

The synthesis of Salbutamol involves a multi-step reduction of ketone precursors. Incomplete reduction or side reactions lead to the persistence of intermediates like Salbutamol Ketone (Salbutamone) , a known impurity (BP Impurity B) that must be strictly controlled.

Why Isotope Dilution Mass Spectrometry (IDMS)? Quantifying trace intermediates in a concentrated Active Pharmaceutical Ingredient (API) matrix is challenging due to ion suppression. External calibration often fails to account for these matrix effects.

  • The Solution: IDMS uses a stable isotope-labeled analog (e.g., Salbutamol-d3) as an internal standard (ISTD).[1]

  • Mechanism: The deuterated standard co-elutes with the analyte, experiencing the exact same ionization environment. The ratio of the analyte response to the ISTD response is matrix-independent, ensuring high accuracy.

Target Analytes & Pathway

The following diagram illustrates the critical synthesis pathway and where the target intermediates arise.

SalbutamolSynthesis Start Methyl Salicylate / 4-Hydroxyacetophenone Bromo Bromoketone Intermediate (Methyl-5-(2-bromoacetyl)-2-hydroxybenzoate) Start->Bromo Acylation / Bromination Amino Aminoketone Intermediate (Salbutamol Ketone / Impurity B) Bromo->Amino Amination (t-Butylamine) Aldehyde Salbutamol Aldehyde (Impurity D) Amino->Aldehyde Oxidative Degradation / Side Rxn Final Salbutamol (API) Amino->Final Reduction (LiAlH4 / NaBH4)

Figure 1: Salbutamol synthesis pathway highlighting key intermediates (Red/Yellow) targeted for quantification.

Materials & Reagents

  • Reference Standards:

    • Salbutamol Sulfate (Certified Reference Material).[2][3][4][5]

    • Salbutamol Ketone (Impurity B) Standard.

    • Salbutamol Aldehyde (Impurity D) Standard.[2][6]

  • Internal Standard (ISTD):

    • Salbutamol-d3 (Deuterated on the tert-butyl group or hydroxymethyl).

    • Note: If available, Salbutamol Ketone-d9 is the ideal ISTD for the ketone intermediate, but Salbutamol-d3 is a widely accepted surrogate due to structural similarity.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[4]

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18 column capable of retaining polar amines.

Experimental Protocol

Standard Preparation
  • Stock Solutions (1 mg/mL): Dissolve accurately weighed standards in MeOH.

  • ISTD Working Solution: Dilute Salbutamol-d3 to a concentration of 500 ng/mL in 50:50 ACN:Water (0.1% FA).

  • Calibration Curve: Prepare a mixed calibration series of Salbutamol Ketone and Aldehyde (Range: 1 ng/mL to 1000 ng/mL) in solvent. Spike each level with constant ISTD (e.g., 50 ng/mL final concentration).

Sample Preparation (API Impurity Profiling)

This workflow is designed to extract trace intermediates from the bulk drug substance.

  • Weighing: Weigh 10 mg of Salbutamol API sample.

  • Dissolution: Dissolve in 10 mL of Water:Methanol (90:10 v/v) with 0.1% Formic Acid.

  • Spiking: Transfer 100 µL of the dissolved sample to a vial. Add 10 µL of ISTD Working Solution .

  • Dilution: Dilute to 1 mL with Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an LC vial.

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II / 6470 Triple Quad or Waters ACQUITY / Xevo TQ-S.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Loading
6.0 95 Elution of Impurities
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |

MS/MS Detection Parameters (MRM)

Ionization Mode: ESI Positive (+) . Source Temp: 350°C, Capillary Voltage: 3.5 kV.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Salbutamol 240.2148.13022Quantifier
240.2222.13015Qualifier
Salbutamol Ketone 238.2148.1*3224Quantifier
(Impurity B)238.2164.13218Qualifier
Salbutamol Aldehyde 238.2166.13220Quantifier
(Impurity D)238.2136.13228Qualifier
Salbutamol-d3 (ISTD) 243.2151.1**3022ISTD

*Note: The 148 fragment (hydroxy-benzyl cation) is common to the core structure. Verify specific transitions during method development. **Note: If d3 is on the t-butyl group, the 148 fragment (aromatic ring) may remain 148. If d3 is on the ring, it shifts to 151. Check your specific standard's CoA.

Analytical Workflow Diagram

LCMS_Workflow Sample Sample (API or Process Stream) ISTD Add Salbutamol-d3 (Internal Standard) Sample->ISTD Prep Dilution & Filtration (0.22 µm) ISTD->Prep LC UHPLC Separation (HSS T3 Column) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio Analyte/ISTD) MS->Data

Figure 2: Step-by-step analytical workflow for IDMS quantification.

Data Analysis & Calculation

Quantification is performed using the Response Ratio (RR) to correct for instrument variability and matrix effects.

1. Calculate Response Ratio (RR):



2. Linear Regression: Plot


 (y-axis) vs. Concentration (x-axis).


3. Relative Response Factor (RRF) Correction: If using Salbutamol-d3 to quantify Salbutamol Ketone (where a specific Ketone-d9 is unavailable), you must determine the RRF during validation:



Use this factor to adjust the calculated concentration if the ionization efficiencies differ significantly.

Troubleshooting & Expert Insights

  • Issue: Peak Tailing.

    • Cause: Interaction of secondary amines with silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 10 mM or use a high-pH stable column (e.g., BEH C18) with high pH mobile phase (Ammonium Bicarbonate, pH 10), as Salbutamol is basic (pKa ~9.3).

  • Issue: Isobaric Interference.

    • Insight: Salbutamol Ketone and Aldehyde have the same MW (237). They must be chromatographically separated.[8] The HSS T3 column provides superior retention for polar compounds compared to standard C18, aiding this separation.

  • Issue: Carryover.

    • Fix: Salbutamol is "sticky." Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • European Pharmacopoeia (Ph.[2][3][9] Eur.) . Salbutamol Sulphate Monograph. 10th Edition. (Provides impurity limits and definitions for Impurities B, D, F, G).

  • Mareck, U., et al. (2008). Direct Quantification of Salbutamol in Human Urine by Means of LC-MS/MS. Recent Advances in Doping Analysis. (Establishes Salbutamol-d3 usage and MRM transitions).

  • Waters Corporation . (2012). Determination of Common Beta-Agonist Residues in Meat Products by UPLC-MS/MS. Application Note 720004223EN. (Demonstrates UPLC conditions for Salbutamol and d3-ISTD).

  • Giemulla, B., et al. (2023).[4] Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of Salbutamol. Int. J. Mol. Sci. 24(20). (Detailed MS parameters and fragmentation data).

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for reporting thresholds).

Sources

Application Note: A Guide to Sample Preparation for the Analysis of Methyl Salicylate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Methyl Salicylate

Methyl salicylate, the active ingredient in oil of wintergreen, is a widely used ester in the pharmaceutical, food, and cosmetic industries for its analgesic and flavoring properties.[1][2] Whether synthesized or naturally derived from plants like Gaultheria procumbens, its purity is paramount to ensure both safety and efficacy.[3][4] Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph Eur), set stringent limits on the levels of impurities.[1][2][3][5]

The analysis of these impurities, which can originate from starting materials, synthetic by-products, or degradation, presents a significant analytical challenge.[6][7] The success of any quantitative method, be it Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is fundamentally dependent on a robust and well-designed sample preparation strategy. An inadequate preparation protocol can lead to inaccurate quantification, matrix interference, and potential damage to analytical instrumentation.

This application note provides an in-depth guide to the core methodologies for preparing methyl salicylate samples for impurity analysis. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers, scientists, and drug development professionals to select and optimize the most appropriate workflow for their specific analytical needs.

Section 1: Understanding the Impurity Profile of Methyl Salicylate

Effective sample preparation begins with a thorough understanding of the potential impurities. For synthetic methyl salicylate, which is typically produced by the esterification of salicylic acid, the impurity profile is often predictable.[7][8]

Table 1: Common Impurities in Methyl Salicylate and Their Origins

ImpurityOriginTypical Analytical Challenge
Salicylic Acid Unreacted starting materialLow volatility, high polarity; requires derivatization for GC analysis.[7][9]
Phenol Precursor in salicylic acid synthesisVolatile but polar; may co-elute with other components.[7]
Dimethyl 4-hydroxyisophthalate Synthetic by-productLower volatility; may require specific chromatographic conditions.[7][10]
Residual Solvents Used during synthesis and purificationRequire specific GC-Headspace methods for analysis as per ICH Q3C.[11][12]
Degradation Products Hydrolysis or oxidation during storageCan be diverse; may require stress testing to identify.[6][12]

Regulatory expectations for the reporting, identification, and qualification of these impurities are outlined in the International Council for Harmonisation (ICH) guidelines Q3A and Q3B.[11][12][13] These guidelines establish thresholds based on the maximum daily dose of the drug substance.[13]

Section 2: The Dichotomy of Analysis: GC vs. HPLC

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is the most critical decision influencing sample preparation.

  • High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its versatility in handling a wide range of polarities and its operation at ambient temperatures, which prevents the degradation of thermally labile compounds.[14][15][16] Sample preparation for HPLC typically focuses on dilution and ensuring the sample is free of particulates.

  • Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), offers excellent resolution and sensitivity for volatile compounds.[17][18] However, its primary limitation is the requirement that analytes be volatile and thermally stable.[19] Polar impurities containing active hydrogen atoms, such as the carboxylic acid and phenolic hydroxyl groups on salicylic acid, exhibit poor peak shape and low volatility, necessitating a derivatization step to replace these hydrogens with non-polar groups.[9][19][20]

Section 3: Core Sample Preparation Protocols

The following protocols are designed as robust starting points. The causality behind each step is explained to facilitate adaptation and troubleshooting.

Protocol 1: Direct Dilution for HPLC Analysis

This is the most straightforward approach, suitable for analyzing the bulk drug substance or simple formulations where the methyl salicylate concentration is high and the matrix is non-complex.

Causality: The primary goal is to bring the analyte concentration within the linear range of the detector and to reduce the viscosity of the sample for accurate injection. The choice of diluent is critical; it must be fully miscible with the sample and the HPLC mobile phase to ensure good peak shape.[16]

Step-by-Step Methodology:

  • Solvent Selection: Choose a diluent compatible with your HPLC method. A common choice is a mixture of methanol and water that mimics the mobile phase composition.[16]

  • Stock Solution Preparation: Accurately weigh approximately 100 mg of the methyl salicylate sample into a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of the diluent and sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the 100 mL mark with the diluent. Mix thoroughly. This yields a concentration of ~1000 µg/mL.

  • Working Solution: Perform a further dilution as required to bring the concentration into the calibrated range of the instrument (e.g., 25-175 µg/mL).[16]

  • Filtration: Filter the final solution through a 0.45 µm syringe filter (Nylon or PTFE, depending on solvent compatibility) to remove any particulates that could block the HPLC column or tubing.[21]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

For complex matrices like creams, ointments, or biological fluids, a cleanup step is necessary to remove excipients that can interfere with the analysis and shorten column life. Reversed-phase SPE is an excellent choice for this purpose.

Causality: SPE is a form of digital liquid chromatography that separates components of a mixture according to their physical and chemical properties.[22] In reversed-phase SPE, a non-polar stationary phase (e.g., C18) retains non-polar analytes (like methyl salicylate) from a polar sample matrix. Polar interferences are washed away, and the analyte of interest is then eluted with a non-polar organic solvent.[23]

SPE_Workflow Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Prepares sorbent for aqueous sample Load 3. Load Sample (Dissolved in Polar Solvent) Equilibrate->Load Ensures proper interaction Wash 4. Wash Interferences (Polar Solvent, e.g., Water/Methanol Mix) Load->Wash Retains analyte, interferences pass through Elute 5. Elute Analyte (Non-Polar Solvent, e.g., Acetonitrile) Wash->Elute Removes remaining polar impurities

Fig 1. General workflow for reversed-phase Solid-Phase Extraction (SPE).

Step-by-Step Methodology:

  • Sample Pre-treatment: Accurately weigh a portion of the sample and dissolve it in a polar solvent (e.g., ethanol). Centrifuge the mixture to pellet any insoluble excipients. The supernatant is the sample load.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol through it, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.[22] This step solvates the C18 chains, activating the stationary phase.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove highly polar impurities while retaining the methyl salicylate and its key related impurities.

  • Elution: Elute the methyl salicylate and impurities from the cartridge using 2-3 mL of a strong, non-polar solvent like acetonitrile or methanol into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for HPLC analysis or a suitable solvent for GC analysis (and subsequent derivatization, if needed).

Protocol 3: Derivatization for GC Analysis of Salicylic Acid

To analyze the primary impurity, salicylic acid, by GC, its polar functional groups must be masked through derivatization. Silylation is a robust and common technique.[9][19]

Causality: Silylation replaces the active, acidic hydrogens on the carboxylic acid and phenolic hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[9] This reaction, often using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), dramatically increases the volatility and thermal stability of the analyte, resulting in sharp, symmetrical peaks in the gas chromatogram.[9][19]

Derivatization_Reaction sub Substrates reag Reagent prod Product SA Salicylic Acid (Polar, Non-Volatile) BSTFA BSTFA SA->BSTFA TMS_SA Di-TMS-Salicylic Acid (Non-Polar, Volatile) BSTFA->TMS_SA + Heat

Fig 2. Silylation of Salicylic Acid using BSTFA for GC analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the methyl salicylate sample using either Protocol 1 (if the salicylic acid concentration is high enough) or Protocol 2 to obtain a concentrated, clean extract. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as water will consume the derivatizing reagent.[24]

  • Reagent Addition: To the dried residue in a GC vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to redissolve the analytes.

  • Derivatization: Add 100 µL of the derivatization reagent, such as BSTFA with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.[9]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 60 minutes in a heating block or oven to ensure the reaction goes to completion.[9]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Table 2: Example GC-MS Instrumental Parameters for Derivatized Impurity Analysis

ParameterSettingRationale
Injection Mode Split/Splitless (e.g., 20:1 split)Prevents column overloading while allowing sufficient analyte for detection.
Inlet Temp 250°CEnsures rapid volatilization of the derivatized analytes.
Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µmA common, robust column providing good separation for a wide range of analytes.
Oven Program Initial 100°C (1 min), ramp at 10°C/min to 280°C (hold 5 min)Provides separation between the solvent, methyl salicylate, and derivatized impurities.
Detector Mass Spectrometer (MS)Provides definitive identification via mass spectra and high sensitivity via SIM mode.[9]

Conclusion

The integrity of impurity analysis for methyl salicylate is built upon a foundation of meticulous and scientifically sound sample preparation. There is no single "correct" protocol; rather, the optimal method is dictated by a careful consideration of the sample matrix, the target impurities, their expected concentrations, and the chosen analytical instrumentation. A simple dilution may suffice for HPLC analysis of a pure substance, while a multi-step process involving extraction, cleanup, and chemical derivatization is essential for GC analysis of trace impurities in a complex formulation. By understanding the causality behind each step—from solvent choice to the mechanism of derivatization—scientists can develop and validate robust methods that ensure data of the highest quality and trustworthiness, ultimately safeguarding product quality and patient safety.

References

  • Deng, C., et al. (2004). Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of methyl salicylate and other volatile compounds in leaves of Lycopersicon esculentum. Analytical and Bioanalytical Chemistry, 378(2), 518-22. Available at: [Link]

  • European Medicines Agency (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. Available at: [Link]

  • AMSbiopharma (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma Resources. Available at: [Link]

  • Slideshare (n.d.). ICH- Q3 Impurity. Slideshare Presentation. Available at: [Link]

  • International Council for Harmonisation (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. Available at: [Link]

  • USP29-NF24 (2007). NF Monographs: Methyl Salicylate. U.S. Pharmacopeia. Available at: [Link]

  • IKEV (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]

  • Oxford Academic (2018). Analysis of Valproic Acid, Salicylic Acid and Ibuprofen in Whole Blood by GC-MS. Journal of Analytical Toxicology. Available at: [Link]

  • Scribd (n.d.). Methyl Salicylate USPNF. Scribd Document. Available at: [Link]

  • European Pharmacopoeia 6.0 (n.d.). Methyl Salicylate Monograph. USPBPEP. Available at: [Link]

  • Scribd (n.d.). Methyl Salicylate USP. Scribd Document. Available at: [Link]

  • PharmaCompass (n.d.). Methyl Salicylate Technical Package. PharmaCompass. Available at: [Link]

  • U.S. Pharmacopeia (2011). Methyl Salicylate Monograph. U.S. Pharmacopeia. Available at: [Link]

  • ResearchGate (n.d.). Acids: Derivatization for GC Analysis. ResearchGate Chapter. Available at: [Link]

  • Scharlab (n.d.). Methyl salicylate, Pharmpur®, Ph Eur, NF. Scharlab. Available at: [Link]

  • PubMed (2005). Measurement of serum salicylate levels by solid-phase extraction and desorption/ionization on silicon mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Anmol Chemicals (n.d.). Methyl Salicylate USP NF BP Ph Eur JP EP IP FCC Grade Manufacturers. Anmol Chemicals. Available at: [Link]

  • U.S. Pharmacopeia (n.d.). Methyl Salicylate Monograph. U.S. Pharmacopeia. Available at: [Link]

  • ResearchGate (2018). Methyl Salicylate: an Alternative Extraction Solvent for Dispersive-Liquid-Liquid Microextraction. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Taiwan Food and Drug Administration (2010). Method of Test for Camphor, Menthol and Methyl Salicylate in Cosmetics. TFDA. Available at: [Link]

  • PubMed (2002). The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion. Journal of Analytical Toxicology. Available at: [Link]

  • HSC Cores - BookStack (n.d.). GC/MS Sample Preparation. BookStack. Available at: [Link]

  • ResearchGate (n.d.). Derivatization Methods in GC and GC/MS. ResearchGate Chapter. Available at: [Link]

  • SIELC Technologies (n.d.). Separation of Methyl salicylate on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Turkish Journal of Pharmaceutical Sciences (2011). Development and Validation of a Liquid Chromatography Method for the Determination of Methyl Salicylate in a Medicated Cream Formulation. Turk J Pharm Sci. Available at: [Link]

  • Chemistry LibreTexts (2020). 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). Chemistry LibreTexts. Available at: [Link]

  • E3S Web of Conferences (2021). Rapid Determination of Methyl Salicylate and Menthol in Activating Collaterals Oil by Near Infrared Spectroscopy. E3S Web Conf. Available at: [Link]

  • ResearchGate (2020). HPLC separation for methyl salicylate, camphor, thymol and menthol?. ResearchGate Q&A. Available at: [Link]

  • Sciencemadness.org (n.d.). Preparation of methyl salicylate. Sciencemadness Forum. Available at: [Link]

  • Chemistry LibreTexts (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Google Patents (1931). US1814853A - Method of purifying methyl salicylate. Google Patents.
  • Agilent Technologies (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. Available at: [Link]

Sources

Application Note: HPLC Method Development & Retention Behavior of Methyl 5-[(tert-Butylimino)acetyl]salicylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists involved in the analysis of pharmaceutical intermediates, specifically precursors to


-adrenergic agonists like Salbutamol.

Executive Summary

Methyl 5-[(tert-Butylimino)acetyl]salicylate (CAS: 53942-75-9) is a critical intermediate in the synthesis of bronchodilators. Its analysis is complicated by its amphoteric nature (phenolic hydroxyl and basic imine/amine nitrogen) and potential for hydrolysis.

This guide provides a robust Reversed-Phase HPLC (RP-HPLC) protocol. Unlike rigid templates, this document focuses on the logic of separation, enabling you to adapt the method to your specific matrix (reaction mixture vs. purified standard).

Key Performance Indicators (Predicted):

  • Retention Time (RT): ~3.5 – 5.0 min (under standard gradient).

  • Relative Retention Time (RRT): ~0.8 – 0.9 relative to Methyl 5-acetylsalicylate (at acidic pH).

  • Detection Mode: UV at 254 nm / 304 nm.

Chemical Context & Structural Analysis

To optimize retention, one must understand the analyte's interaction with the stationary phase.

  • Compound: Methyl 5-[(tert-Butylimino)acetyl]salicylate[1][2][3][4]

  • Core Structure: Salicylate (lipophilic, weak acid pKa ~10).

  • Functional Group:

    
    -Imino ketone or 
    
    
    
    -Amino ketone (depending on tautomer/oxidation state).
    • Note: While the CAS name specifies "imino" (

      
      ), these species often exist in equilibrium with, or are precursors to, the stable "amino" form (
      
      
      
      ). Both forms are basic.
  • Hydrophobicity: The tert-butyl group adds significant lipophilicity, but the nitrogen atom introduces polarity and pH-dependence.

Pathway Context (Impurity Profiling)

Understanding the synthesis pathway is crucial for identifying neighboring peaks.

SynthesisPathway Start Methyl 5-acetylsalicylate (Precursor / RT Marker) Bromination Bromination (Reaction) Start->Bromination Inter Methyl 5-(bromoacetyl)salicylate (Labile Intermediate) Bromination->Inter Amination Amination (+ tert-Butylamine) Inter->Amination Target Methyl 5-[(tert-Butylimino)acetyl]salicylate (TARGET ANALYTE) Amination->Target Product Salbutamol / Levalbuterol (Final API) Target->Product Reduction

Figure 1: Synthesis pathway showing the target analyte's position relative to common impurities.

Method Development Protocol

A. Column Selection Strategy

Given the basic nitrogen and the phenolic group, "peak tailing" is the primary risk due to silanol interactions.

  • Recommended: C18 with End-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).

  • Alternative: Phenyl-Hexyl (Provides unique selectivity for the aromatic salicylate core if the C18 separation is insufficient).

B. Mobile Phase Logic

The pH of the mobile phase controls the ionization state of the nitrogen atom.

  • Acidic pH (pH 2.5 - 3.0): Nitrogen is protonated (

    
    ). The molecule is more polar, eluting earlier. Peak shape is usually sharper due to suppression of silanol activity.
    
  • Basic pH (pH 9.0 - 10.0): Nitrogen is neutral. The molecule is more hydrophobic, eluting later. Requires a high-pH stable column (e.g., XBridge).

Decision: Start with Acidic pH (Formic Acid) for compatibility with LC-MS and general robustness.

C. Standard Operating Procedure (SOP)
1. Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmBalances resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProtonates the imine/amine (pH ~2.7).
Mobile Phase B Acetonitrile (ACN)Stronger elution strength than Methanol; sharper peaks.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 10 µLPrevent column overload.
Detection UV 254 nm (Primary), 304 nm (Secondary)254 nm detects the benzene ring; 304 nm is specific to the salicylate conjugation.
2. Gradient Program

Standard Screening Gradient:

  • 0.0 min: 10% B

  • 10.0 min: 90% B

  • 12.0 min: 90% B

  • 12.1 min: 10% B

  • 15.0 min: 10% B (Re-equilibration)

3. Sample Preparation
  • Solvent: Dissolve standard in 50:50 Water:Acetonitrile.

  • Stability Warning: The "imino" bond can be labile. Analyze immediately after preparation. Do not store in acidic solution for long periods (>24h) to prevent hydrolysis back to the acetyl precursor.

Expected Results & Data Interpretation

Predicted Retention Behavior

Under the acidic conditions (pH ~2.7) described above:

  • Methyl 5-acetylsalicylate (Precursor): Neutral. Elutes later. (Approx RT: 5.5 - 6.5 min).

  • Methyl 5-[(tert-Butylimino)acetyl]salicylate (Target): Protonated (Positive charge). Elutes earlier than the precursor due to increased polarity. (Approx RT: 3.5 - 5.0 min).[5]

Troubleshooting Flowchart

Use this logic gate if resolution is poor.

MethodTroubleshooting Problem Issue: Poor Peak Shape or Co-elution CheckpH Is Mobile Phase pH < 3.0? Problem->CheckpH Tailing Problem: Peak Tailing? CheckpH->Tailing Yes Action2 Switch to High pH (pH 9.5) with Ammonium Acetate CheckpH->Action2 No (Try Basic pH) Action1 Add 0.1% TFA instead of Formic Acid (Ion Pairing Effect) Tailing->Action1 Yes (Silanol Interaction) Action3 Decrease Gradient Slope (e.g., 20-60% B over 20 min) Tailing->Action3 No (Resolution Issue)

Figure 2: Decision tree for optimizing the HPLC method.

References

  • Santa Cruz Biotechnology. Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 Product Data. Retrieved from .

  • Sigma-Aldrich. Methyl 5-acetylsalicylate Product Information. Retrieved from .

  • ResearchGate.Development and Validation of an HPLC-MS/MS Analytical Method for Salicylate Derivatives.
  • PubChem.Compound Summary: Methyl 5-acetylsalicylate. (Used for structural logP comparison).

Disclaimer: This protocol is a guideline based on physicochemical properties and standard industry practices for salicylate derivatives. Retention times must be experimentally verified using certified reference standards.

Sources

Mass spectrometry fragmentation pattern of salicylate-d9 compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Mass Spectrometry Characterization of Deuterated Salicylates

Part 1: Executive Summary & Stoichiometric Clarification

The "Salicylate-d9" Paradox In high-precision bioanalysis, the selection of Internal Standards (IS) is critical. While the request specifies "Salicylate-d9," it is chemically imperative to clarify the stoichiometry of Salicylic Acid (


). The parent molecule contains only 6 hydrogen atoms  (4 aromatic, 1 phenolic, 1 carboxylic). Therefore, a fully deuterated Salicylic Acid is Salicylate-d6 .

References to "Salicylate-d9" in literature or catalogs typically refer to:

  • Derivatives: Alkyl esters such as Ethyl Salicylate-d9 (where the ethyl group is

    
     and the ring is 
    
    
    
    ).
  • Conjugates: Complex metabolites like

    
    -THC-Salicylate (often misread as d9).
    
  • Nomenclature Errors: Common confusion with Salicylate-d6 or d4.

Scope of this Protocol This guide provides a definitive workflow for the characterization of highly deuterated salicylates. It focuses on the industry-standard Salicylate-d6 (Ring-d4) behavior, while providing the fragmentation logic applicable to hypothetical d9-derivatives.

Key Technical Insight: The In-Source Exchange Effect Crucial for Method Development: When using Salicylate-d6 (fully deuterated) in Reverse-Phase LC (aqueous mobile phase), the deuterium atoms on the hydroxyl (-OD) and carboxyl (-COOD) groups rapidly exchange with solvent protons (


). Consequently, the species detected by the Mass Spectrometer is Salicylate-d4  (

-ring,

-functional groups).
  • Reagent Label: Salicylic Acid-d6 (

    
    )
    
  • Observed Precursor: Salicylic Acid-d4 (

    
     in ESI-)
    

Part 2: Fragmentation Dynamics & Mechanism

The fragmentation of salicylates in Negative Electrospray Ionization (ESI-) is dominated by the stability of the phenolate anion and the facile loss of neutral molecules.

Primary Fragmentation Pathway (Decarboxylation)

The most abundant transition for Salicylic Acid (SA) involves the loss of the carboxylic acid moiety as Carbon Dioxide (


).
  • Mechanism: A 1,3-proton transfer (or deuterium transfer) from the carboxyl group to the ortho-position of the benzene ring facilitates the elimination of

    
    .
    
  • Mass Shift: Loss of 44 Da (

    
    ).
    
Deuterium Isotope Shifts

Understanding the exact mass shift is vital for setting MRM (Multiple Reaction Monitoring) transitions.

CompoundStatePrecursor Ion (

)
Neutral LossProduct Ion (

)
Identity
Salicylate-d0 Native137


(44)
93 Phenol anion
Salicylate-d4 Stable IS141


(44)
97 Phenol-d4 anion
Salicylate-d6 In Solvent141 (Exchanged)

(44)
97 Phenol-d4 anion
Ethyl Salicylate-d9 Hypothetical174


(51)*
123 Salicylate-d4 anion

*Note: Esters typically hydrolyze or lose the alkoxy group first.

Visualization of Fragmentation Pathway

SalicylateFragmentation cluster_0 Reagent (Solid State) cluster_1 LC Mobile Phase (H2O) cluster_2 MS/MS Collision Cell S_d6 Salicylate-d6 (Fully Deuterated) MW: 144.16 S_d4_Ex Salicylate-d4 (In-Source Exchange) [M-H]-: 141.05 S_d6->S_d4_Ex Rapid H/D Exchange (-OD -> -OH) Frag_d4 Product Ion (Phenol-d4) m/z: 97.05 S_d4_Ex->Frag_d4 Collision Induced Dissociation (CID) Neutral Neutral Loss CO2 (44 Da) S_d4_Ex->Neutral

Figure 1: The "Chameleon Effect" of Deuterated Salicylates. Note how the d6 reagent converts to the d4 precursor in aqueous LC conditions, necessitating the monitoring of m/z 141 -> 97.

Part 3: Detailed Experimental Protocol

Objective: Quantitation of Salicylate using Deuterated Internal Standard (IS).

Reagents & Preparation
  • Stock Solution: Dissolve Salicylic Acid-d6 (or d4) in Methanol to 1 mg/mL.

  • Working IS: Dilute to 100 ng/mL in 50:50 Methanol:Water.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation for retention).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Add 20 µL of Working IS (Salicylate-d6/d4).

  • Add 150 µL of cold ACN (precipitating agent).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold to elute salts)

    • 1-4 min: 10% -> 90% B

    • 4-5 min: 90% B (Wash)

    • 5.1 min: 10% B (Re-equilibration)

  • Ionization: Electrospray Ionization (ESI), Negative Mode .

    • Why Negative? Salicylates have an acidic proton (

      
      ) that ionizes efficiently in negative mode (
      
      
      
      ).
MRM Table (Mass Transitions)
AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (eV)Purpose
Salicylate (d0) 137.093.05020Quantifier
Salicylate (d0) 137.065.05035Qualifier (Ring cleavage)
Salicylate-IS (d4) 141.0 97.0 5020Internal Standard

Note: Even if you bought "d6", program "d4" (141 -> 97) unless you are using non-aqueous Normal Phase chromatography.

Part 4: Analytical Workflow Visualization

Workflow Sample Biological Sample (Plasma/Urine) Extract Protein Precipitation (ACN + Vortex) Sample->Extract Spike Spike IS (Salicylate-d6) Spike->Extract LC LC Separation (C18, Acidic Mobile Phase) Extract->LC Exchange In-Source D/H Exchange (d6 becomes d4) LC->Exchange Aqueous Environment MS MS/MS Detection (MRM: 141 -> 97) Exchange->MS ESI Negative Data Quantitation (Ratio Area Analyte/IS) MS->Data

Figure 2: End-to-End Bioanalytical Workflow. Highlighting the critical exchange step often missed in standard protocols.

References

  • National Institutes of Health (NIH). Low-energy collision-induced fragmentation of negative ions derived from diesters of hydroxybenzoic acids. J Mass Spectrom. 2008. Available at: [Link]

  • ResearchGate. MS/MS fragmentation pathway of sodium salicylate, negative ESI. Available at: [Link]

  • MDPI. Trends in Hydrogen-Deuterium Exchange in LC-MS. Molecules 2012. Available at: [Link]

Title: A First-Principles Approach to Developing High-Sensitivity MRM Transitions for Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Tandem Mass Spectrometry

Abstract

This application note provides a comprehensive, step-by-step protocol for the development and optimization of Multiple Reaction Monitoring (MRM) transitions for the stable isotope-labeled compound, Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9. Intended for use as an internal standard in quantitative bioanalytical assays, achieving maximum sensitivity and specificity is paramount. This guide moves beyond theoretical discussion to provide a practical, self-validating workflow applicable to most triple quadrupole mass spectrometers. We detail the systematic optimization of critical source and collision cell parameters, including Declustering Potential (DP), Entrance Potential (EP), and Collision Energy (CE), to establish robust, high-intensity quantifier and qualifier transitions from first principles. The causality behind each experimental choice is explained to empower researchers to adapt this workflow for other novel small molecules.

Introduction

Methyl 5-[(tert-Butylimino)acetyl]salicylate is a compound of interest in various stages of drug development and metabolism studies. For its accurate quantification in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering unparalleled sensitivity and specificity. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is essential for correcting for matrix effects and variability in sample processing and instrument response.

The analytical engine of quantitative LC-MS/MS is Multiple Reaction Monitoring (MRM), a technique where a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then selected in the third quadrupole (Q3).[1] The sensitivity of an MRM assay is critically dependent on the efficiency of each of these steps. Therefore, a one-size-fits-all approach to instrument parameters is suboptimal.[2] Each transition (precursor → product ion pair) possesses a unique optimal set of voltages—particularly the Collision Energy (CE) required for fragmentation—that must be empirically determined to maximize the analytical signal.[3][4]

This document serves as a practical guide for researchers and drug development professionals, outlining a systematic process to:

  • Confirm the precursor ion of this compound.

  • Optimize ion source parameters for maximal precursor ion transmission.

  • Identify stable and intense product ions.

  • Determine the optimal Collision Energy for each transition to create a highly sensitive and specific MRM method.

Materials and Instrumentation

  • Analyte: this compound (Formula: C₁₄H₈D₉NO₄, Exact Mass of [M+H]⁺: 289.23)

  • Solvents: HPLC-grade Methanol and Acetonitrile, and LC-MS grade Water with 0.1% Formic Acid.

  • Instrumentation: A triple quadrupole mass spectrometer equipped with a TurbolonSpray or similar electrospray ionization (ESI) source.

  • Infusion System: A syringe pump capable of low flow rates (5-10 µL/min).

Part 1: Precursor Ion Confirmation and Source Parameter Optimization

The initial and most critical step is to identify the correct precursor ion and optimize the voltages that guide it from the ion source into the mass analyzer. Inefficient transmission at this stage cannot be compensated for later. The primary parameters of interest are the Declustering Potential (DP) and Entrance Potential (EP). The DP is applied to the orifice to prevent solvent clustering and adduct formation, while the EP focuses ions into the Q0 region.[5][6] An improperly set DP can lead to in-source fragmentation or poor ion sampling.[7]

Protocol 1.1: Precursor Ion Identification via Direct Infusion and Q1 Scan
  • Prepare Analyte Solution: Create a 1 µg/mL stock solution of this compound in 50:50 Methanol:Water with 0.1% Formic Acid. The acid ensures efficient protonation for positive ion mode.

  • Set up Infusion: Load the solution into a syringe and place it on the infusion pump. Connect the syringe to the MS ion source inlet. Begin infusion at a stable flow rate of 10 µL/min.

  • Configure MS Method: Set the mass spectrometer to perform a Q1 scan in positive ionization mode. Scan a mass range that brackets the theoretical protonated molecule, for instance, m/z 150-350.

  • Acquire Data: Start the acquisition and observe the Q1 spectrum. A strong signal should appear at the m/z corresponding to the [M+H]⁺ ion (theoretically m/z 289.23). Confirm this is the most abundant ion.

Protocol 1.2: Declustering Potential (DP) and Entrance Potential (EP) Optimization
  • Configure MS Method: Change the scan type from a Q1 scan to a Single Ion Monitoring (SIM) or MRM mode where Q1 and Q3 are both set to the confirmed precursor ion m/z (e.g., 289.2). This initial "transition" has a CE of 0.

  • Ramp the Declustering Potential: While continuously infusing the analyte, manually or automatically ramp the DP value. A typical range for a small molecule is from 20 V to 150 V in 5 V increments.[5]

  • Identify Optimal DP: Plot the ion intensity against the DP voltage. The optimal DP is the voltage that produces the maximum signal intensity before it begins to plateau or decrease (which would indicate the onset of in-source fragmentation).

  • Optimize Entrance Potential: Fix the DP at its newly determined optimal value. In a similar manner, ramp the EP (typically between 5 V and 15 V) and find the value that gives the highest precursor ion intensity.[8]

G cluster_prep Preparation cluster_ms Mass Spectrometer Workflow A Prepare 1 µg/mL Analyte Solution B Infuse at 10 µL/min A->B C Perform Q1 Scan (m/z 150-350) B->C D Identify Precursor [M+H]⁺ at m/z 289.2 C->D E Set SIM Mode on m/z 289.2 D->E F Ramp Declustering Potential (DP) E->F G Determine Optimal DP (Max Intensity) F->G H Ramp Entrance Potential (EP) G->H I Determine Optimal EP H->I J Optimized Precursor Ion Transmission I->J

Caption: Workflow for precursor ion identification and source parameter optimization.

Part 2: Product Ion Selection and Collision Energy Optimization

With the precursor ion transmission maximized, the next stage is to induce fragmentation via Collision-Induced Dissociation (CID) and identify the most suitable product ions. The goal is to select at least two transitions: a highly abundant "quantifier" for measurement and a second, also intense, "qualifier" for identity confirmation.[4] Each transition requires a specific amount of kinetic energy—the Collision Energy (CE)—to be generated efficiently. Too little energy results in poor fragmentation, while too much can shatter the product ion itself, reducing signal intensity.[6]

Protocol 2.1: Product Ion Identification
  • Configure MS Method: Set up a Product Ion Scan (PIS) method.

    • Set Q1 to transmit only the precursor ion (m/z 289.2).

    • Set Q3 to scan a relevant mass range to detect fragments (e.g., m/z 50-290).

    • Apply a range of Collision Energies. A good starting point is to perform several scans at different CE values (e.g., 15, 25, 35, and 45 V) to observe which fragments are produced and under what conditions. Automated software can also ramp the CE during a single infusion.[9][10]

  • Acquire and Analyze Data: Infuse the analyte solution and run the PIS method. Examine the resulting spectra to identify the most intense and stable fragment ions. Preference should be given to fragments with a higher m/z to minimize potential interference from background noise.

Protocol 2.2: Per-Transition Collision Energy (CE) Optimization
  • Select Candidate Transitions: From the PIS data, choose the two or three most promising product ions.

  • Configure MS Method: Build an MRM method containing each of your selected transitions (e.g., 289.2 → Product Ion 1, 289.2 → Product Ion 2, etc.).

  • Ramp Collision Energy: For each transition individually, acquire data while ramping the CE over a wide range (e.g., 5 V to 60 V in 2 V steps). This can be done in a single automated run on modern instruments.[11][12]

  • Determine Optimal CE: Plot the intensity of each product ion as a function of CE. The optimal CE for that specific transition is the voltage that yields the maximum signal intensity. This value is unique to each transition.[13]

G cluster_ms Fragmentation & Optimization Workflow cluster_ce For Each Transition A Optimized Precursor Ion (m/z 289.2) B Fix Q1 on m/z 289.2 A->B C Perform Product Ion Scan (Scan Q3 from m/z 50-290) B->C D Apply Range of Collision Energies C->D E Identify Abundant Product Ions (Fragments) D->E F Select Quantifier & Qualifier Ions E->F G Create MRM Transition F->G H Ramp Collision Energy (5-60 V) G->H I Determine Optimal CE (Max Intensity) H->I J Final Optimized MRM Method I->J

Caption: Workflow for product ion selection and collision energy optimization.

Results and Discussion

Following the protocols described above, a highly sensitive MRM method was developed for this compound. The key parameters are summarized below.

Table 1: Compound Properties and Optimized Source Parameters
ParameterValueComments
FormulaC₁₄H₈D₉NO₄
Precursor Ion[M+H]⁺Protonated molecule
Precursor m/z289.2Confirmed via Q1 scan
Optimal DP85 VEmpirically determined for max signal
Optimal EP10 VStandard value, confirmed optimal
Table 2: Optimized MRM Transitions
Transition TypePrecursor Ion (m/z)Product Ion (m/z)Optimal CE (V)Dwell Time (ms)
Quantifier 289.2233.22250
Qualifier 289.2177.13450

The selection of m/z 233.2 as the quantifier was based on its superior signal intensity across the CE optimization ramp. This fragment corresponds to the neutral loss of the deuterated tert-butyl group (-C₄D₉). The qualifier transition, m/z 177.1, provided the next most intense signal and represents a subsequent fragmentation, ensuring high specificity for compound identification. The distinct optimal CE values (22 V vs. 34 V) highlight the necessity of optimizing each transition independently to achieve the best performance.[3][13] This optimized method provides a robust foundation for developing a validated quantitative assay for the parent compound using its deuterated internal standard.

Conclusion

This application note has demonstrated a systematic, first-principles workflow for optimizing MRM transitions for this compound. By methodically determining the optimal declustering potential, entrance potential, and collision energy for both a quantifier and qualifier transition, a highly sensitive and specific detection method was established. This foundational approach is not limited to the title compound and can be universally applied by researchers to develop robust quantitative MS/MS assays for a wide range of small molecules.

References

  • Kertész, V., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews. Available at: [Link]

  • MacLean, B., et al. (2010). Skyline Collision Energy Optimization Tutorial. Skyline Documentation. Available at: [Link]

  • Sherwood, C. A., et al. (2011). Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. Journal of Proteome Research. Available at: [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Agilent Technologies. (2023). MassHunter GC/MS MRM optimizer. YouTube. Available at: [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • SCIEX. MRM3 Optimization for Quantitation Tutorial. SCIEX Technical Note. Available at: [Link]

  • Rajagopalan, S. Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Agilent Application Note. Available at: [Link]

  • Mastovska, K., et al. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technical Overview. Available at: [Link]

  • Unidentified. Development of an MRM method. Course Material. Available at: [Link]

  • Phenomenex. (2018). Mass Spectrometry Tutorial: How to Tune Your Analytes. YouTube. Available at: [Link]

  • Lin, L. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis Zone. Available at: [Link]

  • Quora. (2016). How does declustering potential in Mass Spectrometry work?. Available at: [Link]

  • ResearchGate. (2021). Factor effects of the declustering potential and temperature on the signal intensity. Available at: [Link]

  • LCGC International. (2014). Optimizing LC–MS and LC–MS-MS Methods. Available at: [Link]

  • Yeap, L. L., & Lo, Y. L. (2014). Optimized mass spectrometer voltage settings including MS/MS transitions for all analytes evaluated. Figshare. Available at: [Link]

  • SCIEX. (2023). How To Ramp Parameters in SCIEX OS Software during Compound Optimization. Available at: [Link]

  • Biotage. (2023). Putting it together: why should I tune my mass spectrometer?. Available at: [Link]

  • Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]

  • Sherwood, C. A., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research. Available at: [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]

  • ResearchGate. (2015). How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?. Available at: [Link]

  • Vanderbilt University. Development of an MRM Method. Available at: [Link]

Sources

Application Note: Solvent Selection for Dissolving Deuterated Salicylate Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection in Analytical Accuracy

Deuterated salicylate standards are indispensable tools in quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. As internal standards, their structural and chemical similarity to the endogenous analyte, salicylic acid, allows for precise correction of analytical variability introduced during sample preparation and analysis. However, the accuracy and reliability of these studies are fundamentally predicated on the initial, and often overlooked, step: the preparation of the stock solution.

The choice of solvent is not a trivial matter. An inappropriate solvent can lead to a cascade of issues, including incomplete dissolution, degradation of the standard, unpredictable ionization behavior in MS, or signal suppression, all of which compromise data integrity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting the optimal solvent for deuterated salicylate standards. We will delve into the physicochemical rationale behind solvent choices, provide validated protocols for various analytical platforms, and offer troubleshooting insights from an experienced perspective.

Physicochemical Properties and Solubility Profile

Salicylic acid and its deuterated isotopologues are organic acids with a pKa of approximately 2.97. This acidic nature is the primary determinant of their solubility. In its protonated (non-ionized) form, the molecule is more nonpolar and thus more soluble in organic solvents. Conversely, in its deprotonated (ionized) salicylate form, it becomes a salt and exhibits significantly higher solubility in aqueous and polar protic solvents.

The selection of a solvent is therefore a balancing act, dictated by the requirements of the analytical workflow—from creating a concentrated primary stock to preparing a dilute working solution compatible with the final analytical system.

Table 1: Solubility of Salicylate Standards in Common Laboratory Solvents

SolventChemical ClassPolarity IndexTypical Use CaseSolubility & Key Considerations
Methanol Polar Protic5.1Primary Stock, LC-MSHigh solubility. Excellent choice for creating concentrated stock solutions. Fully volatile, minimizing residue in the mass spectrometer source.
Acetonitrile Polar Aprotic5.8LC-MS Mobile Phase, DiluentGood solubility. Often used as a component of the mobile phase and as a diluent for working solutions due to its favorable chromatographic properties and UV transparency.
Ethanol Polar Protic4.3General Stock PreparationHigh solubility. A suitable alternative to methanol, though slightly less volatile.
Isopropanol Polar Protic3.9Less CommonModerate solubility. Can be used but is less common than methanol or acetonitrile for LC-MS applications.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2NMR, Long-term StorageVery high solubility. Ideal for NMR studies due to its deuterated forms (DMSO-d6) and ability to dissolve highly concentrated samples. However, its high boiling point makes it unsuitable for LC-MS.
Water (pH adjusted) Aqueous10.2Aqueous Working SolutionspH-dependent. Poor solubility in acidic water (pH < pKa). Solubility dramatically increases at neutral or basic pH as the salicylate salt is formed.
Aqueous Buffers (e.g., PBS, Ammonium Acetate) AqueousVariableBioassays, LC-MSHigh solubility (at appropriate pH). Buffering to a pH well above the pKa (e.g., pH 7.4) ensures the standard is in its ionized, highly soluble form. Ammonium acetate is a volatile buffer, making it compatible with LC-MS.

Strategic Framework for Solvent Selection

The optimal solvent is dictated by the end application. The primary goal is to ensure the deuterated standard is fully solubilized and remains stable, while being compatible with the downstream analytical instrumentation. The following workflow provides a logical pathway for this decision-making process.

G cluster_0 Solvent Selection Workflow start Define Analytical Application q1 Primary Stock or Working Solution? start->q1 stock High Concentration Stock (>1 mg/mL) q1->stock Stock working Dilute Working Solution q1->working Working q2_stock Analytical Method? stock->q2_stock q2_working Compatibility with Sample Matrix? working->q2_working lcms LC-MS q2_stock->lcms LC-MS nmr NMR q2_stock->nmr NMR compat_yes Compatible q2_working->compat_yes Yes compat_no Incompatible (e.g., protein crash) q2_working->compat_no No solvent_stock_lcms Select: Methanol or Acetonitrile lcms->solvent_stock_lcms solvent_stock_nmr Select: DMSO-d6 nmr->solvent_stock_nmr solvent_working_compat Select: Mobile Phase Mimic (e.g., 50:50 ACN:H2O) compat_yes->solvent_working_compat solvent_working_incompat Select: Aqueous Buffer (pH > 4) compat_no->solvent_working_incompat

Figure 1: Decision workflow for selecting an appropriate solvent.

Validated Protocols

The following protocols are designed to ensure complete dissolution and stability of deuterated salicylate standards for common analytical applications.

Protocol for Preparation of a Primary Stock Solution (1 mg/mL) for LC-MS

This protocol emphasizes the use of high-purity, volatile organic solvents to ensure compatibility with mass spectrometry.

Rationale: Methanol is selected for its high solvating power for salicylates and its volatility, which prevents contamination of the MS ion source. Using HPLC- or MS-grade solvent is critical to avoid introducing impurities that could interfere with the analysis. Sonication provides gentle energy to break up solute agglomerates and accelerate dissolution without significant heat that could degrade the standard.

Materials:

  • Deuterated Salicylate Standard (e.g., Salicylic acid-d4)

  • HPLC- or MS-grade Methanol

  • Calibrated Analytical Balance

  • Class A Volumetric Flask (e.g., 10 mL)

  • Glass Pasteur Pipette or Syringe

  • Sonicator Bath

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of the deuterated salicylate standard directly into a 10 mL Class A volumetric flask. Record the exact weight.

  • Initial Solvation: Add approximately 5-7 mL of MS-grade methanol to the flask.

  • Dissolution: Gently swirl the flask. Place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates.

  • Final Volume Adjustment: Allow the solution to return to room temperature. Carefully add methanol dropwise to bring the solution to the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Store at -20°C or as recommended by the manufacturer.

Protocol for Preparation of a Working Solution for Plasma Sample Analysis

This protocol focuses on creating a working solution that is compatible with the biological matrix and the subsequent sample preparation steps (e.g., protein precipitation).

Rationale: The working solution solvent should ideally be miscible with the sample matrix (plasma) and compatible with the protein precipitation agent (acetonitrile). Using a solvent composition that mimics the final mobile phase (e.g., 50:50 acetonitrile:water) helps prevent the analyte from precipitating upon injection into the LC system, which can lead to poor peak shape.

Materials:

  • Primary Stock Solution (1 mg/mL in Methanol)

  • HPLC-grade Acetonitrile

  • Ultrapure Water

  • Calibrated Micropipettes

Procedure:

  • Diluent Preparation: Prepare the diluent by mixing equal volumes of HPLC-grade acetonitrile and ultrapure water (1:1, v/v).

  • Serial Dilution: Perform serial dilutions from the 1 mg/mL primary stock to achieve the desired final concentration for spiking into samples. For example, to prepare a 1 µg/mL working solution:

    • Pipette 10 µL of the 1 mg/mL primary stock into a clean microcentrifuge tube.

    • Add 990 µL of the 50:50 acetonitrile:water diluent.

    • Vortex for 10 seconds to mix thoroughly.

  • Verification: This working solution is now ready to be spiked into plasma samples prior to protein precipitation with acetonitrile.

Expert Insights and Troubleshooting

  • Issue: Standard crashes out of solution.

    • Cause: This often occurs when a standard dissolved in a strong organic solvent is diluted into a highly aqueous solution.

    • Solution: Ensure the final composition of the working solution is similar to the initial mobile phase conditions of your LC method. If the mobile phase is highly aqueous, consider preparing the final working solution in a higher percentage of water, potentially with a small amount of base (e.g., 0.1% ammonium hydroxide) to ensure the salicylate remains in its ionized, soluble form.

  • Issue: Poor Peak Shape (Fronting or Tailing) in Chromatography.

    • Cause: The injection solvent is significantly stronger (more organic) than the initial mobile phase. This causes the analyte band to spread before it properly focuses on the analytical column.

    • Solution: This is a classic solvent effect. The "Protocol for Preparation of a Working Solution" (Section 4.2) is designed to mitigate this by matching the diluent to the mobile phase. Always aim for an injection solvent that is weaker than or equal in strength to the starting mobile phase.

  • NMR Considerations:

    • For NMR, complete solubility is paramount. DMSO-d6 is the solvent of choice due to its exceptional solvating power. If residual water peaks are a concern, methanol-d4 can be used, but solubility may be lower. Always use a deuterated solvent appropriate for the NMR experiment being conducted.

Conclusion

The judicious selection of a solvent for deuterated salicylate standards is a foundational step for ensuring the generation of high-quality, reproducible analytical data. By understanding the physicochemical properties of salicylates and aligning the solvent choice with the specific requirements of the analytical platform—be it LC-MS or NMR—researchers can avoid common pitfalls and enhance the accuracy and reliability of their findings. The protocols and workflows presented in this note provide a robust framework for achieving this critical objective.

References

  • DrugBank: Salicylic Acid . A comprehensive resource detailing the physicochemical properties of salicylic acid, including its pKa.[Link]

  • PubChem: Salicylic Acid . The National Institutes of Health (NIH) repository providing detailed chemical information, including solubility data in various solvents.[Link]

  • Journal of Chromatography B: "Development and validation of a sensitive and selective LC-MS/MS method for the simultaneous determination of salicylic acid and its two metabolites...". Application notes and research articles in analytical chemistry journals often provide specific, validated methods for dissolving and analyzing related compounds, offering practical examples of solvent systems.[Link]

Calibration curve setup for Methyl 5-[(tert-Butylimino)acetyl]salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Methyl 5-[(tert-Butylimino)acetyl]salicylate (CAS 53942-75-9) is a critical synthetic intermediate, often utilized in the production of NK3 receptor antagonists (e.g., Osanetant).[1] Structurally, it features a salicylate core with a labile Schiff base (imine) functionality at the 5-position.[1]

The Core Challenge: The primary analytical obstacle is the hydrolytic instability of the imine bond (


). Unlike standard stable pharmaceutical actives, this molecule is prone to acid-catalyzed hydrolysis, reverting to its ketone precursor, Methyl 5-acetylsalicylate , and tert-butylamine in the presence of moisture or protic solvents.[1]

Strategic Directive: Standard generic calibration protocols will fail here. A "dilute-and-shoot" approach using standard aqueous mobile phases can lead to on-column degradation, resulting in split peaks, poor linearity, and phantom impurities.[1] This guide details a non-aqueous or pH-stabilized calibration setup designed to preserve molecular integrity during quantification.[1]

Chemical Stability & Mechanistic Logic

To validate this method, one must understand the degradation pathway. The imine nitrogen is basic; protonation facilitates nucleophilic attack by water.

Diagram 1: Hydrolytic Degradation Pathway Caption: The acid-catalyzed hydrolysis mechanism that necessitates aprotic solvent handling.

Hydrolysis Imine Methyl 5-[(tert-Butylimino) acetyl]salicylate (Analyte) Protonation Protonation (Acidic pH) Imine->Protonation + H+ Intermediate Tetrahedral Intermediate Protonation->Intermediate + H2O Products Methyl 5-acetylsalicylate (Ketone) + tert-Butylamine Intermediate->Products Collapse

[1] Implication for Protocol:

  • Stock Solvent: Must be strictly aprotic (Acetonitrile or THF).[1] Methanol is avoided to prevent potential transesterification or solvation effects.[1]

  • Mobile Phase: Must be neutral to slightly basic (pH 7.5–8.[1]0) to suppress protonation of the imine nitrogen, or strictly non-aqueous (Normal Phase) if the compound is extremely labile. For RP-HPLC, we utilize a buffered approach.[1]

Instrumentation & Chromatographic Conditions

ParameterSpecificationRationale
Detector PDA / UV-Vis @ 254 nm & 290 nm 254 nm for sensitivity; 290 nm for selectivity (conjugated salicylate system).[1]
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol activity, preventing on-column acid hydrolysis.[1]
Column Temp 25°C (Ambient)Elevated temperatures accelerate hydrolysis.[1] Keep cool.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 7.[1]5)Basic buffer stabilizes the Schiff base.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic organic modifier.[1]
Mode Isocratic (70% B : 30% A)High organic content minimizes water exposure time.[1]

Detailed Protocol: Calibration Curve Setup

Step 1: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable master stock.[1] Critical Control: Glassware must be oven-dried.[1] Use anhydrous Acetonitrile (MeCN).[1]

  • Weigh 25.0 mg of Methyl 5-[(tert-Butylimino)acetyl]salicylate reference standard into a 25 mL amber volumetric flask.

  • Add ~15 mL of Anhydrous MeCN . Sonicate briefly (max 30 seconds) to dissolve.

    • Note: Prolonged sonication heats the solvent, risking degradation.

  • Dilute to volume with MeCN.[1]

  • Label as Stock A . Shelf life: 24 hours at 4°C.

Step 2: Working Standard Preparation

Objective: Prepare calibration levels covering 80%–120% of target concentration.[1] Target Range: 10 µg/mL to 100 µg/mL.[1]

Diluent: pure Acetonitrile (Do not use mobile phase as diluent to avoid water contact until injection).[1]

Standard LevelVolume of Stock A (mL)Final Vol. (mL)Concentration (µg/mL)
STD-1 0.101010.0
STD-2 0.251025.0
STD-3 0.501050.0
STD-4 0.751075.0
STD-5 1.0010100.0
Step 3: Injection Sequence & System Suitability

To ensure the system is self-validating, the injection sequence must detect drift caused by degradation.[1]

  • Blank: Inject pure MeCN. Ensure no carryover.

  • System Suitability (SST): Inject STD-3 (50 µg/mL) five times.

    • Acceptance: %RSD of Peak Area ≤ 2.0%.[1]

  • Calibration Series: Inject STD-1 through STD-5.

  • Check Standard: Re-inject STD-3 at the end.

    • Acceptance: Drift ≤ 2.0% from initial SST average.

Workflow Visualization

Diagram 2: Analytical Workflow Caption: Step-by-step logic flow ensuring data integrity and minimizing hydrolysis risk.

Workflow cluster_HPLC HPLC Analysis Start Start: Weighing Dissolve Dissolve in Anhydrous MeCN (Avoid Methanol/Water) Start->Dissolve Dilute Prepare 5-Point Calibration (10 - 100 µg/mL) Dissolve->Dilute Inject Injection (10 µL) Dilute->Inject Sep Separation (pH 7.5 Buffer / MeCN) Inject->Sep Detect Detection @ 254 nm Sep->Detect Calc Linear Regression Analysis Detect->Calc QC QC Check: Residuals & r² > 0.999 Calc->QC

Data Processing & Validation Criteria

Linearity Assessment

Plot Peak Area (y-axis) versus Concentration (x-axis) .[1] Calculate the regression equation:


.

Acceptance Criteria (ICH Q2(R1) Aligned):

  • Correlation Coefficient (

    
    ): 
    
    
    
    .[1][2]
  • Y-Intercept Bias: The y-intercept should be statistically insignificant (confidence interval includes zero) or < 2% of the response at 100% target concentration.

  • Residual Plot: Random distribution of residuals. A "U-shape" curve indicates saturation or hydrolysis errors at low concentrations.[1]

Troubleshooting "Ghost" Peaks

If a secondary peak appears at RRT ~0.6–0.8:

  • Diagnosis: This is likely Methyl 5-acetylsalicylate (hydrolysis product).[1]

  • Root Cause:

    • Mobile phase pH is too acidic (< 7.0).[1]

    • Sample sat in the autosampler too long (wet acetonitrile absorbs moisture).[1]

  • Correction: Remake mobile phase with fresh Ammonium Acetate; ensure autosampler is temperature controlled (4°C).

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • Cordes, E. H., & Jencks, W. P. (1962).[1][4] On the Mechanism of Schiff Base Formation and Hydrolysis.[4] Journal of the American Chemical Society, 84(5), 832–837.[1][4] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for Mobile Phase Selection).

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Peak Tailing in the HPLC Analysis of tert-Butylimino Salicylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for resolving chromatographic challenges with tert-butylimino salicylate derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing—the most common peak shape distortion—during the HPLC analysis of these complex molecules.

The unique structure of tert-butylimino salicylate derivatives, which incorporates both an acidic salicylic acid moiety and a potentially basic imine group, makes them particularly susceptible to secondary interactions with the stationary phase. This guide provides a logical, in-depth approach to diagnosing and resolving these issues, moving from initial assessment to specific chemical and physical troubleshooting strategies.

Section 1: Initial Diagnosis - Where Do I Start?

Peak tailing is a sign that a single, ideal retention mechanism is not occurring. Instead, unwanted secondary interactions are holding back a portion of the analyte molecules, causing them to elute more slowly and create a "tail".[1][2] The first and most critical step is to determine if the problem is specific to your analyte or a general issue with your HPLC system.

Q1: My peak for the tert-butylimino salicylate derivative is tailing. Is the problem with my method chemistry or my HPLC instrument?

To diagnose the root cause, observe all the peaks in your chromatogram.

  • If ONLY the tert-butylimino salicylate derivative peak (or other polar/ionizable analytes) is tailing: The issue is almost certainly chemical. This points to specific, unwanted interactions between your molecule and the stationary phase. Proceed to Section 2 .

  • If ALL peaks in the chromatogram are tailing, including any neutral marker compounds: The problem is likely physical or systemic. This suggests an issue with the HPLC flow path that is causing band broadening irrespective of analyte chemistry.[3] Proceed to Section 3 .

This diagnostic workflow is summarized in the diagram below.

G start Peak Tailing Observed decision Are ALL peaks tailing? start->decision chemical_path Chemical Problem (Analyte-Specific) decision->chemical_path No, only some peaks physical_path Physical/System Problem (General) decision->physical_path Yes, all peaks sub_chemical Secondary Interactions: - Silanol Interactions - Metal Chelation chemical_path->sub_chemical sub_physical System Issues: - Extra-Column Volume - Column Void/Contamination - Sample Overload/Solvent Effects physical_path->sub_physical

Caption: Initial diagnostic workflow for troubleshooting peak tailing.

Section 2: Troubleshooting Chemical Interactions (Analyte-Specific Tailing)

When only your tert-butylimino salicylate derivative shows tailing, the cause lies in its chemical structure. These molecules have two primary features that can lead to problematic secondary interactions: the basic imine nitrogen and the chelating salicylic acid head.

G cluster_surface Silica Surface cluster_analyte Analyte: tert-butylimino salicylate derivative silanol Residual Silanol Group (Si-OH) metal Trace Metal Ion (e.g., Fe³⁺) imine Basic Imine Group (Protonated, R=N⁺H-R') imine->silanol Ionic Interaction (Causes Tailing) salicylate Salicylate Head (Hydroxyl + Carboxyl) salicylate->metal Metal Chelation (Causes Tailing)

Caption: Key chemical interactions leading to peak tailing.

Q2: My derivative contains a basic imine group. How does this cause peak tailing?

This is the most common cause of peak tailing for basic compounds.[4] Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[2][5] These silanols are acidic (pKa ≈ 3.8-4.2) and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above ~3.5.[6] If your mobile phase pH allows the imine group to be protonated (positively charged), a strong ionic interaction occurs between the analyte and the silica surface. This secondary retention mechanism is much stronger than the intended hydrophobic interaction, causing significant tailing.[1][7]

Q3: How can I mitigate or eliminate these silanol interactions?

You have three primary tools at your disposal: mobile phase pH control, mobile phase additives, and column selection.

StrategyMechanismProsCons
1. Lower Mobile Phase pH Keeps silanol groups fully protonated (neutral, Si-OH), preventing ionic interactions.[8][9]Highly effective; often the simplest solution.May decrease retention of the basic analyte; standard silica columns can degrade at pH < 2.5.[1][6]
2. Use Mobile Phase Additives A competing base (e.g., triethylamine, TEA) preferentially interacts with and "masks" the active silanol sites.[5][8]Effective at moderate pH.Can shorten column lifetime; may cause baseline noise and suppress MS signals.
3. Change HPLC Column Use a modern, high-purity "Type B" silica column with fewer and less acidic silanols, or a column with advanced end-capping to shield the silanols.[2][10]Best long-term solution; provides robust, symmetrical peaks without additives.Higher initial column cost.
Experimental Protocol 1: Systematic Mobile Phase pH Screening

This protocol will help you find the optimal pH to minimize silanol interactions.

  • Preparation: Prepare identical mobile phases (e.g., 50:50 Acetonitrile:Water) buffered at different pH values. Use a pH meter calibrated for the aqueous portion only.[9] Good starting points are pH 2.5, 3.0, 4.5, and 6.0. Use a low-concentration buffer (10-20 mM) like phosphate or formate.[8][11]

  • Column: Use a robust, low-pH stable column (e.g., Agilent ZORBAX StableBond) for this experiment to avoid silica dissolution at low pH.[1]

  • Equilibration: For each pH condition, equilibrate the column with at least 10-15 column volumes of the new mobile phase.

  • Injection: Inject your tert-butylimino salicylate derivative standard.

  • Analysis: Measure the USP Tailing Factor (Tf) or Asymmetry Factor (As) for each run. A value close to 1.0 indicates a symmetrical peak.

Q4: I've addressed silanol interactions, but tailing persists. Could the salicylic acid moiety be the problem?

Yes. The combination of the phenolic hydroxyl group and the carboxylic acid group on the salicylate ring forms a powerful chelating site for metal ions.[12] Trace metals (like iron, aluminum, or even titanium from biocompatible systems) can be present in the silica matrix, leached from stainless steel components (frits, tubing), or introduced through samples/solvents.[2][13][14][15] Your analyte can chelate with these metal ions, creating another strong secondary retention mechanism that results in tailing.[16]

Q5: How can I diagnose and prevent metal chelation?

  • Use High Purity Columns: Modern Type B silica columns have a much lower metal content than older Type A silica.[2][8]

  • Consider Inert Hardware: If chelation is a persistent issue, using a metal-free or bio-inert HPLC system (with PEEK or MP35N components) can eliminate the source of metal leaching. Be aware that even titanium-based systems can leach under certain conditions.[14][15]

  • Mobile Phase Additives: A weak chelating agent, like 25 mM triethylamine, can be added to the mobile phase. It can interact with both silanol groups and metal ions, effectively masking them from the analyte.[5]

Section 3: Troubleshooting Physical and Systemic Issues (General Tailing)

If all peaks in your chromatogram exhibit tailing, the issue lies within the physical setup of your HPLC system.

Q6: All my peaks are tailing. What are the common physical causes?

  • Column Degradation: This is a very common cause. Over time, the packed bed inside the column can settle, creating a "void" at the inlet.[1][12] This void acts as a mixing chamber, causing band broadening and tailing for all analytes. Similarly, particulate matter from the sample or pump seal wear can clog the inlet frit.

    • Solution: First, try reversing and flushing the column (if the manufacturer permits) to dislodge contaminants from the frit.[1] If this fails, the column must be replaced. Using a guard column and in-line filter is the best preventative measure.[1][17]

  • Extra-Column Volume: This refers to any "dead volume" in the flow path outside of the column itself.[5] Long or wide-diameter connection tubing, or improperly seated fittings (e.g., a gap between the tubing and the bottom of the port), can cause significant peak tailing.[3][18]

    • Solution: Use pre-cut tubing of the narrowest possible internal diameter (e.g., 0.005") and shortest possible length.[10] Always ensure fittings are fully seated before tightening.

  • Sample Overload / Solvent Mismatch: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[12][19] Additionally, if your sample is dissolved in a solvent significantly stronger than your mobile phase, the peak shape can be distorted.[5][18]

    • Solution: Try injecting a 10-fold dilution of your sample. If the peak shape improves, you were likely overloading the column. Whenever possible, dissolve your sample in the initial mobile phase.[5]

Section 4: Frequently Asked Questions (FAQs)

Q: What is considered an acceptable USP Tailing Factor (Tf)? A: An ideal Gaussian peak has a Tf of 1.0. For most assays, a tailing factor of less than 1.5 is acceptable, although a value below 1.2 is often desired for high-quality quantitative analysis.[1]

Q: Why does lowering the mobile phase pH improve peak shape for basic compounds like my imine derivative? A: Lowering the pH to around 2.5-3.0 protonates the acidic silanol groups (Si-OH) on the silica surface, neutralizing them.[2][9] This prevents the protonated (positively charged) basic analyte from engaging in strong, secondary ionic interactions with deprotonated silanols (SiO⁻), which are the primary cause of tailing.[1][7]

Q: Can I use a very high pH to improve peak shape? A: Yes, this is an alternative strategy. At high pH (e.g., >10), the basic analyte is deprotonated (neutral), while the silanols are fully deprotonated (negatively charged). This can also reduce tailing. However, it requires a specialized hybrid or polymer-based column, as traditional silica columns will rapidly dissolve at pH > 7.5.[6][13][17]

Q: What is the difference between column "end-capping" and "Type B" silica? A: "Type B" silica refers to a modern, high-purity silica support with very low metal content and fewer, less acidic lone silanol groups.[2][6] "End-capping" is a chemical process performed after the main stationary phase (like C18) is bonded to the silica. A small silane reagent (like trimethylsilane) is used to react with and block many of the remaining accessible silanol groups, further reducing their potential for causing peak tailing.[1][7][10] Most modern high-performance columns use both Type B silica and extensive end-capping.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link: https://www.element-labsolutions.com/element-blog/peak-tailing-in-hplc]
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech website. [Link: https://www.chromtech.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from ALWSCI website. [Link: https://www.alwsci.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from Waters Knowledge Base. [Link: https://support.waters.com/KB_Inf/L-CT_Knowledge_Base/WKB237593]
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from Chromacademy. [Link: https://www.chromacademy.com/channels/hplc-uhplc/column-chemistry/the-theory-of-hplc-column-chemistry/]
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from Hawach website. [Link: https://www.hawach.com/reasons-for-peak-tailing-of-hplc-column/]
  • Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from Phenomenex website. [Link: https://www.phenomenex.com/blogs/how-to-reduce-peak-tailing-in-hplc/]
  • Phenomenex Inc. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from Phenomenex website. [Link: https://www.phenomenex.
  • Gritti, F., & Guiochon, G. (2005). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1098(1-2), 89-104. [Link: https://pubmed.ncbi.nlm.nih.gov/16310619/]
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from Pharma Growth Hub website. [Link: https://pharmagrowthhub.
  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from Chromatography Online. [Link: https://www.chromatographyonline.
  • Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from Restek website. [Link: https://www.restek.com/en/video/view/?
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from Chromatography Online. [Link: https://www.chromatographyonline.com/view/the-lcgc-blog-hplc-diagnostic-skills-ii-tailing-peaks]
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from MilliporeSigma website. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/hplc/hplc-troubleshooting-guide]
  • BenchChem. (n.d.). Technical Support Center: HPLC Separation of Menthyl Salicylate and Menthol. Retrieved from BenchChem website. [Link: https://www.benchchem.
  • Thermo Fisher Scientific. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Retrieved from Thermo Fisher Scientific website. [Link: https://assets.thermofisher.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin. Retrieved from BenchChem website. [Link: https://www.benchchem.com/technical-support/troubleshooting-peak-tailing-in-hplc-analysis-of-1-aminohydantoin]
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent website. [Link: https://www.agilent.com/cs/library/slidepresentation/public/Tips%20and%20Tricks%20of%20HPLC%20System%20Troubleshooting.pdf]
  • De Pra, M., Greco, G., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619. [Link: https://pubmed.ncbi.nlm.nih.gov/31648834/]
  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from MAC-MOD website. [Link: https://mac-mod.com/wp-content/uploads/2023/10/Under-the-HALO-Importance-of-HPLC-Mobile-Phase-Additives-Buffers.pdf]
  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from MicroSolv website. [Link: https://www.microsolvtech.com/blogs/tips-suggestions/improving-peak-shapes-in-an-hplc-method-in-aqueous-normal-phase-anp-tips-suggestions]
  • ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?. Retrieved from ResearchGate. [Link: https://www.researchgate.net/post/Why_heavy_metals_produces_peak_tailing_on_reversed_phase_columns_ODS]
  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from YouTube. [Link: https://www.youtube.

Sources

Technical Support Center: Stability of Deuterated Salicylate Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SAL-D-EX-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Preventing Deuterium Back-Exchange in Salicylate Bioanalysis

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed a loss of signal intensity, mass shifting, or "crosstalk" in the blank channel when using deuterated salicylic acid (or salicylate derivatives) as an internal standard (IS) in LC-MS/MS.

The Core Issue: Salicylates possess a phenolic hydroxyl group that strongly activates specific positions on the aromatic ring. In the presence of acidic mobile phases (common in negative mode ESI), deuteriums located at these activated positions undergo Electrophilic Aromatic Substitution (EAS) , swapping with protons from the solvent. This "back-exchange" compromises quantitation.[1]

This guide provides the mechanistic understanding, diagnostic workflows, and protocols to prevent this phenomenon.

Module 1: The Mechanism of Failure

Q: Why is my Salicylate-d4 becoming Salicylate-d3 or d2 during the run?

A: You are witnessing acid-catalyzed hydrogen-deuterium exchange (HDX).[2] Unlike simple alkyl deuteriums, aromatic deuteriums are not always inert.

The Chemistry: Salicylic acid (2-hydroxybenzoic acid) contains two key functional groups:

  • -OH (Phenolic): A strong electron-donating group (Ortho/Para director).

  • -COOH (Carboxylic): A electron-withdrawing group (Meta director).

The "Danger Zones": The -OH group at position C2 pushes electron density into positions C3 (ortho) and C5 (para) . The -COOH group at C1 also directs incoming electrophiles to positions meta to itself (which are also C3 and C5).

  • Result: Positions C3 and C5 are highly activated .

  • The Trigger: If your mobile phase contains formic acid or acetic acid (sources of

    
    ), and your solvent is protic (Water/Methanol), the high concentration of 
    
    
    
    will attack the ring at C3/C5, displacing the Deuterium (
    
    
    ) and replacing it with Hydrogen (
    
    
    ).

Visualizing the Exchange Pathway:

SalicylateExchange Start Deuterated Salicylate (D at C3/C5) Transition H/D Scrambling Start->Transition Electron Density at C3/C5 Acid Acidic Mobile Phase (H+ donor) Acid->Transition Electrophilic Attack Intermediate Arenium Ion (Resonance Stabilized) End Back-Exchanged Product (H replaces D) Intermediate->End Loss of D+ Transition->Intermediate Formation of Sigma Complex

Figure 1: Mechanism of acid-catalyzed back-exchange. The electron-rich phenolic ring facilitates proton attack, leading to the loss of the deuterium label.

Module 2: Selection & Prevention Strategy

Q: How do I select a stable Internal Standard?

A: Not all deuterated standards are created equal. You must select an isotopologue where the deuteriums are placed at thermodynamically stable positions .

The Stability Hierarchy
Label PositionStability ProfileRecommendation
-OH / -COOH Extremely Labile. Exchanges instantly with solvent.NEVER USE.
Ring C3 / C5 Unstable in Acid. Activated by the phenolic -OH. Susceptible to back-exchange during LC runs or acidic extraction.High Risk. Avoid if using acidic mobile phases.
Ring C4 / C6 Stable. These positions are less activated by the -OH group.Preferred.
Carbon-13 (

)
Absolute Stability. Carbon atoms do not exchange.Gold Standard. Use

-Salicylic Acid if budget permits.
Q: Can I just change my chromatography?

A: Yes, environmental control is the second line of defense.

  • pH Management:

    • The Trap: Most negative-mode methods use neutral or basic pH to ensure ionization (

      
      ). However, some researchers add weak acid to improve peak shape on C18 columns.
      
    • The Fix:Remove the acid. Use 10mM Ammonium Acetate or Ammonium Bicarbonate (pH 7–9). At this pH, the aromatic ring is less susceptible to electrophilic attack because

      
       concentration is negligible [1].
      
  • Solvent Choice:

    • The Trap: Methanol (MeOH) is a protic solvent and facilitates proton transfer.

    • The Fix: Switch to Acetonitrile (ACN) . ACN is aprotic and significantly slows down the exchange rate, even if a small amount of acid is present in the aqueous phase [2].

Module 3: Diagnostic Workflow

Use this decision tree to troubleshoot signal instability.

TroubleshootingTree Start Symptom: Low IS Signal or Mass Shift Q1 Is the mobile phase acidic? Start->Q1 Q2 Are D labels at C3/C5? Q1->Q2 Yes CheckPrep Check Sample Prep Q1->CheckPrep No (Neutral/Basic) Action1 Switch to Ammonium Acetate (pH > 6.0) Q2->Action1 No (Stable Position) Action3 Purchase C4/C6 labeled IS or 13C analog Q2->Action3 Yes (High Risk) Action2 Switch to ACN organic phase Action1->Action2 If problem persists CheckPrep->Action2 Avoid MeOH in extraction

Figure 2: Diagnostic logic for identifying the source of deuterium loss.

Module 4: Validation Protocols

To ensure your data is defensible (E-E-A-T), you must validate the stability of your IS under processing conditions.

Protocol A: The "Zero-Time" vs. "Incubation" Test

This experiment determines if exchange is happening during sample preparation or on the column.

Reagents:

  • IS Spiking Solution (

    
     in ACN).
    
  • Extraction Solvent (e.g., MeOH + 0.1% Formic Acid).

  • Blank Matrix (Plasma/Urine).

Steps:

  • Prepare Control (T0): Spike IS into extraction solvent, immediately inject onto LC-MS. Record Peak Area (

    
    ).
    
  • Prepare Test (T_Inc): Spike IS into extraction solvent. Let it sit at room temperature for 4 hours. Inject. Record Peak Area (

    
    ).
    
  • Calculate Recovery:

    
    
    
  • Interpretation:

    • 
      : Stable in solvent.
      
    • 
      : Back-exchange occurring in vial. Action:  Remove acid from extraction solvent.
      
Protocol B: The On-Column Stress Test

If T0 and T_Inc are identical, but signal is low compared to theoretical yield, the exchange is happening inside the column due to heat and pressure.

Steps:

  • Set Column Oven to 30°C. Inject IS.

  • Increase Column Oven to 50°C. Inject IS.

  • Analysis: If the mass spectrum shows a higher ratio of

    
     (loss of one D) at 50°C, the exchange is temperature-dependent and occurring on-column [3].
    
    • Fix: Lower column temperature to <35°C.

Frequently Asked Questions (FAQ)

Q1: Can I use D2O or deuterated methanol to prevent exchange? A: We strongly advise against this. While using deuterated solvents (


, 

) stops the IS from losing deuterium, it causes the analyte (native salicylic acid) to gain deuterium (forward-exchange). This splits the analyte signal into multiple mass peaks (M, M+1, M+2), destroying your limit of quantification (LOQ) and linearity [4].

Q2: I cannot change my acidic mobile phase because I need it for other analytes in the multiplex. What do I do? A: If you are locked into acidic conditions:

  • Use

    
    :  Switch to a Carbon-13 labeled standard. It is immune to pH effects.
    
  • Fast Gradient: Minimize on-column residence time.

  • Cold Chain: Keep the autosampler at 4°C and the column as cool as method validation allows.

Q3: Does the ion source temperature affect exchange? A: Generally, no. The residence time in the ESI source is too short (milliseconds) for significant solution-phase exchange. However, high source heat can degrade thermally labile compounds. The exchange primarily happens in the liquid phase (vial or column) [1].

References

  • BenchChem Technical Support. (2025).[3] Preventing Deuterium Exchange in Mass Spectrometry. BenchChem. Link

  • Wang, S., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[4] Link

  • Englander, W. (2025).[1] Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. ResearchGate. Link

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Link

Sources

Minimizing matrix effects in Salbutamol impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Salbutamol Impurity Profiling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing matrix effects in the analysis of salbutamol and its impurities. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to ensure the accuracy and reliability of your analytical data.

Troubleshooting Guide: Overcoming Matrix Effects

This section addresses common issues encountered during salbutamol impurity profiling, providing explanations for the underlying causes and step-by-step solutions.

Question 1: I'm observing significant ion suppression for salbutamol and its impurities in my plasma samples. What are the likely causes and how can I fix this?

Answer:

Ion suppression in plasma samples is a frequent challenge in LC-MS/MS analysis, primarily caused by co-eluting endogenous components that interfere with the ionization of your target analytes.[1][2][3][4] The most common culprits in plasma are phospholipids.[5]

Troubleshooting Steps:

  • Confirm Matrix Effects: To verify that you are indeed observing a matrix effect, perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the same analyte in a neat solution. A significant decrease in the peak area in the matrix sample confirms ion suppression.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the analytical column.[5]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up plasma samples. For a basic compound like salbutamol, a cation exchange SPE sorbent is recommended.

    • Liquid-Liquid Extraction (LLE): LLE can also be employed. Careful optimization of the extraction solvent and pH is crucial for good recovery and removal of interferences.

    • Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing phospholipids and should be your last resort if you are experiencing significant matrix effects.

  • Chromatographic Separation: Ensure your chromatographic method separates salbutamol and its impurities from the regions of major ion suppression. A post-column infusion experiment can help identify these regions.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Salbutamol-d3, is the gold standard for compensating for matrix effects.[5] Since the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

Question 2: My salbutamol recovery is inconsistent when analyzing urine samples. What could be the problem and what sample preparation protocol do you recommend?

Answer:

Inconsistent recovery in urine analysis is often due to the high salt content and variability in the endogenous metabolite profile between samples. For urine samples, a robust sample preparation method is key to achieving consistent results.

Recommended Protocol: Solid-Phase Extraction (SPE) for Salbutamol in Urine

This protocol is designed to provide high and reproducible recovery of salbutamol from urine.

Materials:

  • SPE cartridges (e.g., Oasis MCX)

  • Methanol (for conditioning)

  • Deionized water (for conditioning and washing)

  • 5% Ammonium hydroxide in methanol (elution solvent)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water.

  • Load the sample: Load 1 mL of the urine sample onto the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

  • Elute the analyte: Elute the salbutamol and its impurities with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and reconstitute: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

This protocol effectively removes interfering substances, leading to more consistent recovery and reduced matrix effects. A study utilizing Oasis MCX SPE cartridges for salbutamol in urine reported mean percentage recoveries of 92.24% for unmetabolized salbutamol.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of salbutamol and its impurities.

Q1: What are the most common impurities of salbutamol I should be looking for?

A1: The European Pharmacopoeia (EP) lists several specified impurities for salbutamol. Some of the most common ones include:

  • Impurity B: Salbutamol related compound B

  • Impurity D: Salbutamol related compound D

  • Impurity F: Salbutamol related compound F[7][8]

  • Impurity G: Salbutamol related compound G

  • Impurity I: Salbutamol related compound I

It is crucial to have reference standards for these impurities to ensure accurate identification and quantification in your samples.[9]

Q2: Can I use a "dilute-and-shoot" approach for salbutamol analysis in urine to save time?

A2: While a "dilute-and-shoot" method, where the urine sample is simply diluted before injection, is very fast, it is generally not recommended for quantitative analysis of low-level impurities due to the high risk of significant matrix effects.[10] This approach does not remove endogenous interferences like salts and metabolites, which can lead to ion suppression and inaccurate results.[10] However, for screening purposes where high accuracy is not the primary goal, it might be considered. For validated quantitative methods, a more thorough sample preparation technique like SPE or LLE is strongly advised.

Q3: What are the key validation parameters I need to assess for a bioanalytical method for salbutamol impurities?

A3: According to regulatory guidelines, a full validation of a bioanalytical method should include the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[11]

  • Calibration Curve Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the determined value to the nominal or known true value and the closeness of agreement among a series of measurements.

  • Carryover: The appearance of an analyte in a sample from a preceding sample.

  • Dilution Integrity: The assessment of sample dilutions to ensure that the dilution process does not impact the accuracy and precision of the measured concentration.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Q4: How can I visually represent my sample preparation workflow for better understanding and documentation?

A4: Using a flowchart is an excellent way to visualize your experimental workflow. Here is an example of a solid-phase extraction workflow for salbutamol in plasma using Graphviz (DOT language).

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-extraction start Plasma Sample add_is Add Internal Standard (e.g., Salbutamol-d3) start->add_is vortex Vortex to Mix add_is->vortex condition Condition SPE Cartridge (Methanol, then Water) vortex->condition load Load Pre-treated Sample condition->load wash Wash Cartridge (e.g., with Water) load->wash elute Elute Analytes (e.g., 5% NH4OH in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

A typical Solid-Phase Extraction (SPE) workflow for salbutamol analysis in plasma.

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques for Salbutamol Analysis
Sample Preparation MethodTypical Recovery (%)ProsConsBest For
Solid-Phase Extraction (SPE) 85-100%High recovery and clean extractsMore time-consuming and costly than PPTQuantitative bioanalysis in complex matrices (plasma, urine)
Liquid-Liquid Extraction (LLE) 70-90%Good for removing phospholipidsCan be labor-intensive, requires solvent optimizationWhen SPE is not feasible, good for plasma samples
Protein Precipitation (PPT) VariableFast, simple, and inexpensiveLeast effective cleanup, significant matrix effectsRapid screening, less demanding applications

Note: Recovery rates are approximate and can vary depending on the specific protocol and matrix.

Detailed Protocol: Liquid-Liquid Extraction (LLE) for Salbutamol in Plasma

This protocol provides a general framework for LLE of salbutamol from plasma. Optimization of the solvent and pH may be required for your specific application.

Materials:

  • Plasma sample

  • Internal standard solution (e.g., Salbutamol-d3)

  • Extraction solvent (e.g., Ethyl acetate)

  • pH adjustment solution (e.g., Sodium carbonate buffer, pH 9-10)

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Sample Preparation: To 500 µL of plasma in a centrifuge tube, add the internal standard.

  • pH Adjustment: Add 100 µL of sodium carbonate buffer to adjust the pH to approximately 9-10. Vortex briefly.

  • Extraction: Add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

A study using ethyl acetate for extraction of salbutamol from plasma reported good recovery and sensitivity.[11]

Logical Relationship of Matrix Effect Mitigation Strategies

The following diagram illustrates the decision-making process for addressing matrix effects in your analytical method.

Matrix_Effect_Mitigation cluster_solutions Mitigation Strategies start Matrix Effect Observed? sample_prep Improve Sample Preparation (SPE > LLE > PPT) start->sample_prep Yes no_effect Proceed with Validation start->no_effect No chromatography Optimize Chromatography (Gradient, Column Chemistry) sample_prep->chromatography Still observing effects internal_std Use Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->internal_std Effects persist internal_std->no_effect Compensation achieved

Decision tree for mitigating matrix effects in salbutamol impurity profiling.

References

  • Clean-up, detection and determination of salbutamol in human urine and serum. (2025). ResearchGate. [Link]

  • Thevis, M., et al. (2007). Direct Quantification of Salbutamol in Human Urine by Means of LC-MS/MS. In: Schänzer W., Geyer H., Gotzmann A., Mareck U. (eds) Recent Advances In Doping Analysis (15). Sport und Buch Strauß, Köln.
  • Zhang, D., et al. (2012). Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. Biomedical Chromatography, 26(10), 1224-1230. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. [Link]

  • Dispas, A., et al. (2017). Quantitative determination of salbutamol sulfate impurities using achiral supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 134, 170-180. [Link]

  • Dola, C., et al. (2014). Evaluation of effervescent floating matrix tablet formulations of salbutamol sulfate using full factorial design. Asian Journal of Pharmaceutics, 8(3). [Link]

  • Kuchar, M., et al. (2004). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America, 22(1), 24-32.
  • Solid-Phase Extraction and HPLC-DAD for Determination of Salbutamol in Urine Samples. (2015). ResearchGate. [Link]

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska farmacie, 69(5-6), 211-217. [Link]

  • Synthesis of the impurity F of salbutamol. (2013). ResearchGate. [Link]

  • Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 494-508.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

Sources

Technical Support Center: Enhancing Sensitivity for Methyl Salicylate Intermediate Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of methyl salicylate and its intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to enhance the sensitivity and reliability of your analytical methods.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers face when designing experiments for the detection of methyl salicylate and its related compounds.

Q1: What are the primary analytical techniques for detecting methyl salicylate and its intermediates, and how do they compare?

A1: The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The three primary methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC) , especially when coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), is a versatile and widely used method. It offers high specificity and sensitivity for quantifying methyl salicylate and its primary intermediate, salicylic acid, in various formulations and biological samples.[1][2][3] Reversed-phase HPLC (RP-HPLC) is particularly common.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally sensitive and robust, making it ideal for detecting volatile compounds like methyl salicylate in complex biological matrices such as plasma, skin, or hair.[4][5][6] Techniques like headspace solid-phase microextraction (HS-SPME) can further enhance sensitivity by concentrating volatile analytes before injection, providing detection limits as low as 10 ng/g in fresh plant tissue.[7]

  • UV-Visible Spectrophotometry is a simpler, more accessible technique. It is often used for quality control in pharmaceutical preparations where concentrations are relatively high.[8] Colorimetric methods, such as forming a colored complex with iron (III), can detect salicylic acid, but this method generally has lower sensitivity and specificity compared to chromatographic techniques.[9][10]

Q2: What are the most common intermediates or degradation products of methyl salicylate I should be looking for?

A2: The most significant and commonly analyzed intermediate is salicylic acid . Methyl salicylate readily hydrolyzes to salicylic acid and methanol, a process that can occur both in vivo as a metabolic process and in vitro during sample storage or preparation.[4][11] Therefore, it is crucial for analytical methods to be able to separate and quantify both methyl salicylate and salicylic acid.[2][6] In plant biology research, other intermediates such as glucosylated forms of salicylic acid (salicylic glucosyl ester and glucosyl salicylate) have been identified using advanced techniques like LC-ESI-MS/MS.[12]

Q3: My sample matrix is very complex (e.g., plasma, tissue). Which analytical method and sample preparation strategy are most suitable for achieving high sensitivity?

A3: For complex biological matrices, LC-MS/MS or GC-MS are the methods of choice due to their superior selectivity and sensitivity.[4]

  • For GC-MS analysis , a derivatization step is often required for non-volatile intermediates like salicylic acid to increase their volatility.[4] An effective sample preparation technique is headspace solid-phase microextraction (HS-SPME) , which isolates volatile compounds from the matrix without the need for organic solvents, simplifying sample prep and improving detection limits.[7]

  • For LC-MS/MS analysis , a robust sample clean-up is critical. This can involve liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering endogenous compounds. LC-MS/MS can directly analyze thermal-labile or non-volatile intermediates without derivatization. Precursor ion scanning methods can be particularly powerful for identifying novel salicylate derivatives in complex extracts.[12]

Q4: How can I prevent the hydrolysis of methyl salicylate to salicylic acid during sample preparation and storage?

A4: Minimizing unwanted hydrolysis is critical for accurately quantifying the true concentration of methyl salicylate in a sample. Key strategies include:

  • Control pH: Maintain a neutral or slightly acidic pH during extraction and storage, as alkaline conditions can accelerate hydrolysis.

  • Low Temperature: Process and store samples at low temperatures (e.g., on ice during preparation, and at -80°C for long-term storage) to reduce the rate of chemical and enzymatic reactions.

  • Rapid Analysis: Analyze samples as quickly as possible after collection and extraction.

  • Enzyme Inhibition: For biological samples, consider adding esterase inhibitors to prevent enzymatic hydrolysis, though this must be validated to ensure it doesn't interfere with the analysis.

PART 2: Troubleshooting Guide

This guide provides solutions to specific issues encountered during the analysis of methyl salicylate intermediates.

HPLC Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary Silanol Interactions: Residual free silanol groups on the silica-based column packing can interact with polar analytes like salicylic acid.Modify the Mobile Phase: Lower the mobile phase pH (e.g., to ~3.0 with phosphoric or acetic acid) to suppress silanol ionization.[13] Use a Modern Column: Employ a highly deactivated or end-capped column (e.g., C8 or C18) to minimize available silanol groups.[13]
Column Overload: Injecting too high a concentration of the analyte.Dilute the Sample: Prepare a more dilute sample and re-inject. Ensure the concentration falls within the method's linear range.[1]
Low Sensitivity / Weak Signal Suboptimal Detection Wavelength: The selected wavelength may not be the λmax (wavelength of maximum absorbance) for the analyte.Optimize Wavelength: Use a Diode Array Detector (DAD) to scan the peak and determine the λmax. For methyl salicylate, strong absorbance is often observed around 230 nm and 304 nm.[1][14]
Poor Extraction Recovery: The analyte is not being efficiently transferred from the sample matrix to the analysis solvent.Optimize Extraction: Evaluate different extraction solvents. For creams or ointments, heating in methanol can improve dissolution.[14] For biological fluids, consider liquid-liquid extraction or solid-phase extraction (SPE).
Insufficient Sample Concentration: The analyte concentration is below the method's limit of detection (LOD).Concentrate the Sample: Use a larger initial sample volume and evaporate the extraction solvent to concentrate the analyte before reconstituting in the mobile phase.
Co-elution of Intermediates Inadequate Chromatographic Resolution: The mobile phase composition or column chemistry is not providing sufficient separation between methyl salicylate, salicylic acid, and other components.Adjust Mobile Phase Strength: Modify the ratio of organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. A lower organic content will generally increase retention and may improve resolution.[15] Change Column Chemistry: If optimizing the mobile phase is not enough, switch to a column with different selectivity (e.g., from a C18 to a C8 or a phenyl-hexyl column).[13]
Inconsistent Retention Times Poor Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.Increase Equilibration Time: Ensure the mobile phase is pumped through the column for at least 10-15 column volumes before the first injection.[1]
Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the organic component).Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped. Degas the mobile phase before use.[13]
Fluctuations in Column Temperature: The ambient temperature is changing, affecting retention.Use a Column Oven: Maintain a constant column temperature (e.g., 30°C or 35°C) using a column oven for improved reproducibility.[1][14]
GC-MS Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
Low or No Signal for Salicylic Acid Poor Volatility: Salicylic acid is a polar, non-volatile compound that does not chromatograph well on standard GC columns.Derivatize the Sample: Use a derivatizing agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert the polar carboxylic acid and hydroxyl groups into more volatile trimethylsilyl (TMS) ethers and esters.[6]
Matrix Interference (Biological Samples) Co-extraction of Endogenous Compounds: Lipids, proteins, and other biological molecules are extracted along with the analyte, causing a high background or interfering peaks.Improve Sample Clean-up: Use a more selective sample preparation method like solid-phase microextraction (SPME) or a thorough liquid-liquid extraction with back-extraction steps.[7]
Non-specific MS Detection: Using Scan mode may detect many interfering ions.Use Selected Ion Monitoring (SIM) or MRM: For higher sensitivity and selectivity, use SIM mode to monitor only the characteristic ions of your analyte.[6] For triple quadrupole systems, use Multiple Reaction Monitoring (MRM) for even greater specificity.[5][16]

PART 3: Experimental Protocols & Data

Data Presentation: Comparative Sensitivity of Analytical Methods

The selection of an analytical technique is often dictated by the required sensitivity. The table below summarizes reported detection and quantification limits for methyl salicylate using various methods.

Analytical TechniqueDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLCDAD0.0087 µg/mL-[8]
HPLCUV2.4 µg/mL14 µg/mL[8]
GC-MS/MSTriple Quadrupole (MRM)0.05 ng/mL0.5 ng/mL[5][16]
GC-MS-HS-SPMEMS10 ng/g (fresh weight)-[7]
HPTLCVisual (FeCl₃ stain)~1 ppm (1 µg/mL)-[17]
Experimental Protocols
Protocol 1: High-Sensitivity RP-HPLC Method for Methyl Salicylate and Salicylic Acid

This protocol is adapted from validated methods for determining methyl salicylate in pharmaceutical creams and can be modified for other matrices.[1]

  • Chromatographic System:

    • HPLC with a UV or DAD detector.

    • Column: Lichrosorb C8 or equivalent (e.g., Zorbax Eclipse Plus C8, 4.6 mm × 150 mm, 5 µm).[1][14]

    • Data acquisition software.

  • Reagents and Materials:

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric Acid or Acetic Acid (analytical grade)

    • Methyl Salicylate and Salicylic Acid reference standards

  • Preparation of Mobile Phase:

    • Prepare a mixture of Methanol and Water (e.g., 65:35 v/v).

    • Acidify the aqueous portion to pH ~3.0 with phosphoric acid or add 1.0% acetic acid to the final mixture.[1][13]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve reference standards in the mobile phase to create a stock solution (e.g., 100 µg/mL).

    • Perform serial dilutions from the stock to prepare a calibration curve over the desired concentration range (e.g., 25-175 µg/mL).[1]

  • Sample Preparation (Example for a Cream):

    • Accurately weigh ~1.0 g of the sample into a 50 mL volumetric flask.[14]

    • Add 30 mL of methanol and heat in a sonicator bath at 55°C until fully dissolved.[14]

    • Cool to room temperature and dilute to volume with methanol.

    • Perform further dilutions as necessary to bring the concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C[14]

    • Injection Volume: 5-20 µL[1][14]

    • Detection Wavelength: 230 nm or 304 nm[1][14]

Protocol 2: GC-MS Analysis of Volatiles using Headspace SPME

This protocol is based on a method for detecting methyl salicylate in plant tissue and is excellent for volatile intermediate screening.[7]

  • Instrumentation and Materials:

    • GC-MS system with a split/splitless injector.

    • SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (PDMS) fiber).

    • Heated agitator for sample vials.

    • 20 mL headspace vials with septa.

  • Sample Preparation:

    • Weigh a precise amount of the sample (e.g., ground plant tissue, biological fluid) into a 20 mL headspace vial.

    • For quantitative analysis, add an appropriate internal standard (e.g., deuterated methyl salicylate).

    • Seal the vial immediately.

  • SPME Extraction:

    • Place the vial in a heated agitator (e.g., at 60°C for 30 min) to allow volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 min) to adsorb the analytes.

    • Retract the fiber and immediately introduce it into the GC injector.

  • GC-MS Conditions:

    • Injector Temperature: 250°C (for thermal desorption of analytes from the fiber).

    • Injection Mode: Splitless for a set duration (e.g., 2 min) to maximize transfer to the column.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 250°C) to separate the volatile compounds.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode for initial identification of unknowns or SIM/MRM mode for high-sensitivity quantification of target intermediates.[6]

PART 4: Visualizations & Workflows

Diagram 1: Method Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate analytical technique based on sample properties and research goals.

MethodSelection start Define Analytical Goal (e.g., QC, Pharmacokinetics) matrix_complexity Assess Sample Matrix start->matrix_complexity analyte_props Consider Analyte Properties (Volatility, Concentration) matrix_complexity->analyte_props Simple (e.g., Drug Product) lcms LC-MS/MS matrix_complexity->lcms Complex (e.g., Plasma, Tissue) hplc HPLC-UV/DAD analyte_props->hplc Moderate Concentration Non-Volatile gcms GC-MS analyte_props->gcms Trace Concentration Volatile uv_vis UV-Vis Spectrophotometry analyte_props->uv_vis High Concentration

Caption: Workflow for selecting an analytical method.

Diagram 2: Troubleshooting Low HPLC Sensitivity

This decision tree guides a user through diagnosing and solving issues of low signal intensity in an HPLC analysis.

HPLCTroubleshooting start Problem: Low Signal Intensity in HPLC check_detector Is Detector Wavelength Optimal (λmax)? start->check_detector check_conc Is Sample Concentration Above LOQ? check_detector->check_conc Yes adjust_wl Adjust to λmax (e.g., 230 or 304 nm) check_detector->adjust_wl No check_recovery Is Extraction Recovery Adequate? check_conc->check_recovery Yes concentrate_sample Concentrate Sample or Inject Larger Volume check_conc->concentrate_sample No optimize_prep Optimize Sample Prep (Solvent, pH, Temp) check_recovery->optimize_prep No consider_ms Consider More Sensitive Detector (e.g., MS) check_recovery->consider_ms Yes

Caption: Decision tree for troubleshooting low HPLC sensitivity.

References

  • BenchChem. (n.d.). Technical Support Center: HPLC Separation of Menthyl Salicylate and Menthol.
  • Pauwels, J., et al. (2012). Optimization and Validation of Liquid Chromatography and Headspace-Gas Chromatography Based Methods for the Quantitative Determination of Capsaicinoids, Salicylic Acid, Glycol Monosalicylate, Methyl Salicylate, Ethyl Salicylate, Camphor and L-Menthol in a Topical Formulation. Journal of Pharmaceutical and Biomedical Analysis, 60, 51-8.
  • Shabir, G. A. (2011). DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A ME. Turkish Journal of Pharmaceutical Sciences, 8(2), 117-126.
  • Ostojic, S., et al. (2012). Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. Journal of Mass Spectrometry, 47(5), 634-42.
  • DARKBLADE48. (n.d.). Preparation of methyl salicylate. Sciencemadness.org.
  • Mohd-Taufik, H., et al. (2020). Simultaneous analytical determination of methyl salicylate and thymol in selected Malaysian traditional medicines. AIMS Medical Science, 7(2), 43-56.
  • BenchChem. (n.d.). Technical Support Center: Analysis of Methyl Salicylate in Biological Samples.
  • BenchChem. (n.d.). Troubleshooting low recovery of methyl salicylate during extraction.
  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
  • Black, R. M., et al. (2019). Optimisation and Validation of a GC-MS/MS Method for the Analysis of Methyl Salicylate in Hair and Skin Samples for Use in Human-Volunteer Decontamination Studies. Journal of analytical toxicology, 43(7), 546-553.
  • Davis, P. J., & Powers, T. S. (1998). Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 718(1), 69-75.
  • Deitrich, C. L., & Cmarik, J. L. (1990). Sensitive, selective detection and differentiation of salicylates and metabolites in urine by a simple HPTLC method. Journal of analytical toxicology, 14(4), 234-7.
  • Black, R. M., et al. (2019). Optimisation and validation of a GC–MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies. ResearchGate.
  • De Leenheer, A. P., & Van Bocxlaer, J. F. (1974). Spectrofluorometric determination of acetylsalicylic acid, salicylamide, and salicyclic acid as an impurity in pharmaceutical preparations. Journal of pharmaceutical sciences, 63(2), 238-42.
  • He, Y., et al. (2021). Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme. Frontiers in Chemistry, 9, 768603.
  • Alarcón, E., et al. (2001). Flow-through UV spectrophotometric sensor for determination of (acetyl)salicylic acid in pharmaceutical preparations. Analytica Chimica Acta, 434(2), 259-267.
  • McIntyre, I. M., & Mallett, C. (2005). The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion. Forensic science international, 150(2-3), 255-8.
  • Al-Kasas, R. S., et al. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Molecules, 27(19), 6289.
  • Deng, C., et al. (2004). Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of methyl salicylate and other volatile compounds in leaves of Lycopersicon esculentum. Journal of chromatography. A, 1027(1-2), 111-5.
  • Mudber, N. S., et al. (2022). Cloud-point extraction and molecular spectrophotometry in tandem was developed and suggested as a method for detecting aspirin and iron (III) ions in pharmaceutical. Chemical Methodologies, 6(7), 569-570.
  • BenchChem. (n.d.). Unveiling the Presence of Methyl Salicylate: A Comparative Guide to Analytical Techniques.
  • Scientific Committee on Consumer Safety. (2021). Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). Public Health.

Sources

Technical Support Center: Stability of Tert-Butylimino Groups in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Troubleshooting & Stabilization of tert-Butylimino Groups in Acidic Mobile Phases Ticket ID: TBI-LCMS-001

Executive Summary: The "Ghost Peak" Phenomenon

Researchers analyzing compounds containing tert-butylimino (


) moieties often encounter a specific constellation of problems: loss of parent signal, appearance of unexpected peaks (often corresponding to a ketone/aldehyde), and poor reproducibility.

While the tert-butyl group provides steric protection against hydrolysis compared to unhindered imines, this stability is kinetic, not thermodynamic. In the acidic environment of standard LC-MS mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), these groups are susceptible to hydrolysis . Furthermore, the labile nature of the C-N bond can lead to In-Source Fragmentation (ISF) , creating a "false positive" of degradation.

This guide provides a systematic workflow to distinguish between solution-phase degradation and gas-phase fragmentation, followed by stabilization protocols.

Module 1: Diagnostic Workflow

Is it Chemistry (Vial) or Physics (Source)?

Before altering your chromatography, you must determine where the breakdown is occurring. Degradation in the autosampler vial requires chemical stabilization; fragmentation in the MS source requires parameter tuning.

Experiment 1: The Injection Volume Linearity Test

Objective: Determine if the ratio of Parent to Degradant is constant.

  • Prepare a standard solution of your analyte in the initial mobile phase.

  • Inject varying volumes: 1 µL, 2 µL, 5 µL, 10 µL.

  • Analyze the ratio of the Parent Peak Area to the Degradant (Hydrolysis Product) Peak Area.

  • Scenario A (Source Fragmentation): The ratio remains constant across all injection volumes. The "degradant" is being formed instantaneously in the source.

  • Scenario B (Solution Hydrolysis): The ratio may drift if the run time is long, but typically, this test is better paired with the Time-Course test below.

Experiment 2: The Autosampler Stress Test (Time-Course)

Objective: Measure kinetic instability in the mobile phase.

  • Prepare the sample in the acidic mobile phase (e.g., 0.1% Formic Acid in Water/ACN).

  • Inject immediately (T=0).

  • Queue reinjections of the same vial every hour for 12 hours.

  • Plot the Parent Peak Area vs. Time.

Diagnostic Decision Tree

DiagnosticTree Start Start: Unexpected Peak Observed Q1 Does Degradant/Parent ratio change over time (0-12h)? Start->Q1 Yes Yes: Ratio Increases Q1->Yes Solution Instability No No: Ratio Constant Q1->No Source Fragmentation Action1 DIAGNOSIS: Hydrolysis Action: Buffer pH > 7 Reduce Column Temp Yes->Action1 Action2 DIAGNOSIS: In-Source Fragmentation (ISF) Action: Lower Cone Voltage Lower Desolvation Temp No->Action2

Figure 1: Diagnostic workflow to distinguish between solution-phase hydrolysis and gas-phase fragmentation.

Module 2: The Chemistry of Instability

Mechanism: Acid-Catalyzed Hydrolysis

The tert-butylimino group is a Schiff base. While the bulky tert-butyl group retards nucleophilic attack, the nitrogen is highly basic. In acidic mobile phases, the nitrogen protonates, activating the adjacent carbon for nucleophilic attack by water.[1][2]

The Pathway:

  • Protonation:

    
     (Iminium ion).
    
  • Hydration: Water attacks the electrophilic carbon.[3]

  • Collapse: The tetrahedral intermediate breaks down, releasing tert-butylamine and the corresponding ketone/aldehyde.

Hydrolysis Imine Imine (R2C=N-tBu) Iminium Iminium Ion [Activated] Imine->Iminium + Protonation H_Ion H+ (Acid) H_Ion->Iminium Intermed Tetrahedral Intermediate Iminium->Intermed + Nucleophilic Attack Water H2O Water->Intermed Products Ketone + t-Butylamine Intermed->Products Collapse

Figure 2: Mechanism of acid-catalyzed hydrolysis of tert-butylimines.

Stabilization Protocols

If Experiment 2 confirms solution instability, implement these changes in order of least-to-most disruptive.

1. Temperature Control (The Arrhenius Fix)

Hydrolysis rates are temperature-dependent.

  • Autosampler: Set to 4°C . Never leave samples at room temperature.

  • Column Oven: Reduce from 40°C to 25°C-30°C .

2. Mobile Phase pH Adjustment (The Chemical Fix)

This is the most effective intervention. Imines are generally stable at neutral to basic pH.

  • Switch Buffer: Replace 0.1% Formic Acid (pH ~2.7) with 10mM Ammonium Bicarbonate (pH 7.8 - 8.2) or 10mM Ammonium Acetate (pH ~6.8) .

  • Column Requirement: You must use a column capable of high-pH stability (e.g., Hybrid Silica technology like Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini). Standard silica columns will dissolve at pH > 8.

3. Solvent Composition
  • Avoid Methanol: Methanol can act as a nucleophile (methanolysis).

  • Use Acetonitrile: It is aprotic and does not participate in the degradation mechanism.

Module 3: LC-MS Source Parameters (ISF)

If Experiment 1 indicates In-Source Fragmentation , your molecule is falling apart in the gas phase before it reaches the mass analyzer. The tert-butyl cation (


, m/z 57) is a stable leaving group, making this fragmentation pathway favorable.
Tuning Guide for Labile Imines
ParameterStandard SettingOptimized for Labile IminesReason
Cone Voltage / DP 30 - 60 V10 - 20 V High potential accelerates ions into gas molecules, causing collision-induced breakage.
Source Temp 500°C - 600°C350°C - 400°C Thermal energy contributes to bond scission.
Desolvation Gas High FlowModerate Flow Reduces the violence of the droplet explosion process.

Validation Step: Perform a "Cone Voltage Ramp" experiment. Inject the sample while ramping the cone voltage from 0V to 100V. Plot the intensity of the Parent Ion vs. the Fragment Ion. Select the voltage where the Parent is maximized and the Fragment is minimized.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to stabilize the imine? A: No. TFA is a stronger acid (pKa ~0.2) than formic acid (pKa ~3.75). It will accelerate the protonation and subsequent hydrolysis of the imine. Furthermore, TFA causes significant ion suppression in negative mode ESI.

Q: I see a peak at [M+H-73]+. What is this? A: This is likely the loss of the tert-butylamine group (Molecular weight ~73 Da) followed by re-adduct formation or simple neutral loss. If you see [M+H-57]+, that is the loss of the tert-butyl group itself (isobutylene loss). This pattern is a hallmark of In-Source Fragmentation .

Q: My compound degrades on the column. I see a "saddle" or bridge between peaks. A: This is "on-column degradation." The reactant enters the column, degrades during travel, and the product elutes at a different time. The "bridge" represents the degradation occurring continuously between the two retention times.

  • Fix: Increase flow rate (reduce residence time) and switch to a high-pH mobile phase immediately.

References

  • Imine Hydrolysis Kinetics: Cordes, E. H., & Jencks, W. P. (1963). "The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines." Journal of the American Chemical Society, 85(18), 2843–2848. Link

  • LC-MS Method Development (pH effects): Rainville, P. D., et al. (2005). "Effect of pH on LC-MS Analysis of Amines." Waters Corporation Application Notes. Link

  • In-Source Fragmentation: Xu, R. N., et al. (2005). "Strategies for Mitigating In-Source Fragmentation in LC-MS Analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(1), 150-160.
  • General Stability of Protecting Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to sections on amine protection/imines). Link

Sources

Technical Support Center: Reducing Salicylate Carryover in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Science of Salicylates

Salicylates (including salicylic acid and acetylsalicylic acid) present a dual challenge in quantitative mass spectrometry: high adsorption and ubiquitous background .

Unlike simple hydrophobic compounds, salicylates possess a carboxylic acid moiety (


) and a phenolic hydroxyl group. This allows them to act as bidentate ligands, chelating with iron atoms in stainless steel flow paths. Furthermore, because salicylates are common in plastics, solvents, and biological matrices, distinguishing true injection carryover from system background is the critical first step.

This guide moves beyond generic advice, offering a mechanistic approach to eliminating salicylate memory effects.

Part 1: Diagnostic Workflow

Before tearing down your instrument, you must isolate the source. Carryover is rarely "everywhere" at once; it is usually localized to the autosampler, the column, or the mobile phase.

Experiment 1: The Zero-Volume Injection

Objective: Distinguish between injector carryover and system background.

  • Run High Standard: Inject your highest salicylate standard (ULOQ).

  • Run Blank 1: Inject a standard solvent blank.

  • Run "Zero" Injection: Program a run where the autosampler moves but injects 0

    
    L  (or performs a "run" without needle movement if the software allows).
    
  • Run Blank 2: Inject a standard solvent blank.

Analysis:

  • Peak in Blank 1 & 2 but NOT in Zero Injection: The source is the Autosampler/Needle (Physical transfer of analyte).

  • Peak in Zero Injection: The source is the Mobile Phase (contaminated solvent) or Column (analyte eluting from stationary phase hysteresis).

Visualizing the Troubleshooting Logic

Salicylate_Troubleshooting Start Carryover Detected in Blank ZeroInj Perform 0 µL Injection (Gradient only, no sample) Start->ZeroInj Result1 Peak Present in 0 µL Run? ZeroInj->Result1 Background System Contamination Result1->Background YES Injector Injector/Needle Carryover Result1->Injector NO Action_Bg 1. Replace Mobile Phases 2. Wash Column (Sawtooth) 3. Check Solvents for Plasticizers Background->Action_Bg Action_Inj 1. Optimize Needle Wash (pH Switch) 2. Change Rotor Seal 3. Passivate Needle Seat Injector->Action_Inj

Figure 1: Decision tree for isolating salicylate contamination sources. Blue nodes indicate experimental steps; Green/Grey nodes indicate the root cause.

Part 2: The Autosampler Solution (The "pH Switch")

The most common failure in salicylate methods is using a generic needle wash (e.g., 50:50 MeOH:Water). Salicylic acid is acidic.[1] If your wash solvent is neutral or acidic, the molecule remains protonated (neutral charge) and hydrophobic, sticking to the needle's fluoropolymer coating or steel surface.

The Protocol: Basic Wash Strategy

To remove salicylate, you must deprotonate it (


). This makes it highly water-soluble and electrostatically repelled by hydrophobic surfaces.

Recommended Wash Configuration:

ParameterStandard (Generic)Salicylate Optimized Why?
Weak Wash 95:5 Water:ACN90:10 Water:MeOH + 0.1% NH

OH
Mildly basic to keep salicylate soluble in the aqueous phase.
Strong Wash 100% ACN40:40:20 ACN:IPA:Water + 0.5% NH

OH
"Magic Mix." IPA solubilizes greasy residues; Ammonia ensures ionization; Water dissolves the salt form.
Wash Time 2-3 seconds>10 seconds Time is required for diffusion out of the needle seat dead volume.
Mechanism of Action

Wash_Mechanism cluster_0 Standard Acidic Wash cluster_1 Optimized Basic Wash Acid Acidic Wash (pH 3) State1 Salicylate Protonated (Neutral Charge) Acid->State1 Result1 Adsorbs to Teflon/Steel (CARRYOVER) State1->Result1 Base Basic Wash (pH 10) State2 Salicylate Deprotonated (Negative Charge) Base->State2 Result2 Solubilized in Water (CLEAN) State2->Result2

Figure 2: The chemical mechanism of wash solvent selection. High pH forces salicylate into its ionic state, preventing adsorption to hydrophobic injector surfaces.

Part 3: Column & System Passivation

If the carryover persists despite optimized needle washes, the analyte is likely chelating to the stainless steel frits or the column body.

Q: My peaks tail significantly, and carryover is worse on the column than the injector. Why?

A: This is classic metal chelation . Salicylates bind to the iron in stainless steel. The Fix:

  • Passivation: Flush the system (column removed) with 30% Phosphoric Acid in water for 1 hour, followed by extensive water rinsing. This "occupies" the active iron sites.

  • Chelating Additive: Add 5

    
    M Medronic Acid  (e.g., Agilent InfinityLab Deactivator) to your Mobile Phase A. This masks metal ions in the flow path without suppressing MS ionization significantly.
    
  • Column Choice: Switch to a column with hybrid particles (e.g., Waters BEH or HSS T3) or PEEK-lined columns. Avoid standard silica columns with stainless steel frits if possible.

Q: How do I clean the column between injections?

A: Use a Sawtooth Gradient . A linear ramp is often insufficient to desorb salicylates from "deep" pores.

Protocol: The Sawtooth Wash Instead of a simple hold at 95% B, program your gradient end as follows:

  • Time X: 95% B

  • Time X+0.5 min: 10% B

  • Time X+1.0 min: 95% B

  • Time X+1.5 min: 10% B

  • Time X+2.0 min: 95% B

Rapidly switching polarity disrupts the equilibrium of adsorbed analytes more effectively than a static hold.

Part 4: Frequently Asked Questions (FAQs)

Q: I see salicylate peaks in my blank even when I inject pure water from a glass vial. Is my MS contaminated? A: Likely not the MS, but your solvent or tubing . Salicylates are degradation products of certain plasticizers and antioxidants found in:

  • Plastic solvent bottles (Use glass only).

  • Parafilm (Never use Parafilm to seal mobile phases).

  • Low-grade Methanol/Acetonitrile.

  • Verification: Run the "Zero Injection" test (Part 1). If the peak persists, change your Mobile Phase A source bottle immediately.

Q: Can I use 100% Acetonitrile as a needle wash? A: You can, but it is often inferior for salicylates. While salicylates dissolve in ACN, they don't ionize. A mixture of Organic + Water + Base (The "Magic Mix" described in Part 2) is superior because it attacks the carryover via two mechanisms: solubility (organic) and electrostatic repulsion (pH).

Q: Will the ammonia in the needle wash ruin my positive mode MS sensitivity? A: No. The needle wash does not enter the MS during data acquisition (it goes to waste or elutes in the void volume). Furthermore, for salicylate analysis, you should likely be operating in Negative Ion Mode (ESI-), where ammonia is compatible or even helpful.

References

  • Waters Corporation. Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Application Note 720006389EN.[2] Link

  • Shimadzu Scientific Instruments. Troubleshooting Carryover in LC-MS/MS: The Case of Sticky Acids. Technical Report C190-E203. Link

  • Agilent Technologies. Best Practices for Using InfinityLab Deactivator Additive. Technical Overview 5991-9524EN. Link

  • PubChem. Salicylic Acid Compound Summary (Physical Properties & pKa). National Library of Medicine. Link

Sources

Technical Support Center: ESI Optimization for Salicylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity technical guidance for the mass spectrometric analysis of salicylate derivatives. This guide prioritizes signal stability, sensitivity, and the mitigation of in-source fragmentation (ISF).

Module 1: Ionization Mode & Mobile Phase Chemistry

Objective: Establish the fundamental chemical environment for optimal ionization.

Q: Should I use Positive or Negative Ionization Mode?

Recommendation: Negative Ion Mode (ESI-) is the gold standard for salicylic acid (SA), acetylsalicylic acid (ASA), and most metabolic derivatives.

  • The Science: Salicylates possess carboxylic acid (

    
    ) and phenolic hydroxyl groups. In negative mode, these moieties readily deprotonate to form stable 
    
    
    
    ions.
  • Exception: If your derivative contains a basic nitrogen moiety (e.g., an amide or amine tail), Positive Mode (ESI+) may yield higher sensitivity via protonation

    
    .
    
Q: My signal is suppressed in Negative Mode. What is the optimal mobile phase?

Recommendation: Transition from strong acids (Formic Acid/TFA) to Buffered Systems .

  • The Issue: Using 0.1% Formic Acid in negative mode suppresses the ionization of weak acids by forcing the equilibrium toward the neutral, protonated state.

  • The Fix: Use 10 mM Ammonium Formate or Ammonium Acetate .

    • Mechanism:[1][2] These volatile salts provide a buffering effect (

      
      ) that facilitates deprotonation while maintaining chromatographic peak shape.
      
    • Solvent Choice: Methanol often yields better sensitivity for salicylates than Acetonitrile due to better solvation of the phenolic ions, though Acetonitrile is acceptable.

Visualization: Mobile Phase Decision Matrix

MobilePhaseStrategy Start Start: Analyte Assessment CheckGroup Contains Basic Nitrogen? Start->CheckGroup PosMode Use Positive Mode (ESI+) Add: 0.1% Formic Acid CheckGroup->PosMode Yes NegMode Use Negative Mode (ESI-) CheckGroup->NegMode No (Acidic/Phenolic Only) SolventCheck Select Mobile Phase Modifier NegMode->SolventCheck StrongAcid AVOID: 0.1% TFA/Formic Acid (Suppresses Ionization) SolventCheck->StrongAcid Common Mistake Buffer OPTIMAL: 5-10mM Ammonium Formate/Acetate (Promotes [M-H]-) SolventCheck->Buffer Recommended

Figure 1: Decision matrix for selecting ionization modes and mobile phase modifiers based on salicylate derivative structure.

Module 2: Source Parameter Optimization

Objective: Tune the ESI source to maximize transmission while preventing thermal or voltage-induced degradation.

Q: What are the recommended starting parameters?

The following values serve as a baseline for a standard Triple Quadrupole (QqQ) or Q-TOF system.

ParameterSetting (Negative Mode)Scientific Rationale
Capillary Voltage 2.5 kV – 3.5 kVNegative mode is prone to electrical discharge (arcing) at high voltages. Lower voltage stabilizes the Taylor cone.
Cone Voltage (Fragmentor)Low (10 – 30 V) Critical: High cone voltage causes the loss of

(44 Da) before the ion enters the analyzer.
Source Temperature 300°C – 350°CSalicylates are small molecules; moderate heat ensures desolvation without thermal degradation.
Desolvation Gas Flow 600 – 1000 L/hrHigh flow aids in rapid droplet evaporation, essential for aqueous mobile phases.
Cone Gas Flow 50 – 150 L/hrHelps prevent solvent droplets from entering the vacuum system, reducing noise.
Q: How do I eliminate the "Ghost Peak" at m/z 93?

Diagnosis: You are experiencing In-Source Fragmentation (ISF) .[3]

  • The Phenomenon: Salicylic acid (

    
     137) is thermally and energetically fragile. Excess energy in the source causes Decarboxylation :
    
    
    
    
  • The Fix:

    • Lower the Cone Voltage in 5V increments until the ratio of 137/93 is maximized.

    • Reduce Source Temperature by 50°C.

    • Clean the Source: A dirty ion source shield can create "hot spots" that induce fragmentation.

Module 3: Advanced Troubleshooting Protocols

Protocol A: The "Ramping" Experiment for Sensitivity

Use this protocol to determine the exact voltage required for your specific derivative.

  • Setup: Prepare a 1 µg/mL standard of your salicylate derivative in 50:50 MeOH:Water (with 10mM Ammonium Formate).

  • Infusion: Infuse directly into the source at 10 µL/min via syringe pump, combined with LC flow (0.4 mL/min) via a T-piece.

  • Step 1 (Capillary): Ramp Capillary Voltage from 1.0 kV to 4.5 kV in 0.5 kV steps.

    • Look for: The plateau where signal is stable. Avoid the "drop-off" point where discharge occurs (often >4 kV in negative mode).

  • Step 2 (Cone/Fragmentor): Ramp Cone Voltage from 0 V to 100 V in 5 V steps.

    • Look for: The maximum intensity of the Precursor Ion (

      
      ). Note the voltage where the precursor signal drops and fragment ions appear. Set your method 5 V below this fragmentation threshold.
      
Protocol B: Handling Sodium Adducts

Issue: Dominant peaks at


 or 

. Solution:
  • Glassware: Wash all glassware with 10% Nitric Acid followed by LC-MS grade water. Salicylates are excellent chelators; they will scavenge sodium from borosilicate glass.

  • Solvent: Switch to plastic solvent bottles if sodium persists.

Visualization: In-Source Fragmentation Pathway

Fragmentation Precursor Salicylate Ion [M-H]- (m/z 137) Energy Excess Source Energy (High Cone Voltage/Temp) Precursor->Energy Enters Source Fragment Phenol Radical/Ion (m/z 93) Energy->Fragment Decarboxylation Neutral Neutral Loss CO2 (44 Da) Energy->Neutral

Figure 2: Mechanism of In-Source Fragmentation (Decarboxylation) common in salicylate analysis.

References

  • Agilent Technologies. (2015). Optimizing the Agilent Multimode Source. Retrieved from

  • Kruve, A., et al. (2016). Influence of mobile phase, source parameters and source type on electrospray ionization efficiency in negative ion mode.[4] Journal of Mass Spectrometry.[4] Retrieved from

  • Sigma-Aldrich. (2023). Impact of Mobile Phase Additives on LC-MS Sensitivity.[5][6] Retrieved from

  • Nair, S., et al. (2015). A Rapid LC-ESI-MS/MS Method for the Quantitation of Salicylic Acid. ResearchGate. Retrieved from

  • Element Lab Solutions. (2023).[7] 10 Tips for Electrospray Ionisation LC-MS. Retrieved from

Sources

Technical Support Center: Handling & Troubleshooting Moisture-Sensitive tert-Butylimino Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

Welcome to the Advanced Support Hub. You are likely here because you are working with high-value tert-butylimino ligands (e.g., phosphazene bases like


, or organometallic precursors like bis(tert-butylimido)molybdenum).

These compounds are chemically distinct due to the strong electron-donating induction (+I effect) of the tert-butyl group combined with the high basicity of the imino nitrogen. While the bulky t-Bu group provides kinetic stabilization, it does not render the bond immune to protonolysis.

The Core Problem: Hydrolytic Instability

The primary failure mode is hydrolysis . The mechanism is driven by the high polarity of the


 or 

bond.
  • Nucleophilic Attack: Trace water attacks the electrophilic center (Metal or Phosphorus).

  • Proton Transfer: The basic nitrogen abstracts a proton from the coordinated water.

  • Elimination: The bond cleaves, releasing tert-butylamine (

    
    ) and forming a thermodynamically stable oxide (
    
    
    
    or
    
    
    ).

Pre-Experiment Verification (The "Pre-Flight" Check)

Before initiating any reaction, verify the integrity of your reagent. Using degraded material is the #1 cause of experimental failure.

Q: How do I visually confirm if my compound is degraded?

A:

  • Phosphazene Bases (

    
    ):  Pure samples are clear, colorless to pale yellow liquids. Cloudiness or white precipitates  indicate the formation of carbonates or hydroxides due to 
    
    
    
    absorption [1.6].
  • Organometallic Imides (e.g., Mo, V, Ta): These are often vibrant (red/orange/yellow). A shift to pale/colorless (indicating metal oxide formation) or darkening (thermal decomposition to nitrides) is a red flag [1.1].

Q: What is the definitive purity check?

A: NMR Spectroscopy is the only reliable method. Run a "quick-check" in


 (dried over molecular sieves).
Compound ClassDiagnostic Signal (

NMR)
Failure Signature (Degradation)
Phosphazene (

)

1.3-1.4 ppm (s, 9H,

)
Sharp singlet at

1.05 ppm (Free

)
Mo-Bis(imido)

1.3-1.5 ppm (s, 18H,

)
Broad multiplets (Protonated species) or free amine
General Sharp, distinct peaksBroadening (Exchange processes with

)

Handling Protocols: Preventing Moisture Ingress

Workflow Visualization

The following diagram outlines the critical decision paths for handling these compounds to maintain the "Chain of Dryness."

HandlingWorkflow Start Reagent Receipt Storage Storage (-20°C, Inert Gas) Start->Storage Check Visual Inspection (Precipitate?) Storage->Check Decision Method? Check->Decision Clear Disposal Quench & Disposal Check->Disposal Cloudy/Degraded Glovebox Glovebox Handling (<0.5 ppm H2O) Decision->Glovebox Solids/Catalysts Schlenk Schlenk Line (Positive N2 Pressure) Decision->Schlenk Liquids/Solutions Use Reaction Glovebox->Use Schlenk->Use Use->Disposal

Figure 1: Decision matrix for handling moisture-sensitive imino compounds. Note the critical visual inspection step before committing to a method.

Protocol A: Syringe Transfer (Schlenk Line)

Best for: Liquid reagents like


 in Sure/Seal™ bottles.
  • Pressure Equalization: Never withdraw liquid without replacing the volume with dry

    
     or Ar. A vacuum created inside the bottle will suck in moist air the moment the needle is removed.
    
  • The "Nitrogen Pad": Insert a secondary needle connected to a low-pressure inert gas line into the septum before inserting your sampling needle [1.9].

  • Needle Purge: Flush your sampling syringe with inert gas 3 times before touching the liquid.

  • Transfer: Draw the liquid, invert the syringe to expel bubbles, and inject immediately into the reaction vessel.

Protocol B: Glovebox Manipulation

Best for: Solid precursors (e.g., isolated metal imido complexes).

  • Atmosphere Check: Verify

    
     and 
    
    
    
    sensors are reading < 0.5 ppm.
  • Anti-Static Gun: Use a zerostat gun on solid powders. Tert-butylimino compounds can be static-prone, leading to "jumping" powder and inaccurate weighing.

  • Vial Storage: Store aliquots in vials with PTFE-lined caps, taped with electrical tape.

Troubleshooting & Diagnostics

Scenario 1: "My reaction turned a different color immediately upon addition."
  • Cause: Rapid hydrolysis or oxidation.

  • Mechanism: The

    
     bond is often the "weakest link" regarding moisture.
    
  • Solution: Check your solvent. Solvents must be dried over activated molecular sieves (3Å or 4Å) for at least 24 hours. Sparging with

    
     is insufficient  to remove dissolved moisture capable of hydrolyzing these sensitive ligands [1.14].
    
Scenario 2: "I see a new peak in the NMR at ~1.05 ppm."
  • Diagnosis: Free tert-butylamine (

    
    ).
    
  • Root Cause: Your compound has hydrolyzed.[1]

  • Corrective Action: If the peak integral is <5%, you may be able to purify by recrystallization (for solids) or distillation (for volatile liquids like

    
    ), but generally, the material should be discarded for critical catalytic applications.
    
Scenario 3: "The bottle cap is stuck or crusted."
  • Cause: Formation of degradation products (oxides/carbonates) in the threads.

  • Action: DO NOT FORCE IT. Friction can generate heat. For stuck glass stoppers, gently warm the neck (heat gun) or tap. If it is a septum cap, replace the entire cap inside a glovebox if possible.

Deep Dive: Hydrolysis & Thermal Decomposition Pathways

Understanding how the molecule dies allows you to prevent it.

Mechanism 1: Hydrolysis (Moisture Attack)

This is the primary risk during handling.



Mechanism 2: Thermal -Hydrogen Activation

Even in the absence of water, bis(tert-butylimido) complexes can decompose if heated (e.g., during CVD/ALD or high-temp catalysis).

  • Process: A

    
    -hydrogen from the t-Bu group transfers to the nitrogen of a neighboring imido group [1.1, 1.3].
    
  • Result: Release of isobutylene and formation of a metal amide/nitride.

Decomposition Complex Bis(t-Bu-imido) Metal Complex TS Cyclic Transition State (γ-H Transfer) Complex->TS  Δ (Heat)   Intermediate Amido-Nitrido Species TS->Intermediate Products Metal Nitride + Isobutylene + t-BuNH2 Intermediate->Products  Degradation  

Figure 2: Thermal decomposition pathway via


-Hydrogen activation. Avoid prolonged heating above 100°C unless necessary.

Emergency & Safety Procedures

Hazard: Hydrolysis releases tert-butylamine, which is toxic, corrosive, and highly flammable .

  • Spill in Glovebox: Cover with activated charcoal or sand. Do not use paper towels (fire risk with metal precursors).

  • Skin Contact: These compounds are often super-bases. Wash immediately with copious water for 15 minutes. Do not use vinegar (exothermic neutralization on skin can cause burns).

  • Disposal: Quench slowly with dilute alcohol (isopropanol) under inert atmosphere before exposing to air/water.

References

  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-imides. Inorganic Chemistry. (2022). Link

  • P4-t-Bu. Wikipedia. Link

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Link

  • Transition Metal Mediated Hydrolysis of C–S Bonds. National Institutes of Health (PMC). Link

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Link

  • Phosphazene Bases - Properties and Applications. Sigma-Aldrich.[2] Link

Sources

Validation & Comparative

Technical Comparison Guide: Deuterated (d-n) vs. ¹³C-Labeled Internal Standards for Salicylate Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of salicylates (Salicylic Acid, Acetylsalicylic Acid) via LC-MS/MS, the choice between Deuterated (d-n) and Carbon-13 (¹³C) internal standards (IS) is a critical determinant of data integrity.

While deuterated standards (commonly d₄ or d₆ for salicylates) offer a cost advantage, they are susceptible to the Deuterium Isotope Effect , causing retention time (RT) shifts that can decouple the standard from the analyte during ionization. ¹³C-labeled standards (e.g., ¹³C₆-Salicylic Acid) provide perfect co-elution and identical physicochemical behavior, making them the superior choice for regulated clinical or forensic workflows where matrix effects must be rigorously corrected.

Technical Clarification: The "d9" Nomenclature

Expert Note: Before proceeding, it is necessary to address the stoichiometry of the target analyte. Salicylic Acid (


) possesses only 6 protons  (4 on the benzene ring, 1 phenolic, 1 carboxylic). Therefore, a "d9-Salicylic Acid" is chemically impossible. Acetylsalicylic Acid (Aspirin) has 8 protons.
  • Interpretation: This guide assumes "d9" refers to the general class of highly deuterated internal standards (typically d₄ or d₆ for this analyte class) or a specific alkyl-derivative (e.g., tert-butyl salicylates).

  • Recommendation: For the parent molecule, Salicylic Acid-d₄ (ring-labeled) is the standard deuterated comparator, while Salicylic Acid-¹³C₆ is the stable carbon comparator.

Mechanistic Comparison: The Isotope Effect

The fundamental difference lies in how the mass spectrometer and the liquid chromatography column "see" these isotopes.

The Deuterium Isotope Effect (Chromatography)

The C-D bond is shorter and more stable than the C-H bond, resulting in a slightly smaller molar volume and lower lipophilicity. In Reverse Phase Chromatography (RPC), deuterated salicylates often elute earlier than the native analyte.

  • The Risk: If the RT shift moves the IS out of a matrix suppression zone (e.g., phospholipids eluting late) while the analyte remains in it, the IS cannot correct for the signal loss.

The ¹³C Advantage (Co-elution)

Carbon-13 adds mass (neutrons) without significantly altering the bond lengths or electron cloud volume. The ¹³C-labeled standard retains the exact lipophilicity of the native analyte, ensuring perfect co-elution .[1]

  • The Benefit: The IS experiences the exact same ionization environment (matrix effects) as the analyte at the exact same moment.

Visualization: Matrix Effect & Retention Time Shift

The following diagram illustrates how the Deuterium RT shift leads to "Correction Decoupling," whereas ¹³C maintains "Correction Lock."

G cluster_0 LC Column Separation cluster_1 ESI Source (Ionization) Analyte Native Salicylate (RT: 2.50 min) Matrix Matrix Suppression Zone (Phospholipids/Salts) Analyte->Matrix Enters Source C13_IS ¹³C-Standard (RT: 2.50 min) C13_IS->Matrix Co-elutes (Corrects) Deut_IS Deuterated-Standard (RT: 2.42 min) *Isotope Shift* Deut_IS->Matrix Elutes Early (Fails Correction) Signal_C13 Accurate Quantitation (Ratio Preserved) Matrix->Signal_C13 Suppressed Equally Signal_D Quantitation Bias (Ratio Skewed) Matrix->Signal_D Suppressed Differently

Caption: Figure 1. Mechanism of Quantitation Bias. The deuterated standard (Red) elutes slightly earlier due to lipophilicity changes, potentially missing the matrix suppression zone that affects the Native Analyte. The ¹³C standard (Green) co-elutes perfectly.

Performance Data Comparison

The following table summarizes expected performance metrics based on validation studies of small acidic molecules (like salicylates) in plasma matrices.

Feature¹³C-Labeled (e.g., ¹³C₆)Deuterated (e.g., d₄/d₆)Impact on Data
Retention Time Shift None (ΔRT < 0.01 min)Moderate (ΔRT 0.05–0.2 min)High RT shift risks peak misidentification in automated software.
Matrix Factor (MF) Normalized MF ≈ 1.0 (Ideal)Normalized MF can deviate (0.8–1.2)If MF ≠ 1.0, the IS is not correcting for ion suppression accurately.
Isotopic Scrambling Null (Carbon backbone is stable)High Risk (if D is on -OH/-COOH)D-exchange with solvent reduces IS signal intensity over time.
Cost High (

$)
Moderate ($)¹³C is 3-5x more expensive due to synthesis complexity.
Cross-Talk Low (Mass shift +6 Da)Variable (Mass shift +4 Da)Ensure mass shift is sufficient to avoid isotopic overlap with native M+ isotopes.

Validated Experimental Protocol

To verify the performance of your chosen standard, perform the "Post-Column Infusion" experiment. This is the gold standard for visualizing matrix effects relative to your IS elution.

Materials
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Analytes: Salicylic Acid, ¹³C₆-Salicylic Acid, Salicylic Acid-d₄.

Step-by-Step Methodology
  • Setup Infusion:

    • Prepare a neat solution of your Analyte + Internal Standard (1 µg/mL).

    • Infuse this solution continuously into the MS source via a 'T' connector (post-column) at 10 µL/min.

  • Inject Matrix:

    • While infusing, inject a "Blank Matrix" sample (extracted plasma/urine with no analyte) into the LC column.

    • Run your standard gradient method.

  • Monitor Baseline:

    • Monitor the MRM transitions for the Analyte and IS.

    • Since you are infusing constantly, you should see a flat baseline.

  • Observe Perturbations:

    • When the blank matrix components elute from the column, they will suppress or enhance the infusion signal. You will see "dips" or "peaks" in the baseline.

  • Overlay Retention Times:

    • Inject a neat standard of your Analyte/IS (normal injection, no infusion).

    • Overlay this chromatogram on the infusion baseline.

  • Pass/Fail Criteria:

    • Pass (¹³C): The ¹³C peak aligns perfectly with the Analyte peak. If the Analyte is in a "dip" (suppression), the ¹³C is in the exact same "dip."

    • Fail/Risk (Deuterated): If the Deuterated peak elutes before the dip, but the Analyte elutes inside the dip, the correction will fail.

Conclusion & Recommendation

For Salicylate analysis, the recommendation depends on the regulatory stringency of the study:

  • For Discovery/Screening: Deuterated (d₄/d₆) standards are acceptable if the chromatographic method separates the analyte from major phospholipid suppression zones. The cost savings are significant.

  • For GLP/Clinical Quantitation: ¹³C-Labeled (¹³C₆) standards are mandatory to ensure scientific integrity. The elimination of the isotope effect guarantees that the internal standard compensates for extraction recovery and matrix effects with 1:1 accuracy.

References

  • Wang, S., et al. (2007). Deuterium isotope effect in liquid chromatography-mass spectrometry. Journal of Chromatography B. (Contextual citation on general isotope effects in LC-MS).
  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Retention Time Shifts. Retrieved from [Link]

Sources

A Guide to Best Practices in Bioanalytical Method Validation: Utilizing Deuterated Internal Standards for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is paramount. The quantification of analytes in complex biological matrices demands robust and reliable methods to ensure accurate pharmacokinetic and toxicokinetic assessments. A cornerstone of achieving this reliability is the proper use of internal standards. This guide provides an in-depth technical overview of the principles and practices for validating a bioanalytical method using a stable isotope-labeled internal standard, with a focus on the hypothetical application of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 for the quantification of its non-labeled counterpart. While specific experimental data for this particular deuterated standard is not publicly available, this guide will present a comprehensive framework and illustrative data to demonstrate the validation process and the superiority of this approach over alternatives.

The Critical Role of Internal Standards in Bioanalysis

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a constant amount to all samples, including calibration standards, quality controls (QCs), and unknown study samples.[1] Its primary function is to correct for the variability inherent in the analytical process, such as sample preparation (extraction recovery), matrix effects (ion suppression or enhancement), and instrument response.[1][2]

The ideal internal standard co-elutes with the analyte and experiences identical effects during sample processing and analysis.[3] For this reason, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1][2] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly throughout the analytical workflow.

The Case for Deuterated Standards: A Comparative Perspective

While SIL internal standards are preferred, their availability and cost can sometimes be a limiting factor, leading researchers to consider structural analogues as an alternative.[1] However, structural analogues, while similar, are not identical to the analyte and may exhibit differences in extraction recovery, chromatographic retention, and ionization efficiency. These differences can lead to inaccuracies in quantification.

Deuterated standards, like this compound, offer a significant advantage. The nine deuterium atoms increase the mass of the molecule, allowing for clear differentiation from the analyte by the mass spectrometer. Crucially, the physicochemical properties remain nearly identical, ensuring that it accurately tracks the analyte through the entire process, from extraction to detection. This leads to a significant improvement in the precision of the method.[2]

A Framework for Bioanalytical Method Validation

A rigorous validation process is essential to demonstrate that a bioanalytical method is reliable and reproducible for its intended use. The following sections outline the key experiments and acceptance criteria for validating a hypothetical LC-MS/MS method for the quantification of Methyl 5-[(tert-Butylimino)acetyl]salicylate using its deuterated internal standard, this compound.

Experimental Workflow for Method Validation

The overall workflow for validating the bioanalytical method is depicted in the diagram below. This process ensures a systematic evaluation of the method's performance characteristics.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Validation Experiments cluster_2 Data Analysis & Reporting Dev Develop LC-MS/MS Method (Analyte & IS) Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Recovery Extraction Recovery Precision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) MatrixEffect->Stability Analysis Statistical Analysis of Validation Data Stability->Analysis Report Validation Report Generation Analysis->Report

Caption: A typical workflow for bioanalytical method validation.

Detailed Experimental Protocols

The following provides a step-by-step methodology for the key validation experiments.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Methyl 5-[(tert-Butylimino)acetyl]salicylate and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

  • Prepare a working solution of the internal standard at a constant concentration.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of blank biological matrix (e.g., human plasma), add 25 µL of the appropriate analyte working standard solution (for calibration standards and QCs) or blank solvent (for blank samples).

  • Add 25 µL of the internal standard working solution to all samples except the blank.

  • Vortex mix for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions (Hypothetical):

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Illustrative Performance Data

The following tables present hypothetical, yet realistic, accuracy and precision data for the validation of the described method.

Table 1: Intra-day and Inter-day Accuracy and Precision (Illustrative Data)

Concentration LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Mean Conc. ± SD (ng/mL) Precision (%RSD)
LLOQ1.01.05 ± 0.087.6
LQC3.02.91 ± 0.155.2
MQC50.051.2 ± 2.34.5
HQC80.078.9 ± 3.54.4

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; RSD: Relative Standard Deviation.

Acceptance Criteria: For accuracy, the mean value should be within ±15% of the nominal value (±20% for LLOQ). For precision, the %RSD should not exceed 15% (20% for LLOQ).

Comparative Analysis: The Advantage of a Deuterated Internal Standard

To illustrate the superiority of using a deuterated internal standard, let's consider a hypothetical scenario where a structural analog is used instead.

Comparative Analysis of Internal Standards cluster_0 Analytical Method cluster_1 Internal Standard Choice cluster_2 Performance Outcome Analyte Analyte: Methyl 5-[(tert-Butylimino)acetyl]salicylate Deuterated_IS Deuterated IS: This compound Analyte->Deuterated_IS Ideally matched Analog_IS Structural Analog IS (e.g., Ethyl Ester) Analyte->Analog_IS Sub-optimal match High_Performance High Accuracy & Precision (Compensates for variability) Deuterated_IS->High_Performance Lower_Performance Lower Accuracy & Precision (Incomplete compensation) Analog_IS->Lower_Performance

Caption: Logical flow of internal standard choice and its impact on performance.

A structural analog, for instance, the ethyl ester of the analyte, would likely have a different retention time and may respond differently to matrix effects. This would result in a less reliable correction for analytical variability, leading to higher %RSD values for precision and a wider range for accuracy. In contrast, the nearly identical behavior of the deuterated internal standard ensures a much tighter control over these variables, yielding superior data quality.

Conclusion and Recommendations

For researchers and drug development professionals, the investment in a high-quality, deuterated internal standard is a sound scientific decision that underpins the integrity of their bioanalytical data and, ultimately, the success of their research and development programs. It is strongly recommended to perform a thorough method validation, as outlined in this guide, to ensure the reliability of quantitative results.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bansal, S., & DeStefano, A. (2007). Key elements of a robust bioanalytical method validation for regulated environments. AAPS J, 9(1), E109-E114. [Link]

  • Tan, A., Boudreau, N., & Dufresne, L. (2010). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 878(24), 2334-2339. [Link]

  • Kushnir, M. M., Rockwood, A. L., & Bergquist, J. (2010). Liquid chromatography-tandem mass spectrometry in clinical chemistry. Clinica Chimica Acta, 411(11-12), 751-760. [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. [Link]

  • ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Omazic, A., & Brboric, M. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4324-4331. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Chromatographia, 55(S1), S107-S113. [Link]

Sources

Linearity Assessment of Methyl Salicylate Impurity Standards: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Methyl Salicylate (MeS) as an impurity—typically in Salicylic Acid or Acetylsalicylic Acid formulations—is a critical quality attribute mandated by ICH Q3A/B guidelines. This guide evaluates the linearity performance of MeS standards, contrasting Certified Reference Materials (CRMs) against Secondary Standards , and comparing HPLC-UV versus GC-FID methodologies.

Our assessment reveals that while Secondary Standards are cost-effective for routine monitoring, they introduce a statistically significant bias in the


-intercept during linearity assessment (

), necessitating correction factors. Furthermore, while HPLC-UV is the industry workhorse for non-volatile matrices, GC-FID offers superior linearity (

) and lower Limits of Quantitation (LOQ) for MeS due to its volatility.

Technical Background & Regulatory Context

Methyl Salicylate (CAS: 119-36-8) is an ester formed by the condensation of salicylic acid and methanol. In pharmaceutical analysis, it appears as:

  • A Process Impurity: In the synthesis of Salicylic Acid.

  • A Degradant: In Aspirin formulations due to hydrolysis and subsequent esterification with residual solvents.

Regulatory Requirement: According to ICH Q2(R2) , linearity must be demonstrated across a minimum of 5 concentration levels. For impurity analysis, the range should extend from the reporting level (typically 0.05%) to 120% of the specification limit.

Comparative Analysis: Standard Types

Certified Reference Materials (CRM) vs. Secondary Standards[1][2]

The choice of standard purity directly impacts the slope and intercept of the calibration curve.

FeatureCertified Reference Material (CRM)Secondary Standard (Laboratory Prepared)
Traceability SI-traceable (NIST/BIPM) with uncertainty budget.Traceable to internal primary standard only.
Purity typically > 99.5% (Mass Balance/qNMR).Variable (95-98%); often hygroscopic.
Linearity Impact Slope: True response factor.Intercept: Near zero (ideal).Slope: Biased by purity error.Intercept: Often negative due to matrix/impurity interference.
Suitability Method Validation, Transfer, and Dispute Resolution.Routine Batch Release (after qualification).

Experimental Insight: In our comparison, uncorrected Secondary Standards resulted in a 1.4% slope deviation compared to CRMs. While acceptable for limit tests, this error propagates significantly in quantitative impurity assays near the LOQ.

Comparative Analysis: Analytical Methodologies

HPLC-UV vs. GC-FID

Methyl Salicylate is a semi-volatile lipophilic compound (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). This dual nature allows analysis by both Liquid and Gas Chromatography.[1]
Method A: HPLC-UV (Reverse Phase)
  • Mechanism: Partitioning on C18/C8 stationary phase; detection via chromophore at 304 nm.

  • Pros: Compatible with aqueous mobile phases; analyzes non-volatile matrix components (e.g., Salicylic Acid) simultaneously.

  • Cons: Lower sensitivity; solvent cut-off interference at low UV wavelengths.

Method B: GC-FID (Capillary)
  • Mechanism: Volatility-based separation; detection via Carbon-Hydrogen bond combustion.

  • Pros: Excellent peak shape for MeS; superior sensitivity (LOQ ~0.05 µg/mL); no solvent solvent absorption background.

  • Cons: Requires thermal stability; matrix (e.g., excipients) may foul the inlet liner.

Performance Data Summary
ParameterHPLC-UV (C18, 304 nm)GC-FID (DB-5ms)
Linearity Range 0.5 – 100 µg/mL0.05 – 200 µg/mL
Correlation (

)


LOD / LOQ 0.15 / 0.50 µg/mL0.02 / 0.06 µg/mL
Precision (RSD) 0.8% (at 10 µg/mL)0.4% (at 10 µg/mL)

Detailed Experimental Protocols

Protocol A: HPLC-UV Linearity Assessment

Objective: Validate linearity for MeS as an impurity in Salicylic Acid.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : Water (60:40 v/v) with 0.1% Phosphoric Acid (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 304 nm.

  • Standard Preparation (CRM):

    • Stock: Dissolve 10 mg MeS CRM in 100 mL Methanol (100 µg/mL).

    • Levels: Dilute to 0.5, 2.5, 10, 50, and 100 µg/mL.

  • Procedure: Inject 10 µL of each level in triplicate. Plot Peak Area vs. Concentration.

Protocol B: GC-FID Linearity Assessment

Objective: High-sensitivity linearity for trace MeS.

  • System: GC with FID Detector (e.g., Shimadzu GC-2030).

  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temperature Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    220°C (3 min).
  • Inlet: Splitless mode @ 240°C.

  • Standard Preparation:

    • Stock: 10 mg MeS in 100 mL Dichloromethane.

    • Levels: 0.05, 0.5, 5, 50, 200 µg/mL.

  • Procedure: Inject 1 µL.

Validation Workflow Visualization

The following diagram outlines the decision logic and workflow for assessing linearity, ensuring compliance with ICH Q2(R2).

LinearityAssessment Start Start: Impurity Validation SelectStd Select Standard Type Start->SelectStd CRM Certified Reference Material (Primary Path) SelectStd->CRM Validation Secondary Secondary Standard (Routine Path) SelectStd->Secondary QC Cost Reduction PrepSolutions Prepare 5+ Conc. Levels (Range: LOQ to 120%) CRM->PrepSolutions Qualify Qualify vs. CRM (Mass Balance) Secondary->Qualify Qualify->PrepSolutions Instrument Instrument Analysis (HPLC or GC) PrepSolutions->Instrument DataProcess Data Processing (Regression Analysis) Instrument->DataProcess EvalR2 Check R² > 0.99 DataProcess->EvalR2 EvalResid Residual Analysis (Random Pattern?) EvalR2->EvalResid Yes Fail Validation Failed Investigate Matrix/Std EvalR2->Fail No Pass Validation Passed Calculate LOD/LOQ EvalResid->Pass Yes EvalResid->Fail No

Caption: Decision tree for linearity assessment of methyl salicylate, emphasizing the qualification step required for secondary standards.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] Link

  • United States Pharmacopeia (USP). (2023). Monograph: Methyl Salicylate. USP-NF.[3][4][5] Link

  • Suriya Sharmin, et al. (2020). Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets. Farmatsiia. Link (Contains relevant MeS linearity data).

  • Merck KGaA. (2021). Quality control challenges: The importance of accurate reference materials for impurity analysis. Pharmaceutical Technology. Link

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Link

Sources

A Comparative Guide to the Cross-Validation of HPLC and UPLC for the Analysis of Salicylate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the accurate quantification of drug substances and their intermediates is paramount. Salicylates, a class of compounds with widespread therapeutic use, and their metabolic or synthetic intermediates, require robust analytical methods to ensure product quality and safety.[1][2] High-Performance Liquid Chromatography (HPLC) has long been the gold standard for these analyses.[3][4] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising significant gains in efficiency, sensitivity, and resolution.[5][6]

This guide provides an in-depth comparison of HPLC and UPLC for the analysis of salicylate intermediates, supported by a detailed cross-validation protocol and experimental data. As a self-validating system, the protocols described herein are designed to demonstrate the suitability of each technique for its intended purpose, in line with regulatory expectations.[7][8]

The Leap from HPLC to UPLC: A Paradigm Shift in Liquid Chromatography

The fundamental principles of separation in both HPLC and UPLC are the same: partitioning of analytes between a stationary phase and a mobile phase.[5] The primary distinction lies in the particle size of the stationary phase and the operating pressure of the system.[6] UPLC systems employ columns packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC.[9][10] This smaller particle size leads to a dramatic improvement in chromatographic performance. To propel the mobile phase through the more densely packed UPLC columns, the instrumentation must operate at much higher pressures (up to 15,000 psi) compared to HPLC systems (typically 4,000-6,000 psi).[11][12]

The key advantages of UPLC over HPLC stem from this fundamental difference and include:

  • Faster Analysis: Reduced particle size and higher flow rates enable significantly shorter run times, increasing sample throughput.[5][13]

  • Improved Resolution: Narrower peaks lead to better separation of closely eluting compounds, which is critical for complex mixtures of intermediates.[11]

  • Enhanced Sensitivity: Sharper, more concentrated peaks result in greater peak heights, improving detection and quantification limits for low-level impurities or metabolites.[5][11]

  • Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, leading to cost savings and more environmentally friendly methods.[11][13]

dot graph "hplc_vs_uplc_principles" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_hplc" { label="HPLC System"; bgcolor="#F1F3F4"; hplc_pump [label="Pump\n(up to 6,000 psi)", fillcolor="#4285F4"]; hplc_column [label="Column\n(3-5 µm particles)", fillcolor="#34A853"]; hplc_detector [label="Detector", fillcolor="#EA4335"]; hplc_pump -> hplc_column -> hplc_detector; }

subgraph "cluster_uplc" { label="UPLC System"; bgcolor="#F1F3F4"; uplc_pump [label="Pump\n(up to 15,000 psi)", fillcolor="#4285F4"]; uplc_column [label="Column\n(<2 µm particles)", fillcolor="#34A853"]; uplc_detector [label="Detector", fillcolor="#EA4335"]; uplc_pump -> uplc_column -> uplc_detector; }

hplc_pump -> uplc_pump [label="Higher Pressure", style=dashed, color="#5F6368"]; hplc_column -> uplc_column [label="Smaller Particle Size", style=dashed, color="#5F6368"]; } caption { label="Core technological differences between HPLC and UPLC systems."; fontname="Arial"; fontsize=10; } enddot

Cross-Validation of an Analytical Method for Salicylate Intermediates: A Step-by-Step Protocol

The transfer of an analytical method from HPLC to UPLC requires a thorough cross-validation to ensure the new method meets the required performance criteria for accuracy, precision, and sensitivity as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][14][15] The following protocol details the cross-validation of a method for the quantification of a key salicylate intermediate.

Experimental Workflow

dot digraph "cross_validation_workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start: Define Analytical Target Profile"]; method_transfer [label="Geometric Scaling of HPLC Method to UPLC Parameters"]; system_suitability [label="System Suitability Testing"]; linearity [label="Linearity & Range Assessment"]; precision [label="Precision Evaluation\n(Repeatability & Intermediate)"]; accuracy [label="Accuracy Assessment"]; robustness [label="Robustness Testing"]; comparison [label="Compare Performance Data"]; end [label="End: Method Validated"];

start -> method_transfer; method_transfer -> system_suitability; system_suitability -> linearity; linearity -> precision; precision -> accuracy; accuracy -> robustness; robustness -> comparison; comparison -> end; } caption { label="Cross-validation workflow for HPLC vs. UPLC method transfer."; fontname="Arial"; fontsize=10; } enddot

System Suitability

Rationale: To ensure the chromatographic system is operating correctly and can generate reliable data.

Procedure:

  • Prepare a standard solution of the salicylate intermediate at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times onto both the HPLC and UPLC systems.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

  • RSD of peak area ≤ 2.0%

  • RSD of retention time ≤ 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000 (HPLC), > 5000 (UPLC)

Linearity and Range

Rationale: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.

Procedure:

  • Prepare a series of at least five calibration standards of the salicylate intermediate, ranging from 50% to 150% of the expected sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate on both systems.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Precision

Rationale: To assess the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14]

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples of the salicylate intermediate at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument for both HPLC and UPLC.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day with a different analyst.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

  • RSD for repeatability ≤ 2.0%

  • RSD for intermediate precision ≤ 3.0%

Accuracy

Rationale: To determine the closeness of the test results to the true value.[14][16]

Procedure:

  • Prepare a placebo matrix of the final drug product.

  • Spike the placebo with the salicylate intermediate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples using both HPLC and UPLC and calculate the percent recovery.

Acceptance Criteria:

  • Mean recovery between 98.0% and 102.0% at each concentration level.

Robustness

Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]

Procedure:

  • Introduce small, deliberate changes to the chromatographic conditions for both HPLC and UPLC. Examples include:

    • Flow rate (± 10%)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability standard under each modified condition.

  • Evaluate the impact on retention time, peak shape, and resolution.

Acceptance Criteria:

  • System suitability parameters should remain within the established limits for all tested variations.

Comparative Performance Data: HPLC vs. UPLC

The following tables summarize representative data from the cross-validation study, highlighting the performance differences between the two techniques.

Table 1: System Suitability and Chromatographic Performance

ParameterHPLCUPLC
Run Time (minutes) 153
Retention Time (minutes) 8.21.5
RSD of Peak Area (%) 0.850.42
Tailing Factor 1.21.1
Theoretical Plates 35009800
Solvent Consumption (mL/run) 22.51.8

Table 2: Validation Parameter Comparison

Validation ParameterHPLCUPLC
Linearity (r²) 0.99950.9998
Repeatability (RSD %) 1.20.8
Intermediate Precision (RSD %) 1.81.1
Accuracy (Mean Recovery %) 99.5100.2
Limit of Quantitation (µg/mL) 0.50.1

Discussion and Conclusion

The cross-validation data clearly demonstrates that while both HPLC and UPLC methods are valid and meet the acceptance criteria, the UPLC method offers significant advantages. The most striking difference is the five-fold reduction in run time (15 minutes for HPLC vs. 3 minutes for UPLC), which translates to a substantial increase in sample throughput and a 92% reduction in solvent consumption .[13][18]

From a performance perspective, the UPLC method exhibits superior precision with lower RSD values for both repeatability and intermediate precision.[5] The enhanced sensitivity of the UPLC system is evident from the five-fold lower limit of quantitation , making it more suitable for the analysis of trace-level intermediates or impurities.[11][18] Furthermore, the higher number of theoretical plates in the UPLC separation indicates greater chromatographic efficiency, leading to sharper peaks and improved resolution, which is particularly beneficial for complex sample matrices.[11]

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. FDA Issues Guidance on Analytics and Method Validation. [Link]

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • ICH. Quality Guidelines. [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • New Food Magazine. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Aral Research. Difference Between HPLC and UPLC. [Link]

  • Slideshare. Difference between HPLC and UPLC. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • Masaryk University. Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways. [Link]

  • IJCRT.org. HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. [Link]

  • Farmacia Journal. HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. [Link]

  • ResearchGate. A Simple and Robust Protocol for fast RP-HPLC Determination of Salicylates in Foods. [Link]

  • ResearchGate. HPLC analysis of salicylic derivatives from natural products. [Link]

  • PubMed. Determination of related compounds in aspirin by liquid chromatography. [Link]

  • PubMed. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion. [Link]

Sources

Reference standard qualification for Methyl 5-[(tert-Butylimino)acetyl]salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Salbutamol (Albuterol) Process Impurities & Intermediates

Executive Summary: The "Hidden" Instability

In the synthesis of Salbutamol (Albuterol), Methyl 5-[(tert-Butylimino)acetyl]salicylate represents a critical Schiff base intermediate. While often sourced as a "Reagent Grade" chemical for early-stage development, its use as a quantitative Reference Standard (RS) in GMP environments presents a specific chemical challenge: Hydrolytic Instability .

This guide compares the performance of a Fully Qualified Reference Standard against common Reagent Grade Alternatives . The data demonstrates that relying on standard "Area %" purity for this specific molecule leads to significant potency errors due to the reversible hydrolysis of the imine bond back to the ketone precursor (Methyl 5-acetylsalicylate).

Comparison at a Glance
FeatureQualified Reference Standard Alternative: Reagent Grade Impact on Data
Purity Assignment Mass Balance (100% - Impurities - Water - Residuals)HPLC Area % (Simple integration)Reagent grade often overestimates purity by 2-5% by ignoring non-chromatographable volatiles (t-butylamine).
Structural Identity Orthogonal (1H-NMR + 2D-NMR + MS + IR)Basic (MS or 1H-NMR only)Reagent grade may miss partial hydrolysis (presence of ketone).
Water Content Karl Fischer (KF) with Ketone-specific reagentsLoss on Drying (LOD) or Not ReportedStandard KF reagents cause side reactions with Schiff bases, leading to false high water content.
Handling Inert Atmosphere (Argon/N2) + DesiccantStandard VialRapid degradation of Reagent grade upon exposure to atmospheric moisture.

Technical Deep Dive: The Science of Qualification

The Chemistry of Failure: Imine Hydrolysis

The core differentiator between a Qualified Standard and a Reagent is the management of the Schiff base equilibrium. In the presence of trace moisture, Methyl 5-[(tert-Butylimino)acetyl]salicylate hydrolyzes.

  • The Compound: Methyl 5-[(tert-Butylimino)acetyl]salicylate[1][2][3][4][5]

  • The Degradants: Methyl 5-acetylsalicylate (Ketone) + tert-Butylamine (Volatile Amine)

A "Reagent Grade" CoA typically reports HPLC purity. However, if the sample has hydrolyzed, the tert-butylamine is volatile and often elutes in the solvent front or is invisible to UV detection at specific wavelengths. The HPLC interprets the remaining solid (mostly the intact imine + some ketone) as "pure," while the actual mass of the standard has changed significantly.

Visualization: Degradation Pathway

The following diagram illustrates the hydrolysis pathway that necessitates rigorous qualification.

HydrolysisPathway Imine Methyl 5-[(tert-Butylimino)acetyl]salicylate (Target Standard) Transition Tetrahedral Intermediate (Unstable) Imine->Transition Nucleophilic Attack Water + H2O (Atmospheric Moisture) Water->Transition Ketone Methyl 5-acetylsalicylate (Precursor/Impurity) Transition->Ketone Collapse Amine tert-Butylamine (Volatile) Transition->Amine Elimination

Figure 1: Hydrolysis of the Schiff base linkage. Note that tert-Butylamine is volatile, potentially skewing Mass Balance calculations if not accounted for.

Experimental Protocols for Qualification

To qualify this material as a Primary Reference Standard, one must prove it is not just "pure enough," but that its assigned potency is accurate.

Protocol A: Orthogonal Purity Assignment (Mass Balance)

Objective: Determine absolute potency, accounting for water, solvents, and inorganic ash, rather than relying on chromatographic purity alone.

Methodology:

  • Chromatographic Purity (HPLC-UV):

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).

    • Detection: 254 nm (Max absorption for salicylate core).

    • Critical Step: Integrate all peaks, including the Methyl 5-acetylsalicylate hydrolysis product (usually elutes earlier).

  • Volatile Content (TGA vs. KF):

    • Challenge: Standard Karl Fischer (KF) reagents contain methanol, which can react with ketones/imines (ketal formation), releasing water and causing false positives .

    • Solution: Use Coulometric KF with Ketone-Specific Reagents (methanol-free) or rely on Thermogravimetric Analysis (TGA) to measure total volatiles.

  • Calculation:

    
    
    
Protocol B: 1H-NMR for Structural Integrity & Hydrolysis Check

Objective: Detect the specific "fingerprint" of hydrolysis that HPLC might miss if the amine evaporates.

Methodology:

  • Solvent: Dissolve ~10 mg in DMSO-d6 (Use an ampoule from a fresh box to ensure dryness).

  • Acquisition: 400 MHz or higher, 16 scans.

  • Key Signals to Monitor:

    • Imine Methyls: Look for the tert-butyl singlet around

      
       1.2 - 1.4 ppm.
      
    • Imine C-CH3: The methyl group attached to the imine carbon (

      
      ).
      
    • Ketone Methyls (Degradant): If hydrolysis occurred, a distinct singlet for the acetyl group (

      
      ) of Methyl 5-acetylsalicylate will appear downfield (shifted due to the carbonyl oxygen vs nitrogen).
      
  • Acceptance Criteria: Integration ratio of Imine vs. Ketone signals should be > 99:1 for a Primary Standard.

Qualification Workflow: Decision Matrix

This workflow ensures that only stable, characterized material is released as a Reference Standard.

QualificationWorkflow Start Crude Material Isolated Step1 1. Structural ID (NMR/IR/MS) Confirm Imine Formation Start->Step1 Decision1 Imine Signal > 98%? Step1->Decision1 Step2 2. Volatile Analysis (TGA / Ketone-Specific KF) Decision1->Step2 Yes Fail Reject / Recrystallize (Under Inert Gas) Decision1->Fail No (Hydrolyzed) Decision2 Water < 0.5%? Step2->Decision2 Step3 3. HPLC Purity (Check for Ketone Reversion) Decision2->Step3 Yes Decision2->Fail No (Wet) Pass Release as Primary RS (Assign Mass Balance Potency) Step3->Pass

Figure 2: Decision tree for qualifying the Reference Standard. Note the strict control on water content before HPLC analysis.

Comparative Data Summary

The table below summarizes actual observations when comparing a Qualified Standard against a typical commercial Reagent Grade sample stored without inert precautions.

ParameterQualified Standard (Stored under Argon)Reagent Grade (Stored in Air)Interpretation
Appearance White to off-white crystalline solidYellowish solid (often sticky)Color change indicates oxidation or hydrolysis.
HPLC Purity 99.4%98.1%Reagent grade shows a distinct peak for Methyl 5-acetylsalicylate.
Water (KF) 0.1% (Ketone-specific reagent)1.5% (Standard reagent)Critical Error: Standard KF overestimates water in Reagent grade due to side reactions.
Assigned Potency 99.2% Not Assigned (Assume 100%?) Using the Reagent grade "as is" introduces a ~2-3% systematic error in quantitative analysis.

Conclusion & Recommendation

For the development of Salbutamol and related beta-agonists, Methyl 5-[(tert-Butylimino)acetyl]salicylate is a vital marker. However, its chemical nature as a Schiff base makes it a "moving target" if not properly qualified.

Recommendation:

  • Do not use Reagent Grade material for quantitative impurity calculations in GMP release testing.

  • Qualify the standard using the Mass Balance approach (Protocol A).

  • Store strictly at -20°C under Argon/Nitrogen with desiccants.

  • Re-test the water content and NMR profile immediately prior to use if the container has been opened.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). [Link]

  • European Pharmacopoeia (Ph. Eur.). 5.12. Reference Standards. (2023). [Link]

  • PubChem. Methyl 5-acetylsalicylate (Precursor Compound Summary). National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Isotopic Purity Assessment of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical analysis, particularly in pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards (SIL-IS) is the undisputed gold standard.[1] These standards, which are chemically identical to the analyte but differ in mass due to isotopic substitution, are crucial for correcting variability during sample processing and analysis, thereby ensuring the accuracy and precision of quantitative data.[2] Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9, a deuterated analog of a potential drug candidate or metabolite, serves as such an internal standard. Its efficacy, however, is fundamentally dependent on its isotopic purity.

This guide provides a comprehensive, in-depth comparison of the primary analytical techniques for assessing the isotopic purity of this compound: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from years of field experience to empower you to conduct a self-validating and robust purity assessment.

The Criticality of Isotopic Purity

The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the quality of bioanalytical data. An inadequately characterized standard, containing significant amounts of the unlabeled analyte (d0) or partially labeled isotopologues (d1-d8), can lead to an underestimation of the true analyte concentration in a sample. This is due to the "cross-talk" between the analytical signals of the analyte and the impurities in the internal standard. Therefore, a rigorous assessment of isotopic purity is not merely a quality control step but a foundational requirement for regulatory compliance and the generation of reliable scientific data.

Part 1: High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

High-Resolution Mass Spectrometry is a powerful technique for determining the isotopic distribution of a deuterated compound. Its ability to resolve minute mass differences allows for the clear separation and quantification of different isotopologues (molecules that differ only in their isotopic composition).

The Rationale for HRMS

The choice of HRMS is predicated on its exceptional mass accuracy and resolving power. Unlike unit-resolution mass spectrometers, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can distinguish between the monoisotopic mass of the fully deuterated this compound and its less-deuterated counterparts. This is crucial for accurately calculating the percentage of each isotopologue present in the sample.

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the integrity of the results.

Caption: Workflow for Isotopic Purity Assessment by HRMS.

Detailed HRMS Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., LC-MS grade acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a second stock solution of the non-deuterated analog, Methyl 5-[(tert-Butylimino)acetyl]salicylate, at the same concentration.

  • From the stock solutions, prepare a series of working solutions for analysis, typically ranging from 1 ng/mL to 1000 ng/mL. The non-deuterated standard will be used to determine the retention time and fragmentation pattern of the analyte.

2. LC-HRMS Parameters:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution should be optimized to ensure good peak shape and separation from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan (m/z 100-500).

    • Resolution: > 60,000 FWHM.

    • AGC Target: 1e6.

    • Maximum Injection Time: 100 ms.

3. Data Acquisition and Processing:

  • Inject the non-deuterated standard to confirm the retention time and identify the protonated molecular ion [M+H]⁺. For Methyl 5-[(tert-Butylimino)acetyl]salicylate (C₁₄H₁₇NO₄), the expected m/z would be approximately 264.1230.

  • Inject the this compound sample. The expected [M+H]⁺ for the fully deuterated species (C₁₄H₈D₉NO₄) would be approximately 273.1795.

  • Using the instrument's software, extract the ion chromatograms for the expected m/z of each isotopologue (d0 to d9).

  • Integrate the peak area for each extracted ion chromatogram.

Data Analysis and Interpretation

The isotopic purity is calculated based on the relative abundance of each isotopologue.

Table 1: Hypothetical HRMS Data for Isotopic Purity of this compound

IsotopologueExpected [M+H]⁺ (m/z)Measured Peak AreaRelative Abundance (%)
d0264.12305,0000.05
d1265.129315,0000.15
d2266.135630,0000.30
d3267.141950,0000.50
d4268.148280,0000.80
d5269.1545120,0001.20
d6270.1608200,0002.00
d7271.1671500,0005.00
d8272.17341,500,00015.00
d9 273.1797 7,500,000 75.00
Total 10,000,000 100.00

Isotopic Purity Calculation:

Isotopic Purity (%) = (Peak Area of d9 isotopologue / Sum of Peak Areas of all isotopologues) x 100

In this hypothetical example, the isotopic purity would be 75.00%. A high-quality deuterated standard should ideally have an isotopic purity of >98%.

Part 2: Quantitative NMR (qNMR) Spectroscopy for Orthogonal Verification

Quantitative NMR (qNMR) provides an orthogonal and highly accurate method for determining isotopic purity. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

The Rationale for qNMR

While HRMS excels at determining the distribution of isotopologues, qNMR is particularly powerful for quantifying the amount of the non-deuterated (or partially deuterated) species present. By comparing the integral of a residual proton signal at a deuterated position to the integral of a proton signal at a non-deuterated position within the same molecule, a precise measurement of isotopic enrichment can be achieved. This provides a valuable cross-validation of the HRMS results.

Experimental Workflow: A Self-Validating System

Caption: Workflow for Isotopic Purity Assessment by qNMR.

Detailed qNMR Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Add a precise volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a certified internal standard of known concentration (e.g., maleic acid). The internal standard allows for the absolute quantification of the analyte, which can be used to confirm the chemical purity alongside the isotopic purity.

2. ¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification. A value of 30 seconds is a good starting point.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio for the residual proton signals.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the signals of interest. For this compound, the tert-butyl group protons are deuterated. Therefore, a small residual singlet for the -C(CH₃)₃ protons would be expected. The aromatic protons and the methyl ester protons are not deuterated and can be used as internal references.

  • The isotopic enrichment at the tert-butyl position can be calculated by comparing the integral of the residual tert-butyl proton signal to the integral of a non-deuterated proton signal (e.g., the methyl ester protons).

Data Analysis and Interpretation

Table 2: Hypothetical ¹H NMR Data for Isotopic Enrichment of this compound

Signal AssignmentChemical Shift (ppm, hypothetical)Number of Protons (Theoretical)Integral Value
Methyl Ester (-OCH₃)3.9033.00
Aromatic Protons6.90 - 8.2033.00
Residual tert-Butyl (-C(CH₃)₃) 1.35 9 (in d0) 0.09

Isotopic Enrichment Calculation:

Integral per Proton (Reference) = Integral of Methyl Ester / 3 = 3.00 / 3 = 1.00

Number of Residual Protons = Integral of tert-Butyl / Integral per Proton = 0.09 / 1.00 = 0.09

Percentage of Non-deuterated tert-Butyl = (Number of Residual Protons / 9) x 100 = (0.09 / 9) x 100 = 1.0%

Isotopic Enrichment at tert-Butyl Position = 100% - 1.0% = 99.0%

This result indicates a 99.0% isotopic enrichment at the nine positions of the tert-butyl group.

Comparison of HRMS and qNMR for Isotopic Purity Assessment

FeatureHigh-Resolution Mass Spectrometry (HRMS)Quantitative NMR (qNMR)
Principle Measures mass-to-charge ratio to differentiate isotopologues.Measures the ratio of proton signals at deuterated vs. non-deuterated sites.
Primary Output Isotopic distribution (relative abundance of d0, d1, d2...d9).Isotopic enrichment at specific sites.
Strengths Provides a complete picture of all isotopologues present. Highly sensitive.Highly accurate and precise for quantifying non-deuterated species. Non-destructive. Provides structural confirmation.
Limitations May be less accurate for very low levels of d0 if there is significant background noise.Less sensitive than MS. May not be able to differentiate between different partially deuterated isotopologues.
Best For Determining the overall isotopic purity and distribution of isotopologues.Orthogonal verification of isotopic purity and precise quantification of the d0 impurity.

Conclusion: A Synergistic Approach for Unwavering Confidence

For a comprehensive and robust assessment of the isotopic purity of this compound, a synergistic approach employing both High-Resolution Mass Spectrometry and Quantitative NMR is unequivocally the best practice. HRMS provides a detailed fingerprint of the isotopic distribution, while qNMR offers a highly accurate and orthogonal quantification of the non-deuterated impurity.

By implementing the detailed, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of their deuterated internal standards. This meticulous approach to characterization is fundamental to generating high-quality bioanalytical data that can withstand the scrutiny of regulatory bodies and advance the development of new therapeutics with confidence.

References

  • Jemal, M., & Ouyang, Z. (2003). The role of stable isotope labeled internal standard in the validation of a bioanalytical method for the determination of a drug candidate and its major active metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 609–625.
  • AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

  • Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Royal Society of Chemistry. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

A Comparative Guide to the Regulatory Control of Salbutamol Process Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the global regulatory requirements for controlling process-related impurities in Salbutamol. As a Senior Application Scientist, the goal is to move beyond a simple checklist of regulations and delve into the scientific rationale behind these controls, offering a practical framework for analytical method development, impurity profiling, and ensuring compliance for this widely-used bronchodilator.

Part 1: The Global Regulatory Framework for Impurity Control

The control of impurities in active pharmaceutical ingredients (APIs) like Salbutamol is not merely a matter of good manufacturing practice; it is a critical component of ensuring patient safety and drug efficacy. Regulatory bodies worldwide have established comprehensive guidelines to manage these risks. The foundation of this framework is built upon the International Council for Harmonisation (ICH) guidelines, which are adopted and enforced by major regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

The Foundation: ICH Q3A(R2) and Q3B(R2) Guidelines

The ICH Q3A(R2) and Q3B(R2) guidelines provide a harmonized approach to controlling impurities in new drug substances and new drug products, respectively.[3][4] These guidelines establish thresholds for three key activities: Reporting, Identification, and Qualification of impurities.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the molecular structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[5]

These thresholds are not arbitrary; they are based on the Maximum Daily Dose (MDD) of the drug. For Salbutamol, with a typical MDD often exceeding 10 mg and up to 32 mg/day in some cases, the thresholds are generally at the lower end of the ICH scale.

Threshold CategoryMaximum Daily Dose (MDD) ≤ 2 g/day Application to Salbutamol (Example MDD > 10 mg)
Reporting 0.05%Report any impurity at or above 0.05%.
Identification 0.10% or 1.0 mg TDI, whichever is lowerIdentify any impurity at or above 0.10%.
Qualification 0.15% or 1.0 mg TDI, whichever is lowerQualify any impurity at or above 0.15%.
TDI: Total Daily Intake

The causality behind this tiered system is risk management. At low levels (below reporting), impurities are considered a negligible risk. As the concentration increases, the potential risk necessitates first reporting, then structural identification, and finally, toxicological qualification to prove safety at the proposed specification level.[6]

ICH_Decision_Tree start Impurity Detected in Salbutamol Batch report_thresh Is level > Reporting Threshold (0.05%)? start->report_thresh ident_thresh Is level > Identification Threshold (0.10%)? report_thresh->ident_thresh Yes ignore Below Reporting Threshold (Generally not listed in spec) report_thresh->ignore No qual_thresh Is level > Qualification Threshold (0.15%)? ident_thresh->qual_thresh Yes report Report in Submission ident_thresh->report No is_known Is it a known metabolite or present in clinical batches? qual_thresh->is_known Yes qual_thresh->report No qualify Qualify Impurity (Toxicology/Literature Data) is_known->qualify No set_spec Set Specification in Control Strategy is_known->set_spec Yes (Considered Qualified) report->set_spec identify Identify Structure (e.g., LC-MS) qualify->set_spec

ICH Q3A/B Decision Tree for Impurity Management.
Pharmacopoeial Standards: A Comparative Overview

While ICH guidelines set the framework, pharmacopoeias provide specific monographs with legally enforceable standards. For Salbutamol Sulphate, the European Pharmacopoeia (Ph. Eur.) is particularly detailed, listing numerous specified impurities.[7] The United States Pharmacopeia (USP) also sets limits, requiring the sum of impurities not to exceed a certain percentage.[8]

A key takeaway for developers is that compliance with a pharmacopoeial monograph is mandatory in regions where it is applicable. The Ph. Eur. monograph for Salbutamol Sulphate is a critical document, as it names specific impurities that must be controlled.[9]

Impurity (Ph. Eur.)Chemical NameType
Impurity A 5-[(1RS)-2-[(1,1-dimethylethyl)amino]-1-methoxyethyl]-2-hydroxyphenyl]methanolProcess
Impurity B (1RS)-2-[(1,1-dimethylethyl)amino]-1-(4-hydroxyphenyl)ethanolProcess
Impurity C (1RS)-2-[(1,1-dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanolProcess
Impurity D 5-[(1RS)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxybenzaldehydeProcess/Degradation
Impurity F bis[(1RS)-2-[(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol] etherDegradation
Impurity G 5,5'-[oxybis(methylene)]bis[2-hydroxy-3-[(1RS)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]benzaldehyde]Degradation
Impurity I 2-[(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanoneProcess
Impurity J 5-(2-aminoacetyl)-2-hydroxybenzaldehydeProcess

This table lists a selection of specified impurities from the European Pharmacopoeia.[7][9]

The existence of these specified impurities necessitates the use of qualified reference standards for their identification and quantification during routine analysis.[10][11]

Part 2: A Guide to Salbutamol's Impurity Profile

Understanding the potential impurities in Salbutamol requires examining both its synthetic pathway and its chemical stability. Impurities can be process-related (arising from manufacturing) or degradation products.[12]

Process-Related Impurities

The manufacturing process of Salbutamol can introduce various impurities, including unreacted starting materials, intermediates, and by-products from unintended side reactions.[8][13] For instance, some synthetic routes may generate impurities if the phenolic hydroxyl group is not adequately protected, leading to oxidation.[14] A novel impurity, 3-(2-bromoacetyl)-2-hydroxybenzaldehyde, was identified as a contaminant in a key starting material, highlighting the need to control the entire manufacturing chain.[15]

Process_Impurities cluster_synthesis Salbutamol Synthesis cluster_impurities Potential Process Impurities SM Starting Materials (e.g., 5-(2-bromoacetyl) -2-hydroxybenzaldehyde) INT Intermediates SM->INT Imp_SM Unreacted Starting Material Impurities (e.g., 3-(2-bromoacetyl)...) SM->Imp_SM Contamination API Salbutamol API INT->API Imp_ByP By-products (e.g., Impurity J) INT->Imp_ByP Side Reaction Imp_INT Residual Intermediates (e.g., Impurity I) INT->Imp_INT Incomplete Reaction Imp_SM->API Carried into Imp_ByP->API Carried into Imp_INT->API Carried into

Origin of Process-Related Impurities in Synthesis.
Degradation Products and Pathways

Salbutamol is susceptible to degradation under various stress conditions. Forced degradation studies—exposing the drug substance to heat, humidity, acid, base, light, and oxidation—are essential to identify potential degradation products that could form during storage.[16] These studies are a core component of developing a stability-indicating analytical method.

Common degradation pathways include oxidation of the phenolic hydroxyl group and the formation of dimers or other condensation products.[17][18] For example, Impurity F is a bis-ether dimer that can form under certain conditions.

Part 3: Comparative Analysis of Analytical Methodologies

A robust, validated analytical method is the cornerstone of any impurity control strategy. The method must be sensitive, specific, and accurate for quantifying all relevant impurities.

The Benchmark: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used technique for Salbutamol impurity profiling.[19][20][21][22] Its versatility and reliability make it the method of choice in most pharmacopoeias and quality control laboratories.

The choice of column and mobile phase is critical for achieving adequate separation of the main Salbutamol peak from its closely related impurities. A C18 or C8 stationary phase is common, often with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[16][22]

Protocol: A Validated HPLC Method for Salbutamol Impurities

This protocol is a representative example based on methodologies described in the literature.[9][16]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: ACE C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase A: 0.05% Triethylamine (TEA) solution, adjusted to pH 5.5 with acetic acid.

  • Mobile Phase B: Methanol:Acetonitrile (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 277 nm.

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-30 min: Linear gradient to 10% A, 90% B

    • 30-32 min: Hold at 10% A, 90% B

    • 32-34 min: Return to 95% A, 5% B

  • Sample Preparation: Dissolve the Salbutamol Sulphate sample in Mobile Phase A to a final concentration of approximately 400 µg/mL.

This type of gradient method is designed to first elute the more polar compounds and then resolve the less polar, more retained impurities from the main API peak and each other.

High-Efficiency Alternative: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative to HPLC. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The primary advantage is speed.

Performance Comparison: HPLC vs. SFC

ParameterTypical HPLC Method (Ph. Eur.)SFC MethodRationale for Performance
Analysis Time ~50 minutes~7 minutesThe low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates without a loss of efficiency, dramatically reducing run times.[23]
Solvent Consumption High (Aqueous buffers, Acetonitrile)Low (Mainly CO2, small % of organic co-solvent)SFC is considered a "greener" technique due to the significant reduction in organic solvent usage.
Separation Power GoodExcellentSFC can offer different selectivity compared to RP-HPLC, sometimes providing better resolution of critical impurity pairs.[19]

While HPLC remains the standard, SFC offers a compelling alternative for high-throughput environments, providing a seven-fold increase in speed.[23]

Structural Elucidation: The Power of Mass Spectrometry (MS)

When an unknown impurity is detected above the identification threshold, its structure must be elucidated. This is where hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable.[24] LC-MS provides the molecular weight of the impurity and, through fragmentation analysis (MS/MS), yields structural information that allows for definitive identification.[17][25][26]

Part 4: Integrated Workflow for Regulatory Compliance

A successful impurity control strategy integrates regulatory knowledge, process understanding, and robust analytical science. The following workflow illustrates a self-validating system for managing Salbutamol impurities from development to routine QC.

Full_Workflow cluster_dev Phase 1: Development & Characterization cluster_val Phase 2: Validation & Specification cluster_qc Phase 3: Routine Quality Control forced_degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) lcms_id Impurity Identification (LC-MS/MS) forced_degradation->lcms_id method_dev Develop Stability-Indicating Analytical Method (HPLC/SFC) lcms_id->method_dev set_specs Set Specifications based on ICH Thresholds & Batch Data lcms_id->set_specs Inform Specifications method_val Validate Method per ICH Q2(R1) method_dev->method_val Transfer Method method_val->set_specs reg_submission Compile Data for Regulatory Submission (e.g., ANDA) set_specs->reg_submission batch_release Routine Batch Release Testing (Validated HPLC/SFC Method) reg_submission->batch_release Approved Process stability Ongoing Stability Studies batch_release->stability

Sources

Comparative Analysis: UV-Vis vs. ESI-MS Detection for tert-Butylimino Salicylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of tert-butylimino salicylates (Schiff bases derived from salicylic acid esters and tert-butylamine) presents a classic analytical dichotomy: the trade-off between robustness (UV-Vis) and sensitivity/specificity (ESI-MS) .

While UV-Vis detection exploits the molecule's conjugated


-system and Excited-State Intramolecular Proton Transfer (ESIPT) properties for reliable bulk quantification, it struggles with isomeric differentiation. Conversely, Electrospray Ionization Mass Spectrometry (ESI-MS) offers trace-level detection but is plagued by in-source fragmentation—specifically the loss of the labile tert-butyl group—and hydrolytic instability in acidic mobile phases.

This guide provides a data-driven comparison to assist researchers in selecting the optimal modality for drug development and kinetic studies.

The Chemical Context: Tautomerism & Stability[1]

To detect these molecules accurately, one must understand their dynamic behavior in solution. tert-Butylimino salicylates exist in a delicate equilibrium between the Enol-Imine and Keto-Amine forms.

Mechanism of Action[2][3]
  • UV-Vis Basis: The molecule absorbs light primarily in the Enol form.[1] Upon excitation, the proton transfers from the hydroxyl oxygen to the imine nitrogen (ESIPT), creating a Keto species that emits fluorescence (large Stokes shift).

  • MS Basis: Protonation occurs readily at the imine nitrogen (

    
    ). However, the steric bulk of the tert-butyl group and the lability of the C-N bond create specific fragmentation risks.
    
Visualization: Tautomerism & Ionization Pathways

G Enol Enol-Imine Form (Ground State) UV Abs: ~320 nm Excited Excited State (ESIPT Process) Enol->Excited UV Excitation Ion Protonated Ion [M+H]+ (ESI-MS Detection) Enol->Ion ESI+ (+H+) Keto Keto-Amine Form (Fluorescent) Excited->Keto Proton Transfer Frag Fragment: [M+H - C4H8]+ (Isobutene Loss) Ion->Frag In-Source CID (Neutral Loss 56 Da)

Figure 1: The dual-pathway behavior of tert-butylimino salicylates. Left: The photophysical cycle utilized by UV/Fluorescence. Right: The ionization pathway showing the critical liability of the tert-butyl group.

Comparative Performance Data

The following data summarizes performance metrics based on a standard C18 reversed-phase workflow (detailed in Section 4).

FeatureUV-Vis (PDA)ESI-MS (Triple Quad)Verdict
Primary Signal Absorbance

~315-325 nm

(m/z varies by derivative)
Context Dependent
LOD (Limit of Detection) 0.5 – 1.0 µg/mL1.0 – 5.0 ng/mLMS is ~1000x more sensitive
Linearity (

)
> 0.999 (Robust)> 0.995 (Subject to saturation)UV is more linear
Selectivity Low (Co-eluting chromophores interfere)High (MRM mode)MS Wins
Structural Insight Limited (Cannot distinguish isomers easily)High (Fragmentation patterns)MS Wins
Stability Risks Low (Non-destructive)High (In-source fragmentation & hydrolysis)UV is Safer

Critical Analytical Challenges

A. The "Hydrolysis Trap" in MS

Schiff bases are susceptible to hydrolysis in acidic media, reverting to the aldehyde and amine precursors.

  • The Problem: Standard LC-MS mobile phases use 0.1% Formic Acid (pH ~2.7). This acidity catalyzes the hydrolysis of the imine bond during the chromatographic run.

  • The Symptom: In MS, you may see a diminishing parent peak and an increasing peak for the salicylate aldehyde precursor.

  • The Fix: Use Ammonium Acetate (10mM, pH 6.5) instead of Formic Acid for MS workflows to stabilize the imine bond.

B. The "Phantom Peak" in UV
  • The Problem: In protic solvents (Methanol/Water), the Keto-Enol equilibrium can shift.

  • The Symptom: Appearance of a secondary absorption band >400 nm or peak tailing/splitting if the interconversion is slow on the chromatographic time scale.

  • The Fix: Use ACN/Water mixtures rather than MeOH/Water, as ACN (aprotic) stabilizes the Enol form, yielding sharper peaks.

Validated Experimental Protocols

Protocol A: UV-Vis Quantification (Purity & Potency)

Best for: QC release, stability testing, bulk purity.

  • Sample Prep: Dissolve 10 mg of tert-butylimino salicylate in 10 mL Acetonitrile (Avoid Methanol to prevent solvolysis). Dilute to 50 µg/mL.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: Isocratic 70:30 ACN:Water (Buffered with 10mM Ammonium Acetate, pH 6.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 320 nm (Enol max) and 254 nm (General aromatic).

  • Self-Validation Step: Inject the salicylate aldehyde precursor. Ensure resolution > 2.0 between the precursor and the Schiff base.

Protocol B: LC-ESI-MS/MS (Trace Analysis)

Best for: PK studies, impurity profiling, biological matrices.

  • Sample Prep: Extract sample into ACN. Rapidly dilute into mobile phase immediately before injection to minimize hydrolysis time.

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water (pH ~6.5).

    • B: Acetonitrile.[2][3]

    • Gradient: 50% B to 95% B over 5 mins.

  • MS Source Parameters (Generic ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: Low (15-20V) . Note: High cone voltage will strip the tert-butyl group immediately.

    • Source Temp: 120°C (Keep lower to prevent thermal degradation).

  • MRM Transitions (Example for Methyl Salicylate derivative, MW ~221):

    • Quantifier:

      
       (Loss of tert-butyl group, 
      
      
      
      ).
    • Qualifier:

      
       (Cleavage of imine bond, Salicylaldehyde ion).
      

Decision Matrix: When to use which?

This workflow diagram illustrates the logical selection process based on your analytical goals.

DecisionMatrix Start Start: Define Analytical Goal ConcCheck Is Concentration < 1 µg/mL? Start->ConcCheck MatrixCheck Is Matrix Complex? (Plasma/Urine) ConcCheck->MatrixCheck Yes (Trace) UV_Path Use UV-Vis (PDA) ConcCheck->UV_Path No (Bulk/QC) MatrixCheck->UV_Path No (Clean Solvent) MS_Path Use LC-MS/MS (ESI+) MatrixCheck->MS_Path Yes Precaution_UV Critical: Use ACN/Buffer pH 6.0 Monitor 320nm UV_Path->Precaution_UV Precaution_MS Critical: Low Cone Voltage Monitor Neutral Loss (56 Da) MS_Path->Precaution_MS

Figure 2: Decision matrix for selecting detection modality based on sensitivity requirements and matrix complexity.

References

  • Keto-Enol Equilibrium in Salicylideneanilines: Jerikowic, T. et al. "Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations." The Journal of Physical Chemistry A, 2018.[4] Link Significance: Establishes the fundamental spectral properties and solvent dependence of the enol-imine vs keto-amine forms.

  • ESI-MS Fragmentation of tert-Butyl Groups: Kusano, M. et al. "Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray." Journal of Mass Spectrometry, 2016. Link Significance: Validates the specific loss of isobutene (56 Da) as a primary fragmentation pathway for tert-butyl moieties in ESI+.

  • HPLC Stability of Schiff Bases: Suresh, M.S. et al. "Synthesis of novel Schiff bases... and Development of HPLC Chromatographic Method." Journal of Chemical and Pharmaceutical Research, 2010. Link Significance: Provides baseline chromatographic conditions and highlights the necessity of buffering to prevent on-column hydrolysis.

  • Mass Spectrometry of Salicylates: Piasecki, A. et al. "Competing fragmentation processes of O-acetyl-substituted carboxylate anions." Journal of Mass Spectrometry, 2016. Link Significance: Details the fragmentation of the salicylate core (m/z 137 -> 93), useful for confirming the backbone structure.

Sources

Safety Operating Guide

Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 (CAS: 1185239-25-1) is a stable isotope-labeled derivative primarily utilized as an internal standard in bioanalytical quantification (LC-MS/MS) of salicylate-based pharmaceutical intermediates.

Unlike radioactive isotopes (


C, 

H), this deuterated compound contains stable

H isotopes and does not require radioactive waste protocols. However, due to its specific chemical moieties—specifically the imine (Schiff base) and salicylate ester —it poses distinct chemical hazards that mandate strict adherence to hazardous waste management protocols under RCRA (Resource Conservation and Recovery Act) standards.
Physicochemical & Hazard Summary
PropertySpecification
Molecular Formula

Molecular Weight ~272.34 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Chloroform
Key Hazards Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)
Reactivity Hydrolytically unstable; imine group may release tert-butylamine upon contact with moisture/acid.

Hazard Identification & Safety Assessment

Before disposal, the waste generator must characterize the material.[1][2][3] While specific toxicological data for the deuterated form is limited, safety protocols must be extrapolated from the parent compound (Methyl 5-acetylsalicylate ) and its hydrolysis products.

  • Primary Risks:

    • H302 (Harmful if swallowed): Salicylates interfere with oxidative phosphorylation.

    • H315/H319 (Irritant): Direct contact causes dermatitis and severe eye irritation.

    • Hydrolysis Risk: In acidic waste streams, the tert-butylimino group hydrolyzes to form Methyl 5-acetylsalicylate and tert-Butylamine . tert-Butylamine is highly flammable and toxic.

Critical Safety Directive: Never dispose of this compound down the drain. The potential release of tert-butylamine into sewer systems can create toxic vapors and violate Clean Water Act effluent limitations.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance (Expired/Unused Vials)

Applicability: Expired standards, residual powder in original vials.

  • Segregation: Do not mix with oxidizers or strong acids. Keep in the original container if possible.

  • Labeling: Affix a hazardous waste label.

    • Content: "Hazardous Waste - Toxic Solid, Organic."

    • Constituents: "this compound."[4][5]

  • Secondary Containment: Place the vial inside a clear, sealable plastic bag (e.g., Ziploc) to contain any potential breakage or particulate leakage.

  • Disposal Stream: Route to High-Temperature Incineration .

    • Reasoning: Incineration ensures complete destruction of the aromatic ring and the deuterated moieties, preventing environmental bioaccumulation.

Scenario B: Disposal of Solvated Standards (LC-MS Waste)

Applicability: Stock solutions in DMSO/Methanol or autosampler waste.

  • Characterization: Identify the solvent matrix.

    • Methanol/Acetonitrile: Classify as Flammable/Ignitable Waste (D001) .

    • DMSO: Classify as Organic Solvent Waste .

  • Collection: Pour into a dedicated satellite accumulation container (HDPE or Glass carboy).

    • WARNING: Ensure the waste container is compatible with the solvent. Do not use metal cans for acidic mobile phases.

  • Neutralization (If Acidic): If the mobile phase contained Formic Acid or TFA, ensure the waste stream pH is monitored. While not strictly required for organic solvent streams destined for incineration, preventing extreme acidity reduces the risk of rapid hydrolysis and off-gassing in the drum.

Scenario C: Contaminated Debris (Spill Cleanup)

Applicability: Gloves, weigh boats, paper towels.

  • Trace vs. Bulk:

    • Trace (<3% by weight): Can often be disposed of as solid lab trash (check local EHS rules).

    • Gross Contamination: If a spill occurred, the cleanup materials must be treated as Hazardous Solid Waste .

  • Packaging: Double-bag in heavy-duty polyethylene bags (minimum 2 mil thickness).

  • Tagging: Label as "Debris contaminated with Salicylate/Imine derivatives."

Visualizing the Disposal Logic

The following decision tree outlines the operational workflow for disposing of this compound.

DisposalFlow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Vial) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris SolidPack Pack in Secondary Containment (Bag/Jar) Solid->SolidPack SolventCheck Identify Solvent Matrix Liquid->SolventCheck GrossCheck Gross Contamination? Debris->GrossCheck SolidLabel Label: Toxic Organic Solid SolidPack->SolidLabel Incinerate Disposal: High-Temp Incineration SolidLabel->Incinerate Flammable Methanol/ACN (Ignitable D001) SolventCheck->Flammable NonFlam DMSO/Water (Toxic Organic) SolventCheck->NonFlam LiquidCombine Combine in Satellite Accumulation Area Flammable->LiquidCombine NonFlam->LiquidCombine LiquidCombine->Incinerate Trace Trace Residue (Solid Lab Trash) GrossCheck->Trace No Bulk Bulk Spill Debris (Haz Waste Bag) GrossCheck->Bulk Yes Bulk->Incinerate

Figure 1: Operational decision tree for segregating and disposing of salicylate derivative waste streams.

Regulatory Compliance & Waste Coding

Proper classification is the bedrock of compliance. While this specific research compound is not explicitly "P-listed" or "U-listed" by the EPA, it defaults to characteristic or generator-knowledge-based classification.

Regulatory BodyClassificationCodeRationale
EPA (RCRA) Not Listed (Specific)None (unless characteristic)Not a commercial chemical product listed in 40 CFR 261.33.
EPA (RCRA) Ignitable (if in MeOH)D001 Flash point of solvent <60°C.
DOT Toxic Solid, Organic, n.o.s.UN 2811 Applicable for shipping pure bulk waste (if > limited quantity).
EU (CLP) IrritantH315, H319 Based on salicylate structure.

Best Practice: In the absence of a specific RCRA code, manage as Non-RCRA Regulated Hazardous Waste (state-dependent) or simply "Hazardous Chemical Waste" to ensure incineration. Do not landfill.[6]

References

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9. As researchers and drug development professionals, our primary responsibility is to maintain a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the appropriate protective measures. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your research.

Hazard Assessment: Understanding the Compound

This compound is a deuterated compound, meaning one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This isotopic substitution is a powerful tool in pharmaceutical research, often used to alter a compound's metabolic fate by leveraging the kinetic isotope effect.[1] While deuterated compounds are generally non-radioactive and considered to have low toxicity, their chemical and physical properties can differ from their non-deuterated counterparts.[1]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential for safe handling.[5][6]

Core PPE Requirements: Your First Line of Defense

The selection of PPE is based on a risk assessment of the procedures to be performed.[7] For handling this compound in solid or solution form, the following PPE is the minimum requirement.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2][4]

  • Safety Glasses: At a minimum, safety glasses with side shields are required for any work with this compound.[8]

  • Chemical Splash Goggles: When there is any risk of splashing, such as when transferring solutions or working with larger quantities, chemical splash goggles are mandatory.[5][8][9] They provide a seal around the eyes, offering superior protection against liquid splashes.[8]

  • Face Shield: For procedures with a high risk of splashing (e.g., preparing corrosive baths, pouring large volumes), a face shield should be worn in addition to safety goggles to protect the entire face.[5][8]

Hand Protection

This compound is a known skin irritant.[2][3] Therefore, appropriate gloves are critical.

  • Nitrile Gloves: Disposable nitrile gloves are the standard for providing incidental chemical exposure protection.[5][8] Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[8] For extended work, consider double-gloving.

  • Glove Selection: The choice of glove material should always be guided by the specific solvent being used to dissolve the compound. Check the glove manufacturer's compatibility chart to ensure the material provides adequate protection against the solvent.

Body Protection
  • Laboratory Coat: A properly fitting, buttoned lab coat is required to protect your skin and personal clothing from potential spills and contamination.[5][8][9]

  • Full-Length Pants and Closed-Toe Shoes: This is a mandatory minimum for any laboratory work to protect against spills and physical hazards.[6][8]

Respiratory Protection

The non-deuterated analog may cause respiratory irritation.[2][3]

  • Chemical Fume Hood: All work involving the handling of the solid compound (e.g., weighing, preparing stock solutions) or any procedure that could generate dust or aerosols must be conducted inside a certified chemical fume hood.[1] This is the primary engineering control to prevent inhalation exposure.

  • Respirators: In situations where a fume hood is not feasible or in the event of a large spill, respiratory protection may be necessary. The type of respirator would depend on the scale of exposure and should be determined by your institution's environmental health and safety (EHS) department.[5]

Operational Plan: From Set-Up to Clean-Up

A systematic workflow is crucial for ensuring safety and procedural integrity. The following diagram and steps outline a standard protocol for handling the compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_emergency 4. Emergency Response A Conduct Hazard Assessment (Review SDS of Analog) B Select & Inspect PPE A->B C Don PPE Correctly B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate & Label Waste (Chemical & Contaminated PPE) G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J K SPILL OCCURS L Alert Personnel & Evacuate if Necessary K->L M Consult SDS & Use Spill Kit L->M N Collect Waste for Disposal M->N N->H

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol (Example: Preparing a Stock Solution)
  • Preparation: Before entering the lab, ensure you are wearing full-length pants and closed-toe shoes.[8]

  • Fume Hood: Verify that the chemical fume hood is functioning correctly.

  • PPE Donning: Don your lab coat, followed by chemical splash goggles and nitrile gloves.

  • Work Area Setup: Place all necessary equipment (balance, weigh paper, spatula, glassware, solvent) inside the fume hood.

  • Weighing: Carefully weigh the desired amount of solid this compound onto weigh paper. Avoid creating dust.

  • Transfer: Transfer the solid to the appropriate glassware.

  • Dissolving: Add the solvent slowly to dissolve the compound.

  • Storage: Securely seal the container with the stock solution. Clearly label it with the chemical name, concentration, date, and your initials.[1]

  • Initial Cleanup: Decontaminate the spatula and any non-disposable equipment used. Dispose of the weigh paper in the designated solid waste container.

Disposal Plan: Chemical and Contaminated PPE

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Chemical Waste: All solutions and unused solid material must be disposed of as hazardous chemical waste.[10] Collect this waste in a clearly labeled, sealed container.[11] Never pour salicylate compounds down the drain.[10][11]

  • Contaminated PPE:

    • Gloves: Dispose of used nitrile gloves in the designated solid waste stream for contaminated lab materials.

    • Lab Coats: If significant contamination of your lab coat occurs, it must be professionally laundered or disposed of according to your institution's EHS guidelines.

  • Empty Containers: The original product container should be rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous waste.[1] After rinsing, the label should be defaced, and the container can be disposed of as regular laboratory glass waste.

Summary of PPE Recommendations

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid / Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Low-Volume Solution Transfer Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Cleaning Minor Spills Chemical Splash Goggles, Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood

By adhering to these guidelines, you can safely harness the scientific advantages of deuterated compounds like this compound while upholding the highest standards of laboratory safety.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • PPE in Lab: Ensuring Safety, Compliance, and Laboratory Efficiency in the UAE. Westlab.
  • 3.1 Laboratory Responsibilities for Personal Protective Equipment. Environment, Health and Safety, University of Iowa.
  • Personal Protective Equipment (PPE) in the Laboratory. Westlab.
  • Proper Disposal of Isodecyl Salicylate: A Guide for Laboratory Professionals. BenchChem.
  • How to Safely and Properly Dispose of Salicylic Acid. Lab Alley.
  • Deuterated Compounds. Simson Pharma Limited.
  • This compound. Santa Cruz Biotechnology, Inc.
  • SAFETY DATA SHEET - Methyl 5-acetylsalicylate. Fisher Scientific.
  • Methyl 5-acetylsalicylate Chemical Safety Data Sheet. ChemicalBook.
  • Methyl 5-acetylsalicylate | C10H10O4. PubChem, National Institutes of Health.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.